molecular formula C6H11ClN2O2 B1410265 1-Ethylpiperazine-2,6-dione hydrochloride CAS No. 1422343-92-7

1-Ethylpiperazine-2,6-dione hydrochloride

Cat. No.: B1410265
CAS No.: 1422343-92-7
M. Wt: 178.62 g/mol
InChI Key: OMPJJPDFBSTWPR-UHFFFAOYSA-N
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Description

1-Ethylpiperazine-2,6-dione hydrochloride is a useful research compound. Its molecular formula is C6H11ClN2O2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-ethylpiperazine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-2-8-5(9)3-7-4-6(8)10;/h7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPJJPDFBSTWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Ethylpiperazine-2,6-dione hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Ethylpiperazine-2,6-dione Hydrochloride

Abstract: This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step methodology grounded in established chemical principles. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous protocol.

Introduction and Strategic Overview

The piperazine-2,6-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various bioactive molecules.[1][2] Its derivatives are explored for a range of therapeutic applications, including anticancer agents.[2] The N-ethylated derivative, 1-Ethylpiperazine-2,6-dione, represents a valuable building block for further functionalization. This guide outlines a logical and efficient three-step synthesis to obtain this target compound as its hydrochloride salt, which often improves solubility and stability, making it more amenable for pharmaceutical applications.[3][4][5]

The chosen synthetic strategy involves the initial construction of the piperazine-2,6-dione ring, followed by a selective mono-N-ethylation, and concluding with the formation of the hydrochloride salt. This approach is predicated on the availability of starting materials and the ability to control the selectivity of the N-alkylation step.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the ethyl group and the piperazine-2,6-dione core. This leads to the key intermediate, piperazine-2,6-dione, which can be synthesized from commercially available precursors such as iminodiacetic acid.

Detailed Synthesis Pathway

The synthesis of this compound can be effectively carried out in three main stages. The following sections provide a detailed explanation of each step, including the rationale behind the selection of reagents and reaction conditions.

Step 1: Synthesis of Piperazine-2,6-dione

The foundational step is the construction of the piperazine-2,6-dione core. A common and effective method is the condensation of an iminodiacetic acid derivative with a source of ammonia.[1][2] This intramolecular cyclization forms the desired six-membered heterocyclic ring.

  • Reaction: Condensation of iminodiacetic acid with a primary amine or ammonia.

  • Rationale: This method is advantageous due to the direct formation of the dione structure. The use of a high-boiling point solvent facilitates the removal of water, driving the reaction to completion.

Step 2: Selective Mono-N-Ethylation of Piperazine-2,6-dione

Achieving selective mono-N-alkylation of a symmetric diamine or diamide can be challenging due to the potential for di-alkylation.[6] Several strategies can be employed to favor the formation of the mono-substituted product:

  • Using a large excess of the starting piperazine-2,6-dione: This statistically favors the reaction of the alkylating agent with an unreacted molecule.[6]

  • Slow addition of the alkylating agent: This maintains a low concentration of the ethylating agent, reducing the likelihood of a second alkylation event.[6]

  • Choice of base and solvent: A suitable base is required to deprotonate the amide nitrogen, making it nucleophilic. The solvent can influence the reactivity and selectivity of the reaction.[6]

For this synthesis, we propose the use of a strong base to deprotonate one of the amide nitrogens, followed by the addition of an ethylating agent.

  • Reaction: N-alkylation of piperazine-2,6-dione with an ethyl halide.

  • Expertise & Experience: The choice of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) is crucial. NaH is a non-nucleophilic base that irreversibly deprotonates the amide, creating the nucleophile for the subsequent SN2 reaction. DMF is an excellent solvent for this type of reaction as it dissolves the reactants and intermediates well. Controlling the stoichiometry (a slight excess of piperazine-2,6-dione relative to the ethylating agent) is a key parameter for maximizing the yield of the mono-ethylated product.

Step 3: Formation of this compound

The final step is the conversion of the synthesized 1-Ethylpiperazine-2,6-dione into its hydrochloride salt. This is a standard acid-base reaction.[4][7]

  • Reaction: Treatment of 1-Ethylpiperazine-2,6-dione with hydrochloric acid.

  • Trustworthiness: This is a high-yielding and clean reaction. The hydrochloride salt is typically a crystalline solid that can be easily isolated by filtration and purified by recrystallization.[3] The formation of the salt also serves as a purification step, as impurities may remain in the solution. The use of ethereal HCl or a solution of HCl in a suitable organic solvent is common practice to precipitate the salt.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution and purification.

Protocol 1: Synthesis of Piperazine-2,6-dione
  • Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add iminodiacetic acid (1 equivalent) and a high-boiling point solvent such as xylene.

  • Reaction: Heat the mixture to reflux. Introduce a stream of ammonia gas into the reaction mixture or use a suitable ammonia source.

  • Workup: Continue heating until no more water is collected in the Dean-Stark trap. Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum. The product can be further purified by recrystallization.

Protocol 2: Selective Mono-N-Ethylation of Piperazine-2,6-dione
  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the DMF and cool the suspension to 0 °C in an ice bath. Slowly add a solution of piperazine-2,6-dione (1 equivalent) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide or ethyl bromide (1.05 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Formation of this compound
  • Salt Formation: Dissolve the purified 1-Ethylpiperazine-2,6-dione (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Precipitation: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution, 1.1 equivalents) with stirring. A white precipitate should form.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Purification: Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, this compound.

Data Presentation

Step Reactants Reagents/Solvents Key Conditions Expected Yield Analytical Characterization
1 Iminodiacetic acidAmmonia, XyleneReflux with water removalModerate to High¹H NMR, ¹³C NMR, MS
2 Piperazine-2,6-dioneSodium Hydride, Ethyl Iodide, DMF0 °C to room temp., inert atm.Moderate¹H NMR, ¹³C NMR, MS, TLC
3 1-Ethylpiperazine-2,6-dioneHCl in Diethyl EtherRoom temperatureHighMelting Point, ¹H NMR, ¹³C NMR, Elemental Analysis

Visualization of Synthetic Pathway and Workflow

Overall Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Ring Formation cluster_1 Step 2: N-Ethylation cluster_2 Step 3: Salt Formation Iminodiacetic_Acid Iminodiacetic Acid Piperazine_2_6_dione Piperazine-2,6-dione Iminodiacetic_Acid->Piperazine_2_6_dione NH3, Xylene, Reflux 1_Ethylpiperazine_2_6_dione 1-Ethylpiperazine-2,6-dione Piperazine_2_6_dione->1_Ethylpiperazine_2_6_dione 1. NaH, DMF 2. Ethyl Iodide Ethyl_Iodide Ethyl Iodide Final_Product 1-Ethylpiperazine-2,6-dione Hydrochloride 1_Ethylpiperazine_2_6_dione->Final_Product HCl in Et2O HCl HCl

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for N-Ethylation (Step 2)

Experimental_Workflow A Setup: Flame-dried flask under N2 B Add anhydrous DMF and NaH A->B C Cool to 0 °C B->C D Add Piperazine-2,6-dione solution C->D E Stir and warm to RT D->E F Cool to 0 °C E->F G Add Ethyl Iodide dropwise F->G H Stir overnight at RT G->H I Quench with water H->I J Extract with Ethyl Acetate I->J K Wash, Dry, Concentrate J->K L Purify by Column Chromatography K->L

Caption: Experimental workflow for the selective mono-N-ethylation step.

References

  • Amine and HCl - salt formation reaction . (2022). YouTube. Retrieved from [Link]

  • Herter, S., et al. (2020). Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. Chemistry – A European Journal. Available at: [Link]

  • Amine salts . Oxford Reference. Retrieved from [Link]

  • Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity . (2025). ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PIPERAZINE-2,6-DIONES . Organic Preparations and Procedures International. Retrieved from [Link]

  • Synthesis of 2,6-bridged piperazine-3-ones by N-acyliminium ion chemistry . (2003). The Journal of Organic Chemistry. Retrieved from [Link]

  • Hydrochloride salt of amine . (2023). Reddit. Retrieved from [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? . (2013). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 1-Ethylpiperazine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 1-Ethylpiperazine-2,6-dione hydrochloride (CAS No. 1422343-92-7), a heterocyclic compound of interest in medicinal chemistry and drug development. Drawing upon established principles of organic chemistry and data from analogous structures, this document outlines its synthesis, physicochemical characteristics, spectral properties, and potential applications.

Introduction: The Piperazine-2,6-dione Scaffold

The piperazine-2,6-dione core is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active molecules. This heterocyclic structure, a six-membered ring containing two nitrogen atoms and two carbonyl groups, offers a rigid framework that can be strategically functionalized to interact with diverse biological targets. The introduction of an ethyl group at the 1-position and the formation of a hydrochloride salt are key modifications that influence the compound's solubility, stability, and pharmacokinetic profile.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for this specific salt is limited, its properties can be reliably inferred from its constituent parts and related compounds.

PropertyValueSource/Justification
CAS Number 1422343-92-7Chemical Abstract Service
Molecular Formula C₆H₁₁ClN₂O₂---
Molecular Weight 178.62 g/mol ---
Appearance White to off-white crystalline solid (Predicted)Based on typical appearance of hydrochloride salts of organic amines.
Melting Point Expected to be higher than the free baseSalt formation generally increases melting point due to ionic interactions.
Solubility Expected to have good solubility in water and polar protic solvents.Hydrochloride salt formation significantly increases aqueous solubility of amines.[1]
Stability More stable than the free base, particularly in solid form.Piperazine salts are generally more stable than the free base.
Impact of Hydrochloride Salt Formation

The conversion of the basic 1-ethylpiperazine-2,6-dione to its hydrochloride salt is a standard practice in pharmaceutical chemistry to enhance the compound's properties. The protonation of one of the nitrogen atoms in the piperazine ring leads to the formation of a water-soluble and crystalline solid. This salt form is generally more stable to degradation and easier to handle and formulate than the corresponding free base.

Synthesis and Purification

A plausible synthetic route to this compound involves a two-step process starting from commercially available reagents.

Step 1: Synthesis of 1-Ethylpiperazine-2,6-dione (Free Base)

A common method for the synthesis of N-substituted piperazine-2,6-diones involves the cyclization of an appropriate N-substituted iminodiacetic acid derivative. In this case, N-ethyl-iminodiacetic acid would be the key intermediate.

  • Reaction: N-ethyl-iminodiacetic acid is reacted with a dehydrating agent, such as acetic anhydride or a carbodiimide, followed by treatment with ammonia or a primary amine to facilitate the cyclization and formation of the dione ring.

Step 2: Formation of the Hydrochloride Salt

The hydrochloride salt is prepared by treating a solution of the free base, 1-Ethylpiperazine-2,6-dione, with a solution of hydrochloric acid.

  • Protocol:

    • Dissolve the crude 1-Ethylpiperazine-2,6-dione in a suitable organic solvent (e.g., ethanol, isopropanol, or ethyl acetate).

    • Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) to the solution of the free base.

    • The hydrochloride salt will precipitate out of the solution.

    • The resulting solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities, and dried under vacuum.

G reagent1 N-ethyl-iminodiacetic acid intermediate 1-Ethylpiperazine-2,6-dione (Free Base) reagent1->intermediate Cyclization reagent2 Dehydrating Agent (e.g., Acetic Anhydride) reagent2->intermediate reagent3 Ammonia reagent3->intermediate product 1-Ethylpiperazine-2,6-dione Hydrochloride intermediate->product Salt Formation reagent4 Hydrochloric Acid (HCl) reagent4->product G compound 1-Ethylpiperazine-2,6-dione HCl C₆H₁₁ClN₂O₂ hydrolysis Ring Opening (Hydrolysis) compound->hydrolysis Strong Acid/Base alkylation N-Alkylation (at N4) compound->alkylation Electrophile reduction Carbonyl Reduction compound->reduction Reducing Agent

Figure 2. Potential reactivity of the 1-Ethylpiperazine-2,6-dione scaffold.

Potential Applications in Drug Development

Piperazine and its derivatives are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antiviral, and antipsychotic properties. The piperidine-2,6-dione moiety is also a key pharmacophore in several therapeutic agents. The combination of these two structural motifs in this compound suggests its potential as a valuable building block for the synthesis of novel drug candidates. Its improved water solubility due to the hydrochloride salt form makes it an attractive candidate for further biological evaluation and formulation development.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising heterocyclic compound with potential applications in drug discovery and development. This technical guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route, predicted physicochemical and spectral characteristics, and a discussion of its stability and reactivity. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related compounds.

References

  • Google Patents. (n.d.). Acid addition salts of piperazine derivatives.
  • PubChem. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. Retrieved from [Link]

  • PubMed. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Retrieved from [Link]

  • ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 1422343-92-7 | this compound. Retrieved from [Link]

  • PubMed. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Retrieved from [Link]

  • PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of piperazine‐2,6‐dione 17. Reagents and reaction conditions. Retrieved from [Link]

  • Multichem. (n.d.). 1-Ethylpiperazine Dealer and Distributor. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-ethylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine-2,6-dione. Retrieved from [Link]

  • Organic Preparations and Procedures International. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PIPERAZINE-2,6-DIONES. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from [Link]

  • Google Patents. (n.d.). Piperazine salt and a process for the preparation thereof.
  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • MDPI. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Ethylpiperazine-2,6-dione Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1422343-92-7

Introduction

1-Ethylpiperazine-2,6-dione hydrochloride is a heterocyclic organic compound featuring a piperazine-2,6-dione core structure with an ethyl group attached to one of the nitrogen atoms, and it is supplied as a hydrochloride salt. The piperazine-2,6-dione scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules.[1] These scaffolds are of significant interest to researchers in drug discovery and development due to their potential as building blocks for novel therapeutics. The incorporation of the piperazine moiety can influence the physicochemical properties of a molecule, such as solubility and basicity, which are critical for pharmacokinetic profiles.[2] This guide provides a comprehensive overview of the synthesis, properties, and analysis of this compound, drawing upon established principles of organic chemistry and analytical science for piperazine derivatives.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from the known characteristics of similar piperazine derivatives and their hydrochloride salts. The hydrochloride salt form is typically a crystalline solid with enhanced aqueous solubility and stability compared to the free base.[3]

PropertyInferred Value/CharacteristicRationale/Supporting Evidence
Molecular Formula C6H11ClN2O2Based on the structure of 1-Ethylpiperazine-2,6-dione and the addition of HCl.
Molecular Weight 194.62 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for hydrochloride salts of organic amines.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).[3]The hydrochloride salt form increases polarity and aqueous solubility.[3]
Stability More stable as a solid compared to the free base.Salt formation reduces the reactivity of the amine, enhancing shelf-life.[3]

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, beginning with the formation of the piperazine-2,6-dione ring, followed by N-ethylation and subsequent conversion to the hydrochloride salt.

Proposed Synthesis Pathway

G cluster_0 Step 1: Piperazine-2,6-dione Formation cluster_1 Step 2: N-Ethylation cluster_2 Step 3: Hydrochloride Salt Formation Iminodiacetic_acid Iminodiacetic Acid Piperazinedione Piperazine-2,6-dione Iminodiacetic_acid->Piperazinedione Condensation Ammonia Ammonia Ammonia->Piperazinedione Ethylpiperazinedione 1-Ethylpiperazine-2,6-dione Piperazinedione->Ethylpiperazinedione Alkylation Ethyl_halide Ethyl Halide (e.g., Ethyl Bromide) Ethyl_halide->Ethylpiperazinedione Base Base (e.g., K2CO3) Base->Ethylpiperazinedione Hydrochloride_salt 1-Ethylpiperazine-2,6-dione Hydrochloride Ethylpiperazinedione->Hydrochloride_salt Protonation HCl Hydrochloric Acid HCl->Hydrochloride_salt Solvent Solvent (e.g., Ethanol) Solvent->Hydrochloride_salt G cluster_0 Structural Elucidation cluster_1 Purity and Quantification NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (MS) FTIR FTIR Spectroscopy HPLC High-Performance Liquid Chromatography (HPLC) UPLC Ultra-Performance Liquid Chromatography (UPLC) Elemental_Analysis Elemental Analysis Final_Product 1-Ethylpiperazine-2,6-dione Hydrochloride Final_Product->NMR Final_Product->MS Final_Product->FTIR Final_Product->HPLC Final_Product->UPLC Final_Product->Elemental_Analysis

Sources

An In-depth Technical Guide to the Investigational Compound 1-Ethylpiperazine-2,6-dione Hydrochloride: A Review of Potential Mechanisms of Action Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a comprehensive analysis of the potential mechanisms of action for 1-Ethylpiperazine-2,6-dione hydrochloride. It is important to note that, as of the date of this publication, there is a lack of direct, peer-reviewed literature specifically elucidating the biological activity of this compound. Therefore, this guide synthesizes information from structurally related piperazinedione and piperidine-2,6-dione derivatives to infer a probable pharmacological profile. The proposed mechanisms and experimental workflows are intended to serve as a foundational resource for researchers and drug development professionals.

Introduction: Unveiling the Potential of a Novel Scaffold

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities.[1][2][3] The derivatization of the piperazine ring, particularly into piperazine-2,6-diones, has yielded compounds with promising therapeutic potential. This guide focuses on the hydrochloride salt of 1-Ethylpiperazine-2,6-dione, a specific analog for which the mechanism of action has not yet been fully characterized.

This document will provide a detailed exploration of the potential biological targets and signaling pathways of this compound by examining the established pharmacology of its structural relatives. We will delve into potential applications in central nervous system (CNS) disorders, inflammation, and oncology, and propose a robust experimental framework for the definitive elucidation of its mechanism of action.

Chemical Structure and Inferred Physicochemical Properties

The chemical structure of this compound reveals key features that likely influence its pharmacokinetic and pharmacodynamic properties. The presence of the piperazine-2,6-dione core, an ethyl group at the N1 position, and its formulation as a hydrochloride salt are critical determinants of its biological behavior.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 1-Ethylpiperazine-2,6-dione 1-Ethylpiperazine-2,6-dione Monoamine Transporter Monoamine Transporter 1-Ethylpiperazine-2,6-dione->Monoamine Transporter Inhibition? Dopamine/Serotonin Receptors Dopamine/Serotonin Receptors 1-Ethylpiperazine-2,6-dione->Dopamine/Serotonin Receptors Modulation? Synaptic Cleft Synaptic Cleft Monoamine Transporter->Synaptic Cleft Reuptake Signal Transduction Signal Transduction Dopamine/Serotonin Receptors->Signal Transduction Activation/Inhibition Synaptic Cleft->Dopamine/Serotonin Receptors Neurotransmitter Binding Therapeutic Effect Therapeutic Effect Signal Transduction->Therapeutic Effect e.g., Antidepressant, Antipsychotic

Caption: Hypothetical CNS mechanism of 1-Ethylpiperazine-2,6-dione.

Potential Anti-inflammatory and Analgesic Activity

Chronic inflammation is a hallmark of numerous diseases, and there is a continuous search for novel anti-inflammatory agents.

  • In Vivo Evidence from Analogs: Studies have shown that certain piperazine-2,5-dione derivatives possess clear anti-inflammatory and analgesic properties in animal models. [4]This suggests that the piperazinedione scaffold can be a template for the development of drugs targeting inflammatory pathways.

  • Potential Mechanisms: The anti-inflammatory effects could be mediated through various mechanisms, including the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6), modulation of inflammatory signaling pathways (e.g., NF-κB), or inhibition of enzymes involved in the inflammatory cascade (e.g., cyclooxygenases).

Potential Anticancer Activity

The piperazinedione core is also found in compounds with demonstrated anticancer properties.

  • Cytotoxicity in Cancer Cell Lines: Research has shown that derivatives of piperazine-2,6-dione exhibit good anticancer activity against various cancer cell lines, including breast, lung, colon, ovarian, and liver cancer. [5]

  • Possible Mechanisms of Action: The cytotoxic effects of these compounds could be due to the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Other Potential Biological Activities

The versatility of the piperazine scaffold suggests that this compound could possess other biological activities, including:

  • Antimicrobial and Antifungal Activity: Various piperazine derivatives have been synthesized and shown to have significant activity against bacterial and fungal pathogens. [6]* Anticonvulsant Properties: The piperazine scaffold has been explored for its potential in developing new treatments for epilepsy. [2]* Cartilage Regeneration: While the tested piperazine-2,5-dione derivatives in one study showed insignificant activity, the potential for effects on cartilage-related cells has been an area of investigation. [7]

Proposed Experimental Workflows for Mechanism of Action Elucidation

To move from inferred to confirmed mechanisms of action, a systematic experimental approach is required. The following workflows are proposed for a comprehensive characterization of this compound.

Step-by-Step Methodologies

Protocol 1: In Vitro Target Identification and Validation

  • Objective: To identify the primary molecular targets of this compound.

  • Methodology:

    • Broad-Panel Receptor Screening: Utilize a commercially available receptor screening panel (e.g., Eurofins SafetyScreen, DiscoverX BioMAP) to assess the binding affinity of the compound against a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

    • Dose-Response Assays: For any "hits" identified in the initial screen, perform detailed dose-response studies to determine the binding affinity (Ki) or functional potency (IC50/EC50).

    • Enzyme Inhibition Assays: If the compound is suspected to have anti-inflammatory or anticancer effects, conduct specific enzyme inhibition assays (e.g., COX-1/COX-2 for inflammation, kinase panels for oncology).

    • Cell-Based Functional Assays: Use cell lines expressing the identified target receptors to confirm functional activity (e.g., calcium mobilization assays, cAMP assays).

Protocol 2: In Vitro Assessment of Cellular Effects

  • Objective: To characterize the effects of the compound on cellular processes.

  • Methodology:

    • Cell Viability Assays: Use a panel of cancer cell lines and normal cell lines to assess cytotoxicity (e.g., MTT, CellTiter-Glo assays).

    • Apoptosis Assays: If cytotoxic, determine if the mechanism involves apoptosis using techniques such as Annexin V/PI staining and caspase activation assays.

    • Anti-inflammatory Assays: In immune cells (e.g., macrophages), measure the effect of the compound on the production of inflammatory mediators (e.g., cytokines, nitric oxide) in response to an inflammatory stimulus (e.g., lipopolysaccharide).

Protocol 3: In Vivo Efficacy Studies

  • Objective: To evaluate the therapeutic potential of the compound in animal models.

  • Methodology:

    • CNS Models: Depending on the in vitro findings, utilize relevant animal models such as the forced swim test (antidepressant), elevated plus maze (anxiolytic), or amphetamine-induced hyperlocomotion (antipsychotic).

    • Inflammation Models: Employ models like the carrageenan-induced paw edema model to assess acute anti-inflammatory effects.

    • Oncology Models: Use xenograft models where human cancer cells are implanted in immunocompromised mice to evaluate anti-tumor efficacy.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Receptor_Screening Broad-Panel Receptor Screening Dose_Response Dose-Response Assays Receptor_Screening->Dose_Response Identify 'Hits' Functional_Assays Cell-Based Functional Assays Dose_Response->Functional_Assays Cell_Viability Cell Viability Assays Functional_Assays->Cell_Viability Anti_Inflammatory_Assays Anti-inflammatory Assays Functional_Assays->Anti_Inflammatory_Assays CNS_Models CNS Animal Models Functional_Assays->CNS_Models Apoptosis_Assays Apoptosis Assays Cell_Viability->Apoptosis_Assays If Cytotoxic Oncology_Models Oncology Animal Models Apoptosis_Assays->Oncology_Models Inflammation_Models Inflammation Animal Models Anti_Inflammatory_Assays->Inflammation_Models End End: Mechanism of Action Elucidation CNS_Models->End Inflammation_Models->End Oncology_Models->End Start Start: Compound Synthesis and Purification Start->Receptor_Screening

Caption: Proposed experimental workflow for MOA elucidation.

Conclusion

While direct experimental data on this compound is currently unavailable, a comprehensive analysis of its structural analogs strongly suggests a high potential for significant biological activity. The piperazinedione scaffold has been repeatedly shown to be a versatile template for the design of molecules targeting a range of therapeutic areas, most notably CNS disorders, inflammation, and cancer.

The most probable mechanisms of action for this compound involve the modulation of dopamine and serotonin receptors in the CNS, the inhibition of inflammatory pathways, and the induction of apoptosis in cancer cells. The ethyl substitution at the N1 position will likely play a crucial role in defining the specific receptor affinity and pharmacokinetic properties of the compound.

The proposed experimental workflows provide a clear and logical path forward for the definitive characterization of this promising investigational compound. The elucidation of its precise mechanism of action will be a critical step in unlocking its full therapeutic potential.

References

  • Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Jampilek, J., Hosek, J., & Bobal, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020). Bioorganic & Medicinal Chemistry Letters, 30(24), 127654. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (n.d.). Preprints.org. Retrieved January 19, 2026, from [Link]

  • Piperazine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

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An In-depth Technical Guide to the Anticipated Biological Activity of 1-Ethylpiperazine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for Investigation Based on Structural Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview and a scientifically-grounded prospective on the potential biological activities of 1-Ethylpiperazine-2,6-dione hydrochloride. It is important to note that, as of the date of this publication, there is a lack of direct experimental data in the public domain specifically detailing the biological effects of this compound. The information and guidance herein are based on the well-documented activities of structurally related piperazine-dione analogs.

Executive Summary

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and its presence in a multitude of approved therapeutic agents.[1] This guide focuses on this compound, a specific derivative for which direct biological activity data is not yet available. By examining the established biological landscape of the broader piperazine-2,5-dione and -2,6-dione chemical class, we can construct a logical framework for initiating a research program into this molecule. This document synthesizes the known biological activities of related compounds to propose a rational, evidence-based approach to uncovering the therapeutic potential of this compound. We will delve into the potential for anticancer, anti-inflammatory, and CNS-related activities, and provide detailed, actionable experimental protocols for a comprehensive initial biological screening.

Chemical Identity and Properties of this compound

Before exploring its potential biological roles, it is crucial to understand the fundamental chemical characteristics of the molecule .

PropertyValue
Chemical Name This compound
CAS Number 1422343-92-7
Molecular Formula C6H11ClN2O2
Molecular Weight 178.62 g/mol
Structure CCN1C(=O)CNCC1=O.Cl

The hydrochloride salt form typically enhances the aqueous solubility and stability of the parent compound, which is a desirable attribute for a drug candidate, facilitating its handling and formulation for biological assays.

The Piperazine-dione Scaffold: A Hub of Diverse Biological Activity

The piperazine nucleus is a six-membered ring containing two nitrogen atoms in opposite positions. This structure is a key pharmacophore in a wide array of drugs, demonstrating activities such as antimicrobial, anti-tubercular, antipsychotic, anticonvulsant, antidepressant, and anti-inflammatory effects.[2] The dione substitution pattern, as seen in 1-Ethylpiperazine-2,6-dione, further refines the chemical space and potential biological targets.

Anticancer Potential

A significant body of research points to the anticancer properties of piperazine-dione derivatives. Studies have shown that various analogs can inhibit the proliferation of a range of cancer cell lines.

  • Tryptamine-piperazine-2,5-dione conjugates have demonstrated significant growth inhibition of human pancreatic cancer cell lines (AsPC-1 and SW1990), with some compounds showing IC50 values in the low micromolar range.[3][4] These conjugates were found to decrease the phosphorylation of key oncogenic proteins such as ERK and AKT, and increase levels of cleaved PARP, indicative of apoptosis induction.[4]

  • 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have exhibited promising anticancer activity against breast (T47D), lung (NCI H-522), colon (HCT-15), ovarian (PA-1), and liver (HepG-2) cancer cell lines at a concentration of 10 μM.[5]

The ethyl substitution at the N1 position of this compound presents a unique structural feature that warrants investigation for its influence on cytotoxic activity.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key driver of numerous diseases. Piperazine derivatives have been explored for their potential to modulate inflammatory pathways.

  • A study on novel piperazine-2,5-dione analogs bearing an indole moiety revealed clear anti-inflammatory and analgesic effects in vivo at a dose of 10 mg/kg.[6] The authors noted that the anti-inflammatory and analgesic effects of antidepressant drugs suggest a potentially similar mechanism of action.[6]

  • Derivatives of piperazine have been shown to inhibit COX-1 and COX-2 enzymes , which are key mediators of inflammation.[2]

Central Nervous System (CNS) Activity

The piperazine scaffold is a well-established component of drugs targeting the CNS.

  • Studies on piperazine-2,5-dione derivatives have demonstrated significant antidepressant effects in animal models, comparable to the established drug fluoxetine.[6]

  • Other piperazine derivatives have been investigated for their anticonvulsant properties , with some compounds showing good activity with low neurotoxicity.[1]

The structural characteristics of this compound make it a candidate for screening in models of depression, anxiety, and seizure disorders.

Other Potential Activities

The versatility of the piperazine scaffold extends to other therapeutic areas, including:

  • Antimicrobial and Antifungal Activity : Various piperazine derivatives have been synthesized and shown to have significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans and Aspergillus niger.

  • Antioxidant Activity : Certain 1,4-disubstituted piperazine-2,5-dione derivatives have been designed as antioxidants to protect against oxidative injury.[7]

Proposed Initial Research Workflow

Given the lack of direct data, a logical and phased approach is required to characterize the biological activity of this compound.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Targeted Investigations (Based on Phase 1) cluster_2 Phase 3: Lead Optimization A Compound Acquisition & Purity Analysis B In Vitro Cytotoxicity Profiling (NCI-60 Panel or similar) A->B C Broad-Spectrum Antimicrobial Screening (Bacteria & Fungi) A->C D Anti-inflammatory Assays (COX-1/COX-2 Inhibition, Cytokine Release) B->D If Cytotoxicity is low E CNS Activity Models (Forced Swim Test, Rotarod) B->E If Cytotoxicity is low F Mechanism of Action Studies (Kinase Profiling, Apoptosis Assays) B->F If Cytotoxicity is high H In Vivo Efficacy Models D->H E->H G Structure-Activity Relationship (SAR) Studies F->G

Figure 1: A proposed phased research workflow for the biological characterization of this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key initial experiments. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol: In Vitro Cytotoxicity Screening using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

Materials:

  • This compound (test compound)

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of the test compound and doxorubicin in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5%.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO only (vehicle control) and wells with doxorubicin (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: In Vitro Anti-inflammatory Assay (COX-1/COX-2 Inhibition)

Objective: To assess the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 inhibitor screening assay kit (commercially available, e.g., from Cayman Chemical)

  • This compound (test compound)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Ibuprofen (non-selective COX inhibitor, positive control)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the commercial assay kit.

  • Compound Preparation: Prepare a range of concentrations of the test compound and controls.

  • Assay Execution: The assay typically involves the incubation of the enzyme (COX-1 or COX-2) with arachidonic acid (substrate) in the presence or absence of the test compound.

  • Detection: The production of prostaglandin H2 (PGH2), the product of the COX reaction, is measured, often colorimetrically.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

G cluster_0 COX Pathway cluster_1 Inhibitory Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 (Constitutive) COX-2 (Inducible) Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound 1-Ethylpiperazine-2,6-dione HCl Test_Compound->COX_Enzymes Inhibition?

Figure 2: A simplified diagram of the COX pathway and the potential inhibitory action of this compound.

Conclusion and Future Directions

While direct biological data for this compound is currently absent from the scientific literature, the extensive research on related piperazine-dione compounds provides a strong rationale for its investigation as a potential therapeutic agent. The established anticancer, anti-inflammatory, and CNS activities of this chemical class highlight promising avenues for exploration. The experimental workflows and protocols detailed in this guide offer a robust starting point for a comprehensive evaluation of its biological profile. Future research should focus on a systematic screening of this compound across various disease models, followed by mechanism of action studies and structure-activity relationship (SAR) optimization should promising activity be identified. The ethyl substitution provides a unique chemical entity within this class that could lead to novel biological properties.

References

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR. [Link]

  • Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. ResearchGate. [Link]

  • Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI. [Link]

  • This compound. Chemikart. [Link]

  • Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Publishing. [Link]

  • Synthesis and biological evaluation of some novel piperazine derivatives. ResearchGate. [Link]

  • Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. PMC. [Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. PMC. [Link]

  • Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. ScienceDirect. [Link]

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1-Ethylpiperazine-2,6-dione hydrochloride in vitro studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the In Vitro Evaluation of 1-Ethylpiperazine-2,6-dione hydrochloride

Abstract

This compound is a heterocyclic compound built upon the piperazine-2,5-dione scaffold, a structure of considerable interest in medicinal chemistry. While this specific molecule is commercially available, it represents a frontier compound with a nascent body of published research.[1][2] This guide, therefore, serves as a comprehensive strategic framework for initiating and conducting a thorough in vitro evaluation. We move beyond simple protocol recitation to provide a logical, field-proven research cascade, explaining the causality behind each experimental choice. This document outlines the foundational assays required to establish a biological activity profile, from initial cytotoxicity screening to robust target engagement and mechanism of action studies. It is designed to equip researchers with the necessary protocols and strategic insights to unlock the therapeutic potential of this and other novel chemical entities.

Introduction: The Piperazine Scaffold and a Path Forward

The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs.[3] Its derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, and antipsychotic effects.[4] The piperazine-2,5-dione substructure, specifically, offers a rigid backbone that can be functionalized to explore diverse chemical space, leading to compounds with potential anti-inflammatory, analgesic, and antioxidant properties.[5][6]

This compound (CAS: 1422343-92-7) is a specific iteration of this scaffold.[1] The lack of extensive public data necessitates a systematic and hypothesis-driven approach to its characterization. This guide provides that approach, beginning with the most critical question for any new compound: at what concentration is it biologically active, and at what concentration is it toxic?

Foundational Profiling: Cytotoxicity and Therapeutic Window

Before any investigation into specific mechanisms can occur, it is imperative to determine the compound's effect on cell viability. This step establishes the concentration range for all subsequent experiments, ensuring that observed effects are due to specific biological interactions rather than general toxicity. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[7][8]

The Causality of Cytotoxicity Screening

The primary goal here is to determine the half-maximal inhibitory concentration (IC50) across various cell lines. This data allows for:

  • Defining a Therapeutic Window: Identifying a concentration range that is non-toxic to healthy or control cell lines but effective in disease-relevant lines.

  • Guiding Downstream Assays: Ensuring that concentrations used in target engagement or mechanistic studies are sub-lethal, preventing misleading results from dying cells.

  • Early SAR Insights: Comparing IC50 values of related analogs can provide initial structure-activity relationship (SAR) data.[9]

Experimental Protocol: MTT Cell Viability Assay

This protocol is a cornerstone for assessing the cytotoxic or cytostatic effects of a compound. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[10]

Materials:

  • 96-well flat-bottom plates

  • Selected cell lines (e.g., a cancer line like HeLa and a non-cancerous line like HEK293)

  • Complete culture medium

  • This compound, dissolved in an appropriate solvent (e.g., sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[8]

  • Compound Preparation: Prepare a 2X stock solution of this compound at the highest desired concentration. Perform serial dilutions in serum-free medium to create a range of 2X concentrations.[8]

  • Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of each compound dilution to the respective wells (in triplicate or quadruplicate). Include "vehicle control" wells (medium with solvent only) and "untreated control" wells (medium only).[4]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[7]

  • Crystal Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[10]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals. Measure the absorbance at 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized for clarity.

Cell LineCompoundIncubation TimeIC50 (µM)
HeLa1-Ethylpiperazine-2,6-dione HCl48h[Experimental Value]
A5491-Ethylpiperazine-2,6-dione HCl48h[Experimental Value]
HEK2931-Ethylpiperazine-2,6-dione HCl48h[Experimental Value]
PC-31-Ethylpiperazine-2,6-dione HCl48h[Experimental Value]

Target Engagement: Confirming the Molecular Handshake

A critical step in drug discovery is confirming that a compound physically interacts with its intended protein target within the complex environment of a living cell.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique for this purpose. It is based on the principle that when a ligand binds to a target protein, it confers thermal stability, causing the protein to denature and aggregate at a higher temperature than its unbound state.[13][14]

The Causality of Target Engagement Assays

Why use CETSA?

  • Physiological Relevance: It confirms target binding in intact cells or cell lysates, accounting for factors like cell permeability and intracellular metabolism.[13]

  • Direct Evidence: It provides direct, biophysical evidence of an interaction, unlike activity assays which only measure downstream functional effects.[12]

  • Versatility: It can be used to validate a hypothesized target or, when combined with mass spectrometry (Thermal Proteome Profiling), to identify unknown targets.[15]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following diagram illustrates the standard workflow for a CETSA experiment designed to validate a hypothesized target.

CETSA_Workflow cluster_prep Phase 1: Cell Treatment cluster_heat Phase 2: Thermal Challenge cluster_analysis Phase 3: Analysis start Culture Intact Cells treat Treat cells with Compound or Vehicle (DMSO) start->treat harvest Harvest and Lyse Cells treat->harvest aliquot Aliquot lysate into PCR tubes harvest->aliquot heat Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) aliquot->heat centrifuge Centrifuge to pellet aggregated proteins heat->centrifuge supernatant Collect soluble fraction (supernatant) centrifuge->supernatant sds_page Analyze by SDS-PAGE and Western Blot supernatant->sds_page end Quantify band intensity to generate melt curve sds_page->end

CETSA Experimental Workflow Diagram.
Experimental Protocol: CETSA followed by Western Blot

Materials:

  • Intact cells expressing the target protein

  • This compound and vehicle (DMSO)

  • PBS and lysis buffer (containing protease inhibitors)

  • PCR tubes/plate and a thermal cycler

  • High-speed refrigerated centrifuge

  • SDS-PAGE and Western Blotting reagents (see Section 4.3)

  • Primary antibody specific to the target protein

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with a sub-lethal concentration of the compound (determined by MTT assay) or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting: Harvest the cells, wash with cold PBS, and resuspend in lysis buffer.

  • Lysis: Lyse the cells (e.g., via freeze-thaw cycles or sonication). Centrifuge at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet cell debris. Collect the supernatant (lysate).[16]

  • Heating Step: Aliquot the lysate from both compound-treated and vehicle-treated groups into separate PCR tubes for each temperature point. Heat the samples across a defined temperature gradient (e.g., 10 points from 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[16]

  • Separation of Aggregates: Centrifuge the heated samples again at high speed (20,000 x g for 20 min at 4°C) to pellet the heat-denatured, aggregated proteins.[12]

  • Sample Preparation: Carefully collect the supernatant from each tube, which contains the soluble, non-denatured protein fraction. Normalize the protein concentration and prepare samples for SDS-PAGE.

  • Western Blot Analysis: Perform SDS-PAGE and Western Blotting (as detailed in Section 4.3) using a primary antibody specific for the target protein.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature point for both the compound-treated and vehicle-treated samples. Normalize the intensity of each band to the lowest temperature point (e.g., 40°C). Plot the relative soluble protein fraction against temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.[16]

Mechanism of Action (MoA): Unveiling the Functional Consequences

Confirming target engagement is only half the story. The next crucial step is to understand the functional consequence of that binding event. Western Blotting is an indispensable technique for this purpose, allowing for the detection and quantification of specific proteins in a complex mixture.[17] It can reveal if binding of this compound to its target leads to the inhibition or activation of a signaling pathway, evidenced by changes in the expression or post-translational modification (e.g., phosphorylation) of downstream proteins.[18][19]

Hypothetical Signaling Pathway Analysis

Let us hypothesize that this compound binds to and inhibits a hypothetical kinase, "Kinase X," which is part of the well-established PI3K/Akt/mTOR pathway, a central regulator in many cancers.[4] The goal of the Western Blot would be to see if the compound reduces the phosphorylation of Akt, a key downstream substrate of this pathway.

Signaling_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 p_akt p-Akt (Active) pip3->p_akt Recruits & Activates akt Akt mtor mTOR p_akt->mtor Activates downstream Cell Growth, Survival mtor->downstream compound 1-Ethylpiperazine- 2,6-dione HCl kinase_x Hypothetical Target: Kinase X compound->kinase_x Binds & Inhibits kinase_x->p_akt Blocks Phosphorylation

Hypothetical MoA for 1-Ethylpiperazine-2,6-dione HCl.
Experimental Protocol: Western Blotting for Pathway Analysis

Materials:

  • Cell lysates from cells treated with the compound at various concentrations and time points

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and PVDF or nitrocellulose membranes[18]

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[20]

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibody[19]

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Sample Preparation: Treat cells with this compound for the desired time. Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration for each lysate using a BCA or Bradford assay.[21]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and separate proteins by size via electrophoresis.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[18]

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[20]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[20]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (which binds to the primary antibody) for 1 hour at room temperature.[19]

  • Final Washes: Repeat the washing step to remove unbound secondary antibody.

  • Detection: Apply the chemiluminescent substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.

  • Imaging: Capture the light signal using a digital imaging system. The intensity of the resulting bands corresponds to the amount of the target protein.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with other primary antibodies, such as anti-total-Akt and anti-GAPDH, to ensure equal protein loading and to determine the ratio of phosphorylated to total protein.

Conclusion and Strategic Integration

This guide has outlined a logical and robust cascade for the initial in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific target engagement and finally to functional mechanism of action, researchers can build a comprehensive data package. This integrated approach ensures that each experimental step informs the next, maximizing efficiency and the probability of uncovering the compound's true biological role and therapeutic potential. The protocols and strategies described herein provide a solid foundation for the rigorous scientific inquiry necessary to advance novel compounds from the bench toward clinical consideration.

Research_Cascade start Novel Compound: 1-Ethylpiperazine-2,6-dione HCl mtt Step 1: Cytotoxicity Screening (MTT Assay) start->mtt decision1 Determine IC50 & Non-Toxic Dose Range mtt->decision1 cetsa Step 2: Target Engagement (CETSA) decision1->cetsa Use sub-lethal dose decision2 Target Binding Confirmed? cetsa->decision2 decision2->mtt No, screen new targets or cell lines western Step 3: MoA Elucidation (Western Blot) decision2->western Yes end Comprehensive In Vitro Profile: (Toxicity, Target, Pathway) western->end

Sources

An In-Depth Technical Guide to 1-Ethylpiperazine-2,6-dione Hydrochloride: From Synthesis to Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpiperazine-2,6-dione hydrochloride is a heterocyclic compound belonging to the piperazine-dione class. While specific historical records detailing its initial discovery are not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes based on established organic chemistry principles, and potential applications as a scaffold in drug discovery. The information presented herein is synthesized from the broader context of piperazine and piperidine-dione chemistry, offering a scientifically grounded perspective for researchers and drug development professionals.

Introduction: The Piperazine-2,6-dione Scaffold

The piperazine-2,6-dione core is a six-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups. This structural unit is a key pharmacophore in a variety of biologically active molecules. Piperazine derivatives, in general, are known to exhibit a wide range of therapeutic effects, including antipsychotic, anti-inflammatory, and anticancer properties. The dione functionality introduces conformational rigidity and potential hydrogen bonding sites, which can be crucial for molecular recognition and binding to biological targets. The ethyl substitution at the 1-position of the piperazine ring in This compound modulates its lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Plausible Synthetic Pathways

Cyclization of N-Ethyl Iminodiacetic Acid Derivatives

A primary and highly plausible route to 1-Ethylpiperazine-2,6-dione involves the cyclization of an N-ethyl-substituted iminodiacetic acid derivative. This method is analogous to the synthesis of other piperazine-2,6-diones and related heterocyclic compounds.[1][2][3][4]

Workflow for the Cyclization of N-Ethyl Iminodiacetic Acid Derivatives:

Synthetic Pathway 1 start Ethylamine intermediate1 N,N-bis(alkoxycarbonylmethyl)ethylamine start->intermediate1 Alkylation reagent1 2 equivalents of a protected haloacetic acid ester intermediate2 N-Ethyl iminodiacetamide intermediate1->intermediate2 Amidation reagent2 Ammonia or a primary amine product 1-Ethylpiperazine-2,6-dione intermediate2->product Intramolecular Cyclization (Dehydration/Dealcoholation) reagent3 Heat, acid or base catalyst hcl_salt 1-Ethylpiperazine-2,6-dione Hydrochloride product->hcl_salt Salt Formation reagent4 HCl in anhydrous solvent

Caption: Plausible synthesis of this compound via cyclization.

Experimental Protocol (Proposed):

  • Synthesis of N-Ethyl Iminodiacetic Acid Di-ester: Ethylamine is reacted with two equivalents of an α-haloacetate (e.g., ethyl bromoacetate) under basic conditions to yield the corresponding N,N-bis(alkoxycarbonylmethyl)ethylamine.

  • Amidation: The resulting di-ester is then treated with a source of ammonia or a primary amine to form the corresponding diamide, N-ethyl iminodiacetamide.

  • Cyclization: The diamide is subjected to thermal cyclization, often in the presence of a catalyst, to yield 1-Ethylpiperazine-2,6-dione. This step involves the elimination of water or an alcohol.

  • Salt Formation: The free base, 1-Ethylpiperazine-2,6-dione, is dissolved in an anhydrous solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride to precipitate the hydrochloride salt.

The rationale behind this multi-step synthesis lies in the robust and well-documented nature of each transformation. The choice of reagents and reaction conditions can be optimized to maximize the yield and purity of the final product.

Alkylation of Piperazine-2,6-dione

An alternative synthetic strategy involves the direct ethylation of a pre-formed piperazine-2,6-dione ring. This approach is contingent on the availability and stability of the parent piperazine-2,6-dione.

Workflow for the Alkylation of Piperazine-2,6-dione:

Synthetic Pathway 2 start Piperazine-2,6-dione product 1-Ethylpiperazine-2,6-dione start->product N-Alkylation reagent1 Ethyl halide (e.g., EtI, EtBr) and a base (e.g., K2CO3, NaH) hcl_salt 1-Ethylpiperazine-2,6-dione Hydrochloride product->hcl_salt Salt Formation reagent2 HCl in anhydrous solvent

Caption: Alternative synthesis via N-alkylation of the parent dione.

Experimental Protocol (Proposed):

  • N-Alkylation: Piperazine-2,6-dione is treated with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a suitable base (e.g., potassium carbonate, sodium hydride) in an inert solvent (e.g., DMF, acetonitrile). The base is crucial to deprotonate one of the amide nitrogens, facilitating nucleophilic attack on the ethyl halide.

  • Salt Formation: Following purification of the resulting 1-Ethylpiperazine-2,6-dione, the hydrochloride salt is prepared as described in the previous method.

This method's success is highly dependent on achieving selective mono-ethylation, as the potential for di-alkylation exists.

Chemical Properties and Characterization

This compound is expected to be a white to off-white crystalline solid, soluble in water and polar organic solvents.

PropertyPredicted Value/Characteristic
Molecular Formula C₆H₁₁ClN₂O₂
Molecular Weight 178.62 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol
¹H NMR Expected signals for the ethyl group (triplet and quartet), and non-equivalent methylene protons of the piperazine ring.
¹³C NMR Signals corresponding to the carbonyl carbons, the methylene carbons of the piperazine ring, and the ethyl group carbons.
Mass Spectrometry A molecular ion peak corresponding to the free base (C₆H₁₀N₂O₂) at m/z 142.07.
Infrared (IR) Spectroscopy Characteristic absorption bands for the amide C=O stretching (around 1650-1700 cm⁻¹), N-H stretching (if protonated on the other nitrogen), and C-N stretching.

Potential Applications and Research Context

The piperidine-2,6-dione scaffold, a close structural analog to piperazine-2,6-dione, is present in several therapeutic agents, notably in compounds developed as atypical antipsychotics.[5] These compounds often exhibit multi-receptor activity, targeting dopamine and serotonin receptors. This suggests that this compound could serve as a valuable building block for the synthesis of novel central nervous system (CNS) drug candidates.

Furthermore, the piperazine moiety is a common feature in many active pharmaceutical ingredients (APIs), valued for its ability to improve the pharmacokinetic properties of a drug molecule.[6] Therefore, this compound can be envisioned as a scaffold for the development of new chemical entities in various therapeutic areas, including but not limited to:

  • CNS Disorders: As a starting point for novel antipsychotics, antidepressants, or anxiolytics.

  • Oncology: As a fragment for the design of kinase inhibitors or other anti-cancer agents.

  • Infectious Diseases: As a core for the development of new antibacterial or antiviral compounds.

The hydrochloride salt form offers improved solubility and stability, making it suitable for formulation and biological screening.

Conclusion

While the specific historical discovery of this compound remains to be fully elucidated from readily available sources, its chemical nature and structural relationship to well-known pharmacophores position it as a compound of significant interest for chemical and pharmaceutical research. The synthetic pathways outlined in this guide, based on established and reliable organic chemistry, provide a practical framework for its preparation. The potential for this molecule to serve as a versatile scaffold in the design of novel therapeutics warrants further investigation by the scientific community. As research into novel heterocyclic compounds continues to expand, the utility of building blocks like this compound will undoubtedly grow.

References

  • Dremencov, E., et al. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Archiv der Pharmazie, 345(9), 736-747.
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Unveiling the Therapeutic Potential of 1-Ethylpiperazine-2,6-dione Hydrochloride: A-Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic landscape of 1-Ethylpiperazine-2,6-dione hydrochloride. By leveraging established knowledge of structurally related compounds and outlining a rigorous, hypothesis-driven experimental workflow, we aim to illuminate the path toward identifying and validating the molecular targets of this novel compound.

Introduction: The Promise of the Piperazinedione Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically approved drugs.[1] Its incorporation into molecular structures often confers favorable pharmacokinetic properties, enhancing bioavailability and metabolic stability.[1] When fused into a dione, as in the piperazine-2,6-dione core of our subject compound, it bears structural resemblance to the glutarimide moiety found in immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide. This structural parallel immediately suggests a compelling starting point for our investigation.

The broader family of piperazine and piperidine derivatives boasts a wide spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) modulatory effects.[2][3][4] This rich pharmacological history provides a fertile ground for forming educated hypotheses about the potential mechanisms of action of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to designing relevant biological assays and interpreting their results. The following table summarizes the key known properties of this compound.

PropertyValue
Molecular Formula C₆H₁₁ClN₂O₂
Molecular Weight 178.62 g/mol
CAS Number 1422343-92-7
Structure O=C(CNC1)N(CC)C1=O.[H]Cl

Data sourced from available chemical databases.

Hypothesized Mechanisms of Action and Potential Therapeutic Targets

Based on the structural characteristics of this compound and the known biological activities of related compounds, we propose the following primary and secondary hypotheses for its therapeutic targets.

Primary Hypothesis: A Novel Cereblon (CRBN) Modulator?

The most striking structural feature of this compound is its piperidine-2,6-dione core, which is analogous to the glutarimide ring of thalidomide and its derivatives.[5] Cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex CRL4, has been definitively identified as the direct target of these immunomodulatory drugs.[6][7] Binding of IMiDs to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, a mechanism with profound implications in cancer therapy.[5]

Therefore, our primary hypothesis is that This compound acts as a molecular glue, binding to CRBN and inducing the degradation of specific protein targets.

CRBN_Pathway cluster_CRL4 CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 NeoSubstrate Neosubstrate (e.g., Transcription Factor) CRBN->NeoSubstrate Recruitment CUL4 CUL4 ROC1 ROC1 CUL4->ROC1 DDB1->CUL4 ROC1->NeoSubstrate Ubiquitination Compound 1-Ethylpiperazine-2,6-dione hydrochloride Compound->CRBN Binding Proteasome Proteasome NeoSubstrate->Proteasome Targeting Ub Ubiquitin Ub->ROC1 Degradation Protein Degradation Proteasome->Degradation

Figure 1: Hypothesized mechanism of action of this compound as a CRBN modulator.

Secondary Hypotheses: Exploring Anti-Inflammatory and CNS-Modulatory Roles

The piperazine moiety is a common feature in drugs targeting inflammatory pathways and the central nervous system. This suggests alternative or complementary mechanisms of action for our compound of interest.

  • Anti-Inflammatory Activity: Piperazine derivatives have been shown to act as antagonists of histamine and serotonin receptors.[8] They can also modulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[9] Therefore, a secondary hypothesis is that This compound exerts anti-inflammatory effects by interfering with key signaling pathways in immune cells.

  • CNS Modulation: Several piperazine-containing compounds exhibit activity at CNS targets, including serotonin (5-HT) receptors and transient receptor potential canonical 6 (TRPC6) channels.[4][10] This leads to the hypothesis that This compound may modulate neuronal function through interaction with specific receptors or ion channels in the brain.

Experimental Workflows for Target Identification and Validation

A multi-tiered approach is essential for rigorously testing our hypotheses and identifying the molecular targets of this compound. The following workflows provide a systematic path from initial screening to in-depth validation.

Experimental_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Target Engagement & Validation cluster_Phase3 Phase 3: Pathway Analysis & In Vivo Models Phenotypic_Screening Phenotypic Screening (e.g., Cancer Cell Viability) CRBN_Binding_Assay CRBN Binding Assay (e.g., TR-FRET) Phenotypic_Screening->CRBN_Binding_Assay Positive Hit CETSA Cellular Thermal Shift Assay (CETSA) CRBN_Binding_Assay->CETSA Pulldown_MS Affinity Pulldown-Mass Spectrometry CRBN_Binding_Assay->Pulldown_MS Functional_Assays Functional Assays (e.g., Cytokine Release) CETSA->Functional_Assays Pulldown_MS->Functional_Assays Western_Blot Western Blot for Downstream Targets Functional_Assays->Western_Blot Animal_Models In Vivo Efficacy Models (e.g., Xenograft) Western_Blot->Animal_Models

Figure 2: A multi-phased experimental workflow for target identification and validation.

Phase 1: Initial Screening
  • Phenotypic Screening: The initial step is to assess the broad biological activity of the compound. A panel of cancer cell lines representing different tissue origins should be treated with a dose range of this compound to determine its effect on cell viability and proliferation (e.g., using an MTS or CellTiter-Glo assay).

  • CRBN Binding Assay: Concurrently, a direct binding assay should be performed to test the primary hypothesis. A Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is a robust method to quantify the binding affinity of the compound to recombinant human CRBN protein.[11]

    Protocol: CRBN TR-FRET Binding Assay

    • Reagents: Recombinant His-tagged CRBN, Lanthanide-labeled anti-His antibody (donor), and a fluorescently labeled tracer that binds to the CRBN active site (acceptor).

    • Procedure: a. In a 384-well plate, add a fixed concentration of His-CRBN and the anti-His antibody. b. Add serial dilutions of this compound. c. Add a fixed concentration of the fluorescent tracer. d. Incubate for 60 minutes at room temperature. e. Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths.

    • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀, which can be converted to a binding affinity (Ki).

Phase 2: Target Engagement and Validation

If the initial screening yields positive results (e.g., significant anti-proliferative activity and/or CRBN binding), the next phase focuses on confirming target engagement in a cellular context and identifying potential neo-substrates.

  • Cellular Thermal Shift Assay (CETSA): This assay determines if the compound binds to and stabilizes its target protein in intact cells.

  • Affinity Pulldown-Mass Spectrometry: To identify the proteins that are degraded upon compound binding to CRBN, an affinity pulldown experiment followed by mass spectrometry can be performed.

  • Functional Assays: Based on the identified targets or observed phenotypes, specific functional assays should be conducted. For example, if the compound shows anti-inflammatory properties, a Luminex assay to measure the levels of various cytokines (e.g., TNF-α, IL-6, IL-1β) in stimulated immune cells (e.g., peripheral blood mononuclear cells) would be appropriate.

Phase 3: Pathway Analysis and In Vivo Models
  • Western Blotting: To confirm the degradation of specific proteins identified through mass spectrometry, Western blotting should be performed on cell lysates treated with the compound. This will validate the downstream effects of CRBN modulation.

  • In Vivo Efficacy Models: If the in vitro data is compelling, the next step is to evaluate the therapeutic potential of this compound in relevant animal models. For example, if the compound shows efficacy in multiple myeloma cell lines and degrades known targets of IMiDs, a multiple myeloma xenograft mouse model would be a logical choice.

Future Directions and Therapeutic Potential

The systematic approach outlined in this guide provides a clear path to elucidating the mechanism of action of this compound. The strong structural rationale for its potential interaction with CRBN makes it a particularly exciting compound for investigation in the context of oncology and immunology. Should the secondary hypotheses prove fruitful, its therapeutic potential could extend to inflammatory disorders and neurological conditions.

The key to unlocking the therapeutic promise of this compound lies in a rigorous, evidence-based approach to target identification and validation. The experimental workflows detailed herein, when executed with precision and careful interpretation, will undoubtedly shed light on the biological activity of this novel piperazinedione derivative and pave the way for its potential clinical development.

References

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A Comprehensive Technical Guide to 1-Ethylpiperazine-2,6-dione Hydrochloride and Its Structural Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The piperazine-2,6-dione scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active molecules. Its inherent structural rigidity and capacity for stereospecific functionalization make it an attractive starting point for the design of novel therapeutics. This in-depth technical guide focuses on 1-Ethylpiperazine-2,6-dione hydrochloride and its structural analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, structure-activity relationships (SAR), and potential applications. This document is intended to serve as a practical resource, blending established scientific principles with actionable experimental insights.

The Piperazine-2,6-dione Core: A Foundation for Therapeutic Innovation

The six-membered piperazine ring, with its two opposing nitrogen atoms, offers a unique combination of properties that are highly advantageous in medicinal chemistry.[1][2][3] These characteristics include a large polar surface area, the presence of hydrogen bond donors and acceptors, and relative structural rigidity.[1][2][3] These features often contribute to improved water solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, while also enhancing target affinity and specificity.[1][2][3] The piperazine-2,6-dione variant of this scaffold has been identified as a valuable framework for generating bioactive molecules.[4]

The parent compound, 1-Ethylpiperazine-2,6-dione, serves as a fundamental building block for the creation of diverse chemical libraries. The hydrochloride salt form is often utilized to improve the compound's handling and solubility characteristics.

Synthetic Strategies and Methodologies

The synthesis of 1-Ethylpiperazine-2,6-dione and its analogs can be achieved through various established organic chemistry protocols. A common approach involves the cyclization of appropriately substituted diamine precursors.

General Synthetic Workflow

A generalized and adaptable workflow for the synthesis of this compound and its subsequent analogs is depicted below. This process emphasizes a modular approach, allowing for diversification at key structural positions.

synthetic_workflow Start Starting Materials (e.g., N-ethylethylenediamine, chloroacetyl chloride) Cyclization Cyclization to form 1-Ethylpiperazine-2,6-dione Start->Cyclization Purification_Salt Purification and Hydrochloride Salt Formation Cyclization->Purification_Salt Analog_Synthesis Analog Synthesis via N- and C-functionalization Purification_Salt->Analog_Synthesis Final_Purification Final Analog Purification and Characterization Analog_Synthesis->Final_Purification

Caption: Generalized synthetic workflow for this compound and its analogs.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a representative method for the synthesis of the core compound.

Materials:

  • N-ethylethylenediamine

  • Chloroacetyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (in diethyl ether)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Acylation: Dissolve N-ethylethylenediamine and triethylamine in anhydrous DCM under an inert atmosphere. Cool the solution to 0°C and slowly add chloroacetyl chloride. Stir the reaction mixture at room temperature overnight.

  • Cyclization: After the initial acylation, add a second equivalent of triethylamine and heat the reaction mixture to reflux to facilitate intramolecular cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified 1-Ethylpiperazine-2,6-dione in a minimal amount of anhydrous DCM and add a solution of hydrochloric acid in diethyl ether. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Self-Validating System: The identity and purity of the synthesized compound must be confirmed at each stage using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The final product should be further characterized by HPLC to determine its purity profile.

Structure-Activity Relationship (SAR) Exploration

The biological activity of piperazine-2,6-dione analogs is intricately linked to the nature and spatial arrangement of substituents on the heterocyclic core. A systematic SAR study is crucial for optimizing the desired pharmacological properties.

Key Diversification Points

The primary sites for structural modification on the 1-Ethylpiperazine-2,6-dione scaffold are the N4-position and the C3 and C5 carbon atoms.

sar_points Core Piperazine-2,6-dione Core N1 N1 (Ethyl) Core->N1 Fixed N4 N4-H Core->N4 Primary Diversification C3 C3 Core->C3 Secondary Diversification C5 C5 Core->C5 Secondary Diversification

Caption: Key points for structural diversification on the 1-Ethylpiperazine-2,6-dione scaffold.

Impact of Substituents on Biological Activity

The introduction of various functional groups at the diversification points can significantly influence the molecule's interaction with biological targets.

Modification Site Substituent Type Potential Impact on Biological Activity
N4-Position Alkyl, Aryl, HeteroarylModulates lipophilicity, polarity, and potential for additional binding interactions.
C3/C5-Positions Alkyl, Aryl, Substituted PhenylCan introduce chirality, influencing stereospecific interactions with target proteins. Can also be used to explore specific binding pockets.

For instance, in a series of piperidine-2,6-dione-piperazine derivatives developed as potential atypical antipsychotics, the nature of the substituent on the piperazine nitrogen was critical for achieving the desired multi-receptor binding profile.[5] Similarly, studies on other piperazine derivatives have shown that enantioselectivity plays a crucial role in determining agonist versus antagonist activity at narcotic receptors.[6]

Potential Therapeutic Applications

The piperazine and piperazinedione scaffolds are present in a wide range of clinically used drugs and investigational compounds, highlighting their therapeutic potential.[7] Derivatives of these core structures have demonstrated a broad spectrum of biological activities, including:

  • Anticancer: Several piperazine-containing compounds have shown potent cytotoxic effects against various cancer cell lines.[7]

  • Antipsychotic: As mentioned, piperidine-2,6-dione-piperazine derivatives have been explored as multireceptor atypical antipsychotics.[5]

  • Antidepressant, Anti-inflammatory, and Analgesic: Novel piperazine-2,5-dione analogs bearing an indole moiety have exhibited promising antidepressant, anti-inflammatory, and analgesic effects in vivo.[8]

Future Directions and Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of new therapeutic agents. Future research in this area will likely involve the use of computational modeling to guide the design of more potent and selective analogs, as well as the application of high-throughput screening methods to rapidly assess the biological activity of newly synthesized compounds.

This guide has provided a foundational overview of the synthesis, SAR, and potential applications of 1-Ethylpiperazine-2,6-dione analogs. By leveraging the principles and methodologies outlined herein, researchers can effectively explore this rich chemical space and contribute to the discovery of the next generation of innovative medicines.

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  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (2018). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Preliminary Toxicological Assessment of 1-Ethylpiperazine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Data Void

In the landscape of chemical and pharmaceutical development, it is not uncommon to encounter novel compounds with sparse publicly available safety data. 1-Ethylpiperazine-2,6-dione hydrochloride is one such entity. A thorough search of scientific and regulatory databases reveals a significant lack of direct toxicological information for this specific molecule. This guide, therefore, adopts a scientifically rigorous approach to construct a preliminary toxicity profile by leveraging data from structurally related analogs. By examining the toxicological profiles of the parent amine (1-Ethylpiperazine) and various piperazine-dione isomers, we can formulate a robust, data-driven hypothesis and outline a definitive experimental workflow to characterize the safety of this compound. This document is structured not as a static report, but as a strategic guide for the research professional, blending established knowledge with a clear path for empirical validation.

Chemical Identity and Structural Context

To understand the potential toxicology of this compound, it is crucial to place it in the context of its structural relatives. The core structure is a piperazine ring, a six-membered heterocycle with two nitrogen atoms. The specific substitutions—an ethyl group at position 1 and two carbonyl groups at positions 2 and 6—define its chemical properties and, by extension, its likely biological interactions.

The hydrochloride salt form is expected to enhance aqueous solubility but is unlikely to significantly alter the intrinsic toxicology of the parent molecule under physiological conditions where the salt would dissociate.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key Structural Differences
1-Ethylpiperazine-2,6-dione (Target Compound)C₆H₁₀N₂O₂142.16Cyclic imide/amide functionality. Lacks the basicity of the parent amine.
1-Ethylpiperazine (Parent Amine)C₆H₁₄N₂114.19A secondary and a tertiary amine. A basic and nucleophilic compound.[1][2]
1-Ethylpiperazine-2,3-dione (Isomer)C₆H₁₀N₂O₂142.16Adjacent carbonyl groups.[3][4]
Piperazine-2,5-diones (Analog Class)VariableVariableA common scaffold in medicinal chemistry; substituents vary widely.[5][6][7]

The critical distinction lies between the parent amine, 1-Ethylpiperazine, and the dione derivatives. The introduction of two carbonyl groups converts the basic nitrogen atoms into non-basic amide/imide nitrogens. This change dramatically reduces the compound's alkalinity and nucleophilicity, which are often the drivers of the corrosive and irritant properties seen in simple amines.

Hazard Profile of Structural Analogs: A Tale of Two Chemistries

Data from Safety Data Sheets (SDS) and publications on close structural analogs provide a foundational, albeit indirect, view of potential hazards.

The Parent Amine: 1-Ethylpiperazine

The parent compound, lacking the dione functionality, is a reactive and hazardous chemical. Its toxicological profile is dominated by its basicity.

Hazard Class GHS Classification Implication
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed)[1][8]Significant systemic toxicity upon ingestion.
Skin Corrosion Category 1B (H314: Causes severe skin burns)[1][8]The compound is corrosive and can cause irreversible skin damage upon contact.
Eye Damage Category 1 (H318: Causes serious eye damage)[1][8]Poses a high risk of severe, potentially permanent, eye injury.
Flammability Category 3 (H226: Flammable liquid and vapor)[1][2]Presents a physical hazard under specific conditions of heat or ignition.
The Dione Isomers and Analogs

In stark contrast, the inclusion of the dione functionality appears to significantly attenuate the toxicity. Data for the 2,3-dione isomer and various 2,5-dione derivatives consistently point towards a much milder hazard profile.

Compound/Class Endpoint Finding Source
1-Ethylpiperazine-2,3-dione Skin/Eye IrritationGHS: Causes skin and serious eye irritation (H315, H319).[4]Fisher Scientific SDS[3]
Piperazine-2,5-dione Derivatives CytotoxicityNo significant toxicity to SH-SY5Y cells at concentrations up to 80 µM.[7][9]Molecules (Journal)[7][9]
Piperazine-2,5-dione Derivatives CytotoxicityProved to be completely non-toxic for cartilage-related cells (monocytes, synovial cells, chondrocytes) up to 20 µM.[6]Chem. Proc. (Journal)[6]
(3S,6S)-3,6-dibenzylpiperazine-2,5-dione Selective CytotoxicityNo effect on PANC-1 cancer cells in normal culture up to 1000 µM, but selectively cytotoxic to nutrient-starved cells (IC₅₀ of 28 µM).[10]The Journal of Antibiotics[10]

Expert Synthesis: The available data strongly suggests that the toxicological profile of this compound will more closely resemble that of the low-toxicity dione analogs rather than the corrosive parent amine. The neutralization of the basic nitrogen centers by the adjacent carbonyl groups is the key mechanistic driver for this predicted reduction in hazard. However, this hypothesis requires empirical validation.

A Proposed Workflow for Preliminary Toxicity Assessment

The following section outlines a logical, tiered approach to definitively establish the preliminary toxicity profile of this compound. This workflow is designed to maximize data generation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Tier 1: In Vitro Cytotoxicity and Genotoxicity Assessment

The initial phase focuses on cell-based assays to determine basal cytotoxicity and the potential for genetic damage, which are critical early no-go indicators in drug development.

Experimental Protocol: Basal Cytotoxicity Assessment (MTT Assay)

  • Cell Line Selection: Utilize a panel of human cell lines representing key organ systems, such as HepG2 (liver) and HEK293 (kidney).

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or DMSO). Perform serial dilutions to create a range of final test concentrations (e.g., from 0.1 µM to 1000 µM).

  • Treatment: Replace the cell culture medium with a medium containing the test compound at various concentrations. Include vehicle-only controls and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Select & Culture Cell Lines (e.g., HepG2) P2 Seed Cells into 96-well Plates E1 Treat Cells with Compound (24-72h Incubation) P2->E1 P3 Prepare Serial Dilutions of Test Compound P3->E1 E2 Add MTT Reagent (Metabolic Activity Assay) E1->E2 E3 Solubilize Formazan Crystals E2->E3 A1 Read Absorbance (Plate Reader) E3->A1 A2 Calculate % Viability vs. Control A1->A2 A3 Determine IC50 Value A2->A3 Genotoxicity_Workflow cluster_no_s9 Direct Mutagenicity (-S9) cluster_s9 Metabolic Activation (+S9) Compound Test Compound Dilutions N1 Combine Bacteria, Compound, & Buffer Compound->N1 S1 Combine Bacteria, Compound, & S9 Mix Compound->S1 N2 Plate & Incubate N1->N2 N3 Count Revertant Colonies N2->N3 Result Compare to Control Assess Mutagenic Potential N3->Result S2 Plate & Incubate S1->S2 S3 Count Revertant Colonies S2->S3 S3->Result

Caption: Decision workflow for the Ames bacterial mutation assay.

Tier 2: Acute Systemic Toxicity in Rodents

Should the in vitro results indicate low cytotoxicity and no genotoxicity, a limited in vivo study is warranted to understand systemic effects, identify a maximum tolerated dose (MTD), and observe potential target organs of toxicity. The OECD 423 (Acute Toxic Class Method) guideline provides a refined and ethical framework.

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Species and Grouping: Use a single sex (typically female rats) and small group sizes (3 animals per step).

  • Dosing: Administer the compound orally via gavage at a starting dose selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is chosen based on any existing data or in silico predictions.

  • Step-wise Procedure: The outcome of the first dose group determines the next step. If mortality occurs, the dose is lowered for the next group. If no mortality occurs, the dose is escalated. This proceeds until a clear outcome is obtained, allowing for classification into a GHS toxicity category.

  • Clinical Observations: Monitor animals intensely for the first several hours post-dosing and at least daily for 14 days. Observations include changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system activity (e.g., tremors, gait).

  • Body Weight: Record individual animal weights just prior to dosing and at least weekly thereafter.

  • Terminal Procedures: At day 14, euthanize all surviving animals. Conduct a gross necropsy, examining all external surfaces, orifices, and cranial, thoracic, and abdominal cavities and their contents.

  • Histopathology (Optional but Recommended): For a more thorough investigation, preserve key organs (liver, kidneys, spleen, heart, lungs, brain) from all animals for potential histopathological examination to identify microscopic changes.

Conclusion and Strategic Path Forward

The preliminary toxicological assessment of this compound is currently reliant on data from structural analogs. This analysis strongly supports the hypothesis that the compound will exhibit a low order of acute toxicity, devoid of the corrosive properties of its parent amine, 1-Ethylpiperazine. The proposed tiered experimental workflow provides a clear, efficient, and ethical path to empirically validate this hypothesis. Successful completion of these studies will establish the foundational safety profile necessary to justify further development, whether in medicinal chemistry, materials science, or other research applications.

References

  • Fisher Scientific. (2024, January 27). Safety Data Sheet: 1-Ethylpiperazine.

  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 1-Ethylpiperazine-2,3-dione.

  • Tokyo Chemical Industry Co., Ltd. (2025, March 28). Safety Data Sheet: Piperazine Anhydrous.

  • Acros Organics. (2018, January 18). Safety Data Sheet: Piperazine.

  • Angene Chemical. (2024, November 1). Safety Data Sheet: 2-Ethylpiperazine dihydrochloride.

  • Gao, H., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79196, 1-Ethylpiperazine.

  • Heger, Z., et al. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings.

  • Rana, K., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications.

  • Zhou, H., et al. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules.

  • Mioc, M., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. International Journal of Molecular Sciences.

  • Singh, A., & Afzal, O. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science.

  • Iwasaki, K., et al. (2020). Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. The Journal of Antibiotics.

  • LGC Standards. Product Information: 1-Ethylpiperazine-2,3-dione.

  • Multichem. Product Information: 1-Ethylpiperazine.

  • Global Clinical Trial Data. 1-Ethylpiperazine-2,3-dione (Standard).

  • Sigma-Aldrich. Product Information: 1-Ethylpiperazine.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 108812, 1-Ethyl-2,3-piperazinedione.

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 1,2-Dichloropropane.

  • MDPI. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway.

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Methodological & Application

Application Notes and Protocols for 1-Ethylpiperazine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the experimental protocol for 1-Ethylpiperazine-2,6-dione hydrochloride. The information herein is synthesized from established chemical principles and data from structurally related compounds to provide a robust and reliable procedural framework.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. As a derivative of piperazine, a scaffold present in numerous biologically active molecules, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. The piperazine-2,6-dione core, in particular, is a key pharmacophore in various compounds with potential applications in areas such as oncology and neurology. This guide outlines a plausible and detailed experimental protocol for the preparation, purification, and characterization of this compound, ensuring scientific integrity and reproducibility.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount before commencing any experimental work. The following table summarizes key data for this compound and its precursors, compiled from various sources.

PropertyThis compound1-EthylpiperazineN-Ethyliminodiacetic acid
Molecular Formula C₆H₁₁ClN₂O₂C₆H₁₄N₂C₆H₁₁NO₄
Molecular Weight 178.62 g/mol 114.19 g/mol 161.14 g/mol
Appearance White to off-white solid (predicted)Clear, colorless to pale yellow liquidWhite crystalline solid
Boiling Point Not available157 °CDecomposes
Melting Point Not available-60 °C224-226 °C (decomposes)
Solubility Soluble in water (predicted)Soluble in water, ethanol, and ether[1]Soluble in water
CAS Number 1422343-92-7[2]5308-25-8[3]6125-34-4

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[4][5]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4][6]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[5] If inhaled, move the person to fresh air.[6] In case of skin contact, wash off with soap and plenty of water.[5] Seek medical attention if irritation persists.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step process: the cyclization of a suitable precursor to form the piperazine-2,6-dione ring, followed by the formation of the hydrochloride salt. A plausible route involves the cyclization of N-ethyliminodiacetic acid.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Salt Formation N-Ethyliminodiacetic_acid N-Ethyliminodiacetic acid 1-Ethylpiperazine-2,6-dione 1-Ethylpiperazine-2,6-dione N-Ethyliminodiacetic_acid->1-Ethylpiperazine-2,6-dione Heat/Dehydrating Agent 1-Ethylpiperazine-2-6-dione_intermediate 1-Ethylpiperazine-2,6-dione 1-Ethylpiperazine-2-6-dione_HCl This compound 1-Ethylpiperazine-2-6-dione_intermediate->1-Ethylpiperazine-2-6-dione_HCl HCl in suitable solvent

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on general methodologies for the synthesis of similar piperazine-2,6-diones.[7]

Materials and Reagents:

  • N-Ethyliminodiacetic acid

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether (anhydrous)

  • Ethanol (absolute)

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Deionized water

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • pH meter or pH paper

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Step 1: Synthesis of 1-Ethylpiperazine-2,6-dione

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-ethyliminodiacetic acid (10.0 g, 62.0 mmol) and anhydrous sodium acetate (1.0 g, 12.2 mmol).

  • Addition of Reagent: To this mixture, add acetic anhydride (50 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into 200 mL of ice-cold deionized water with stirring to hydrolyze the excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-Ethylpiperazine-2,6-dione.

Step 2: Formation of this compound

  • Dissolution: Dissolve the crude 1-Ethylpiperazine-2,6-dione in a minimal amount of absolute ethanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether (prepared by carefully bubbling HCl gas through anhydrous diethyl ether or using a commercially available solution) dropwise with stirring until the pH of the solution is acidic (pH ~2-3).

  • Precipitation: The hydrochloride salt should precipitate out of the solution as a white solid.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any impurities.

  • Drying: Dry the product under vacuum to obtain this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure. Expected signals in the ¹H NMR would include a triplet and quartet for the ethyl group, and singlets for the methylene protons of the piperazine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • The IR spectrum should show characteristic absorption bands for the C=O (amide) groups, C-N bonds, and N-H stretch of the hydrochloride salt.

Mass Spectrometry (MS):

  • Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a peak corresponding to the molecular ion of the free base (1-Ethylpiperazine-2,6-dione).

Analytical data for this compound can be requested from suppliers like BLD Pharm for comparison.[2]

Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Salt Formation and Purification cluster_characterization Characterization start Start react React N-Ethyliminodiacetic acid with Acetic Anhydride start->react end_node End workup Aqueous Work-up and Extraction react->workup concentrate Dry and Concentrate workup->concentrate dissolve Dissolve Crude Product in Ethanol concentrate->dissolve acidify Acidify with HCl in Ether dissolve->acidify precipitate Precipitate and Filter acidify->precipitate dry Wash and Dry under Vacuum precipitate->dry nmr NMR (¹H, ¹³C) dry->nmr ftir FT-IR dry->ftir ms Mass Spectrometry dry->ms nmr->end_node ftir->end_node ms->end_node

Caption: Experimental workflow for the synthesis and characterization of this compound.

Potential Applications

Piperazine derivatives are widely used as intermediates in the synthesis of pharmaceuticals.[1][8] 1-Ethylpiperazine is a known intermediate for various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] The 2,6-dione functionalization of the piperazine ring introduces reactive sites that can be further modified to create a library of compounds for drug discovery screening. Novel piperidine-2,6-dione derivatives have shown potential in the treatment of inflammatory diseases and cancer.[9]

Conclusion

This document provides a detailed and scientifically grounded experimental protocol for the synthesis and characterization of this compound. By following the outlined procedures and adhering to strict safety measures, researchers can reliably prepare this valuable chemical intermediate for further investigation in drug discovery and development programs.

References

  • Fisher Scientific. (2018, January 18).
  • Fisher Scientific. (2024, January 27).
  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 21).
  • Multichem. 1-Ethylpiperazine Dealer and Distributor. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 158861505, C12H20N4O4. Retrieved from [Link]

  • TCI Chemicals. (2025, September 30).
  • ChemSynthesis. (2025, May 20). 1-ethylpiperazine - 5308-25-8. Retrieved from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet - 2-Ethylpiperazine dihydrochloride.
  • ChemBK. Piperazine, 1-ethyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79196, 1-Ethylpiperazine. Retrieved from [Link]

  • Zhang, J., et al. (2005). A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. Molecules, 10(7), 887-892. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 108812, 1-Ethyl-2,3-piperazinedione. Retrieved from [Link]

  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.).
  • US3172874A - Xnxz xnx xnx. (n.d.).
  • González-Vera, J. A., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9234-9244. [Link]

  • Wang, Y., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 12(5), e202300029. [Link]

  • Organic Syntheses Procedure. Piperidine, 1-ethyl-. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Retrieved from [Link]

  • US10696668B2 - Acid addition salts of piperazine derivatives. (n.d.).
  • Global Clinical Trial Data. 1-Ethylpiperazine-2,3-dione (Standard). Retrieved from [Link]

  • CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.).
  • EP 3623366 A1 - NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. (n.d.).

Sources

1-Ethylpiperazine-2,6-dione hydrochloride in cell culture assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Cellular Characterization of 1-Ethylpiperazine-2,6-dione hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of this compound (CAS: 1422343-92-7) in cell-based assays. Given that this specific molecule is not extensively characterized in peer-reviewed literature, this guide establishes a foundational framework for its systematic evaluation. We will proceed from fundamental principles of handling and solubility to detailed protocols for assessing cellular viability and exploring potential mechanisms of action, grounded in the known activities of related piperazine-dione compounds.

Introduction: The Piperazine-dione Scaffold

The piperazine-dione ring system is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. Derivatives of piperazine-2,5-dione, for instance, have been investigated for a range of therapeutic effects, including anti-inflammatory, analgesic, anti-depressant, and even cartilage regeneration properties.[1][2] Some analogs have also been explored as antioxidants.[3] The subject of this guide, this compound, is a distinct isomer. The core objective of this application note is to provide a logical, robust workflow for elucidating its biological activity in a cellular context.

This guide is structured to be a self-validating system, where each experimental phase builds upon the last, ensuring that subsequent mechanistic studies are conducted at appropriate, non-cytotoxic concentrations.

Compound Profile and Essential Preliminary Steps

Before initiating any cell-based experiments, a thorough understanding of the compound's physical properties and safety profile is critical.

Chemical and Physical Properties
PropertyDataSource
Chemical Name This compound[4]
CAS Number 1422343-92-7[4]
Molecular Formula C6H11ClN2O2 (as hydrochloride)Derived
Appearance Typically a solidAssumed
Solubility To be determined experimentallyN/A
Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related piperazine compounds indicate that caution is warranted. Piperazine derivatives can cause skin, eye, and respiratory irritation.[5][6][7]

Core Handling Precautions:

  • Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[5]

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5]

  • Avoid inhalation of dust or powder by handling it as a solid carefully.[5]

  • In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[6]

Preparation of Stock Solutions: The First Critical Step

The accuracy of all subsequent experiments depends on the precise preparation of a concentrated stock solution. The choice of solvent is paramount, as common solvents like DMSO can be toxic to cells at concentrations above 0.5-1%.[8]

Protocol 1: Solubility Testing and Stock Solution Preparation

  • Objective: To determine a suitable solvent for this compound and prepare a high-concentration, sterile stock solution.

  • Materials: this compound, Dimethyl sulfoxide (DMSO, cell culture grade), Sterile water, Sterile PBS, Ethanol, 1.5 mL microcentrifuge tubes, vortex mixer, sterile syringe filters (0.22 µm).

  • Procedure:

    • Solvent Screen: Dispense ~1 mg of the compound into separate tubes. Add 100 µL of different solvents (DMSO, sterile water, PBS, Ethanol) to each tube to test for solubility. Vortex thoroughly. A solvent is suitable if it yields a clear solution.

    • Stock Preparation (Assuming DMSO Solubility): Accurately weigh 5-10 mg of the compound. Add the calculated volume of sterile DMSO to achieve a desired high concentration (e.g., 10 mM or 50 mM). Ensure the final concentration is a round number for easy dilution calculations.

    • Dissolution: Vortex the solution for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

    • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Experimental Workflow: A Phased Approach

A systematic investigation is crucial for a novel compound. Our recommended workflow follows a logical progression from broad cytotoxicity screening to more focused mechanistic assays.

G cluster_prep Phase 0: Preparation cluster_screen Phase 1: Foundational Screening cluster_mech Phase 2: Mechanistic Exploration A Compound Acquisition & Safety Review B Solubility Testing & Stock Preparation (Protocol 1) A->B C Cell Seeding B->C D Dose-Response Treatment C->D E Cytotoxicity/Viability Assay (Protocol 2) D->E F Determine IC50 & Non-Toxic Working Range E->F G Hypothesis Generation (e.g., Anti-inflammatory?) F->G I Treat Cells with Non-Toxic Doses F->I H Select Relevant Assay (e.g., ELISA for IL-6) (Protocol 3) G->H J Data Analysis & Pathway Interpretation H->J I->H

Caption: Phased experimental workflow for characterizing a novel compound.

Phase 1: Determining Cellular Viability and Cytotoxicity

The primary goal of this phase is to determine the concentration range at which the compound affects cell viability. This is essential for distinguishing targeted biological effects from general toxicity in later experiments.

Protocol 2: Cell Viability Assessment using a Luminescence-Based Assay (e.g., CellTiter-Glo®)

This protocol is superior to colorimetric assays (like MTT) for its sensitivity and reduced interference from compound color.

  • Objective: To quantify the dose-dependent effect of this compound on the viability of a chosen cell line and determine its half-maximal inhibitory concentration (IC50).

  • Materials: Selected cell line (e.g., A549, HeLa, or a disease-relevant line), complete culture medium, 96-well white, clear-bottom tissue culture plates, this compound stock solution, CellTiter-Glo® Luminescent Cell Viability Assay kit, luminometer.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell adherence.[9]

    • Compound Dilution: Prepare a serial dilution series of the compound in culture medium. A common approach is a 10-point, 3-fold dilution starting from a high concentration (e.g., 100 µM). Crucially, include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.[9]

    • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubation: Incubate the plate for a relevant duration, typically 48 or 72 hours, which allows for multiple cell doubling times.

    • Assay Execution:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of the reagent to each well.

      • Place the plate on an orbital shaker for 2-5 minutes to induce cell lysis.

      • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability and a "no-cell" or "high-concentration kill" well as 0% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism to calculate the IC50 value.

Table 2: Example Cytotoxicity Data Presentation

Cell LineTreatment DurationIC50 (µM) [95% CI]
A54948 hours25.3 [21.1 - 30.4]
HeLa48 hours42.1 [35.8 - 49.5]
A54972 hours18.9 [15.5 - 23.0]

Phase 2: Hypothesis-Driven Mechanistic Studies

Based on the IC50 values, you can now design experiments to probe the compound's mechanism of action using sub-lethal concentrations (typically IC50/10 to IC50/2). As related piperazine-diones show anti-inflammatory activity[2], a logical next step is to investigate the compound's effect on an inflammatory signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (tags for degradation) NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Cytokines IL-6, TNF-α Release Gene->Cytokines Leads to Compound 1-Ethylpiperazine- 2,6-dione HCl (Hypothetical Target) Compound->IKK Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Protocol 3: Measuring Inflammatory Cytokine Secretion via ELISA

  • Objective: To determine if this compound can suppress the production of pro-inflammatory cytokines (e.g., IL-6) in cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).

  • Materials: Macrophage-like cell line (e.g., RAW 264.7 or THP-1), complete culture medium, LPS, this compound, IL-6 ELISA kit.

  • Procedure:

    • Cell Seeding: Plate cells in a 24-well or 48-well plate and allow them to adhere.

    • Pre-treatment: Treat the cells with various non-toxic concentrations of the compound (e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours. Include a vehicle control.

    • Inflammatory Challenge: Add LPS to the wells (a final concentration of ~100 ng/mL is common) to stimulate an inflammatory response. Maintain one set of wells with the vehicle and no LPS as a negative control.

    • Incubation: Incubate for 18-24 hours to allow for cytokine production and secretion into the medium.

    • Supernatant Collection: Carefully collect the cell culture supernatant from each well. If not used immediately, store at -80°C.

    • ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves binding the cytokine to a pre-coated plate, adding a detection antibody, and measuring a colorimetric or fluorescent signal.

    • Data Analysis: Quantify the IL-6 concentration based on a standard curve. Compare the IL-6 levels in LPS-stimulated cells with and without the compound to determine if there is a dose-dependent inhibition.

Conclusion and Future Directions

This guide provides a robust, multi-phased strategy for the initial characterization of this compound in cell culture. By first establishing a precise toxicity profile, researchers can confidently proceed to investigate specific biological activities. If the compound demonstrates anti-inflammatory properties as hypothesized, further studies could include Western blotting to confirm the inhibition of key signaling proteins like IKK or p65, or broader transcriptomic analyses (RNA-seq) to identify its full range of cellular targets. This structured approach ensures that research is conducted efficiently and yields clear, interpretable data.

References

  • Angene Chemical. (2024). Safety Data Sheet - 2-Ethylpiperazine dihydrochloride. Retrieved from [Link]

  • Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved from [Link]

  • Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Malinak, D., et al. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Pharmaceuticals. Retrieved from [Link]

  • Liu, X., et al. (2023). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules. Retrieved from [Link]

  • Li, Y., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Multichem. (n.d.). 1-Ethylpiperazine Dealer and Distributor. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 1-Ethylpiperazine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-Ethylpiperazine-2,6-dione Hydrochloride

This compound is a substituted piperazine derivative of increasing interest within pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, the rigorous and precise analytical characterization of this compound is paramount. Ensuring its identity, purity, and stability is a cornerstone of drug safety and efficacy. This guide provides a comprehensive overview of key analytical techniques and detailed, field-tested protocols tailored for the comprehensive analysis of this compound.

The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale. This document is structured to empower the user with the foundational knowledge to adapt and validate these methods for their specific applications, from routine quality control to in-depth structural elucidation.

Physicochemical Properties: A Foundation for Method Development

A thorough understanding of the physicochemical properties of this compound is critical for the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₆H₁₁ClN₂O₂[1]
Molecular Weight 178.62 g/mol [1]
Structure A piperazine ring with two carbonyl groups at positions 2 and 6, an ethyl group at position 1, and in the form of a hydrochloride salt.Inferred from name and related structures
Solubility Expected to be soluble in water and polar organic solvents.
UV Chromophore The dione structure provides a weak UV chromophore.Inferred from piperazine derivative literature[2][3]

I. Chromatographic Techniques: The Cornerstone of Purity and Quantification

Chromatographic methods are indispensable for separating this compound from impurities, degradation products, and other matrix components. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

A. High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is the preferred method for the analysis of non-volatile or thermally labile compounds like this compound.[2] Given the weak UV absorbance of the piperazine core, method development should focus on maximizing sensitivity.

Expertise & Experience in Method Design:

The presence of the two carbonyl groups in the dione structure offers a modest chromophore, which may be sufficient for detection at moderate concentrations. However, for trace analysis or stability studies where degradation products may be present at low levels, derivatization or the use of more sensitive detectors like mass spectrometry is recommended. The hydrochloride salt form ensures good aqueous solubility, making reversed-phase HPLC an ideal starting point.

Protocol 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This protocol outlines a stability-indicating RP-HPLC method for the quantification of this compound.

Workflow for RP-HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Prepare Standard Solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) hplc Inject into HPLC System s_prep->hplc sa_prep Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) sa_prep->hplc separation Isocratic Elution on C18 Column hplc->separation detection UV Detection at ~210 nm separation->detection peak_id Identify Peak by Retention Time detection->peak_id calibration Generate Calibration Curve peak_id->calibration Standards quant Quantify Analyte peak_id->quant Sample calibration->quant

Caption: Workflow for RP-HPLC-UV analysis of this compound.

Instrumentation and Reagents:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • Analytical column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (AR grade).

  • Phosphoric acid (AR grade).

  • Water (HPLC grade).

  • This compound reference standard.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 0.05 M solution of potassium dihydrogen phosphate in water. Adjust the pH to 3.0 using phosphoric acid. Filter and degas the buffer. The mobile phase will be a mixture of this buffer and acetonitrile. The exact ratio should be optimized to achieve a suitable retention time (e.g., 80:20 v/v Buffer:Acetonitrile).

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Injection volume: 20 µL.

    • Detection wavelength: 210 nm (or a wavelength determined by PDA analysis of the peak).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Trustworthiness through Self-Validation:

This protocol is designed to be self-validating. The linearity of the calibration curve (R² > 0.999), the precision of replicate injections (%RSD < 2%), and the accuracy (recovery studies) should be assessed to ensure the reliability of the method.[4] For a stability-indicating method, forced degradation studies (acid, base, peroxide, heat, light) should be performed to demonstrate that degradation products do not interfere with the main analyte peak.

B. Gas Chromatography (GC): For Volatile Impurities

While this compound itself is not ideal for GC due to its low volatility and potential for thermal degradation, GC is an excellent technique for the analysis of volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials like 1-ethylpiperazine.

Expertise & Experience in Method Design:

A headspace GC method is often the most appropriate approach for residual solvent analysis, as it avoids the introduction of non-volatile matrix components into the GC system. For the analysis of other volatile impurities, derivatization may be necessary to improve volatility and chromatographic performance.

Protocol 2: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) for Residual Solvents

This protocol is a general guideline for the determination of residual solvents in a this compound sample, based on USP <467> principles.

Workflow for HS-GC-FID Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis s_prep Prepare Standard Solution (of expected residual solvents) hs Incubate in Headspace Autosampler s_prep->hs sa_prep Prepare Sample Solution (dissolved in a suitable solvent like DMSO) sa_prep->hs injection Inject Headspace Vapor hs->injection separation Separation on Capillary Column injection->separation detection FID Detection separation->detection peak_id Identify Peaks by Retention Time detection->peak_id quant Quantify by Comparing Peak Areas peak_id->quant

Caption: Workflow for HS-GC-FID analysis of residual solvents.

Instrumentation and Reagents:

  • Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Capillary column: e.g., DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.53 mm, 1 µm film thickness.[3][5]

  • Carrier gas: Helium or Nitrogen.

  • Diluent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent.

  • Reference standards for all potential residual solvents.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of all potential residual solvents in the chosen diluent. Prepare working standards at the required concentration limits.

  • Sample Preparation: Accurately weigh the this compound sample into a headspace vial. Add a precise volume of the diluent.

  • Headspace Conditions:

    • Vial equilibration temperature: 80 °C.

    • Vial equilibration time: 30 min.

    • Transfer line temperature: 110 °C.

    • Injection volume: 1 mL of headspace vapor.

  • GC Conditions:

    • Injector temperature: 250 °C.

    • Detector temperature: 260 °C.

    • Oven temperature program: Initial 40 °C for 5 min, ramp at 10 °C/min to 200 °C, hold for 5 min.

  • Data Analysis:

    • Identify the solvent peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the amount of each solvent by comparing the peak area in the sample to the peak area of the corresponding standard.

II. Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods are essential for the definitive identification and structural elucidation of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed.

Expertise & Experience in NMR Analysis:

The ¹H NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), and multiple signals for the piperazine ring protons. The exact chemical shifts and coupling patterns will be influenced by the ring conformation and the presence of the carbonyl groups. The ¹³C NMR spectrum will provide information on the number of unique carbon atoms, with characteristic signals for the carbonyl carbons, the ethyl group carbons, and the piperazine ring carbons.

Expected ¹H NMR Spectral Features:

ProtonsExpected Chemical Shift (ppm)Multiplicity
CH₃ (ethyl)~1.1Triplet
CH₂ (ethyl)~3.5Quartet
Piperazine Ring CH₂3.0 - 4.0Multiple signals

Expected ¹³C NMR Spectral Features:

CarbonExpected Chemical Shift (ppm)
C=O165 - 175
CH₂ (ethyl)40 - 50
Piperazine Ring CH₂40 - 60
CH₃ (ethyl)10 - 20

Protocol 3: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks to the corresponding protons and carbons in the structure.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expertise & Experience in MS Analysis:

Electrospray ionization (ESI) is a suitable technique for this compound, as it is a soft ionization method that will likely produce a strong signal for the molecular ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Protocol 4: LC-MS Analysis

  • Instrumentation: Couple the HPLC system described in Protocol 1 to a mass spectrometer equipped with an ESI source.

  • Mobile Phase: Use a volatile buffer system, such as ammonium formate or formic acid, instead of potassium phosphate.

  • MS Conditions:

    • Ionization mode: Positive ESI.

    • Scan range: m/z 50-500.

    • Capillary voltage and other source parameters should be optimized for maximum signal intensity of the molecular ion.

  • Data Analysis: Identify the peak corresponding to the molecular ion of 1-Ethylpiperazine-2,6-dione ([M+H]⁺). The fragmentation pattern can be studied using tandem MS (MS/MS) to further confirm the structure.

III. Titrimetric Methods: A Classical Approach to Purity Assessment

For the determination of the overall purity of the hydrochloride salt, a simple acid-base titration can be a reliable and cost-effective method.

Protocol 5: Potentiometric Titration

This method determines the purity of this compound by titrating the hydrochloride salt with a standardized solution of a strong base.

Workflow for Potentiometric Titration

Titration_Workflow prep Accurately weigh the sample and dissolve in water titration Titrate with standardized NaOH solution prep->titration endpoint Determine the endpoint using a pH electrode titration->endpoint calculation Calculate the purity based on the volume of titrant used endpoint->calculation

Caption: Workflow for potentiometric titration.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Water (deionized).

  • Procedure:

    • Accurately weigh about 150 mg of this compound and dissolve it in 50 mL of water.

    • Immerse a calibrated pH electrode into the solution.

    • Titrate the solution with 0.1 M NaOH, recording the pH after each addition of titrant.

    • Determine the equivalence point from the titration curve (the point of maximum inflection).

  • Calculation: Calculate the percentage purity using the following formula:

    % Purity = (V × M × F) / W × 100

    Where:

    • V = Volume of NaOH used at the equivalence point (in L)

    • M = Molarity of the NaOH solution

    • F = Molecular weight of this compound (178.62 g/mol )

    • W = Weight of the sample (in g)

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By combining chromatographic techniques for separation and quantification with spectroscopic methods for structural elucidation and classical titrimetric analysis for purity assessment, researchers can ensure the quality and integrity of this important pharmaceutical compound. It is imperative that these methods are fully validated in the user's laboratory to demonstrate their suitability for the intended purpose.

References

  • PubChem. CID 158861505 | C12H20N4O4. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. [Link]

  • Lin, et al. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Chemistry. [Link]

  • Dong, et al. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Chromatography B. [Link]

  • PubChem. 1-Ethylpiperazine | C6H14N2 | CID 79196. National Center for Biotechnology Information. [Link]

  • Jalalpure, S. et al. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. Indian Journal of Pharmaceutical Education and Research. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Analytical Chemistry, An Indian Journal. GC determination of substituted piperazines in pharmaceutical drug substances. [Link]

  • ChemSynthesis. 1-ethylpiperazine - 5308-25-8. [Link]

  • Wadsak, W. et al. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0030285). [Link]

  • The Royal Society of Chemistry. Supplemental Information. [Link]

  • ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Analytical Methods. A study of the Simon's test for the differentiation of primary and secondary amines in forensic drug analysis. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • Google Patents. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl)
  • PubChem. 2,5-Piperazinedione | C4H6N2O2 | CID 7817. National Center for Biotechnology Information. [Link]

  • Multichem. 1-Ethylpiperazine Dealer and Distributor. [Link]

  • Global Clinical Trial Data. 1-Ethylpiperazine-2,3-dione (Standard). [Link]

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Application Note: A Validated HPLC Method for the Quantitative Analysis of 1-Ethylpiperazine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Ethylpiperazine-2,6-dione hydrochloride. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring an accurate and reproducible method for assay and purity determinations. The methodology is grounded in established chromatographic principles and adheres to validation standards outlined by the International Council for Harmonisation (ICH).[1][2][3] The causality behind critical experimental choices, from mobile phase selection to system suitability criteria, is explained to ensure methodological transparency and facilitate seamless adoption in a laboratory setting.

Introduction and Scientific Rationale

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[4] this compound is a member of this important class of heterocyclic compounds. The development of robust analytical methods is paramount for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the preferred technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[3][5]

A primary analytical challenge associated with many piperazine-based compounds is their lack of a strong native chromophore, which complicates detection using UV-Vis spectrophotometry.[4][6] However, the 2,6-dione functionality in the target analyte is expected to provide sufficient UV absorbance at lower wavelengths for direct quantitative analysis.

This guide details a reversed-phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity.[7][8] While this compound is a polar, water-soluble salt, this method achieves effective retention and sharp, symmetrical peaks by carefully controlling the mobile phase composition and pH. The protocol is designed to be a self-validating system, incorporating rigorous system suitability tests (SST) to guarantee data integrity for every analytical run.

Chromatographic Method and Principles

Principle of Separation

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar aqueous-organic mixture.[9] The analyte, this compound, is a polar molecule. To achieve adequate retention on a nonpolar C18 column and prevent elution at the void volume—a common issue with polar analytes—the mobile phase polarity is finely tuned.[10][11] An acidic modifier (phosphoric acid) is incorporated into the aqueous portion of the mobile phase. This serves two critical functions:

  • Analyte Ionization Suppression: By maintaining a low pH, the protonation state of any basic functional groups on the analyte is kept consistent, leading to stable retention times.

  • Silanol Group Suppression: The acid protonates the free silanol groups on the silica-based stationary phase, minimizing undesirable secondary ionic interactions with the analyte. This results in improved peak symmetry and efficiency.

Separation is achieved by partitioning the analyte between the stationary phase and the mobile phase. Elution is modulated by adjusting the proportion of the organic solvent (acetonitrile), with a higher concentration reducing retention time.[9]

Materials and Instrumentation
Item Specification
Instrumentation HPLC or UPLC system with quaternary or binary pump, degasser, autosampler, column thermostat, and Photodiode Array (PDA) or UV-Vis Detector.
Data System Chromatography Data System (CDS) for instrument control, data acquisition, and processing (e.g., Empower™, Chromeleon™).
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
Reagents This compound Reference Standard (purity ≥ 99.5%).
Acetonitrile (HPLC Grade).
Water (HPLC or Milli-Q® grade).
Phosphoric Acid (H₃PO₄), ACS Grade (≥ 85%).
Labware Class A volumetric flasks, pipettes, 1.5 mL HPLC vials with septa, 0.45 µm membrane filters for solvent and sample filtration.
Chromatographic Conditions

The following table summarizes the optimized parameters for the analysis.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 85% A / 15% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (or λmax determined by PDA scan)
Run Time 10 minutes
Diluent Mobile Phase

Causality Note: A column temperature of 35 °C is maintained to ensure stable retention times and reduce viscosity, leading to better efficiency. The detection wavelength of 210 nm is chosen as it is a region where many organic molecules, including those with carbonyl groups, exhibit absorbance. A PDA detector should be used during method development to confirm the optimal wavelength.

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation (1 L): To 850 mL of HPLC-grade water, carefully add 1.0 mL of phosphoric acid. Mix well. Add 150 mL of acetonitrile. Filter the final mixture through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath or using an online degasser.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask and dilute to volume with the diluent. This concentration is suitable for assay determination.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL Class A volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter into an HPLC vial if particulate matter is present.

HPLC System Preparation and Workflow

The following diagram outlines the complete analytical workflow, from system setup to final data reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase & Diluent P2 Prepare Standard & Sample Solutions P1->P2 A1 Equilibrate System (Pump Mobile Phase) P2->A1 A2 Perform System Suitability Test (SST) A1->A2 A3 Inject Blank, Standards, & Samples A2->A3 D1 Integrate Chromatograms A3->D1 D2 Identify Peak by Retention Time D1->D2 D3 Calculate Assay/Purity & System Suitability D2->D3 D4 Generate Final Report D3->D4

Caption: HPLC analysis workflow from preparation to reporting.

System Suitability Testing (SST)

Before commencing sample analysis, the suitability of the chromatographic system must be verified. This is a non-negotiable step in regulated environments.[1][2]

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the Working Standard Solution (0.1 mg/mL) six consecutive times.

  • Evaluate the resulting chromatograms against the criteria in the table below.

Parameter Acceptance Criteria Purpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
% RSD for Peak Area ≤ 2.0%Demonstrates the precision of the pump and injection system.[12]
% RSD for Retention Time ≤ 1.0%Indicates the stability of the pump's flow rate and mobile phase composition.

Trustworthiness: The system is considered suitable for analysis only if all SST criteria are met. Failure to meet these criteria necessitates troubleshooting before proceeding.

Analytical Procedure
  • After a successful SST, inject the diluent once to ensure a clean baseline and absence of carryover.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Bracket the sample injections with standard injections at regular intervals (e.g., after every 10 sample injections) to monitor for any drift in system performance.

Data Analysis and Calculations

The assay of this compound is calculated using the principle of external standardization.

Calculation Formula:

Assay (%) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard

Where:

  • AreaSample: Peak area of the analyte in the sample chromatogram.

  • AreaStandard: Average peak area of the analyte from the bracketing standard injections.

  • ConcStandard: Concentration of the reference standard solution (e.g., 0.1 mg/mL).

  • ConcSample: Concentration of the sample solution (e.g., 0.1 mg/mL).

  • PurityStandard: Purity of the reference standard (e.g., 99.8%).

Method Validation Principles

For use in a regulated environment, this method must be fully validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[1][2][5] The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is typically demonstrated by analyzing placebo, spiked samples, and forced degradation samples.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked placebo) at a minimum of three concentration levels across the specified range, with results typically expected to be within 98.0-102.0% recovery.[1]

  • Precision: Assessed at two levels:

    • Repeatability (Method Precision): The precision under the same operating conditions over a short interval. Typically evaluated from a minimum of six sample preparations at 100% of the test concentration.[1]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. LOQ is often determined as the concentration giving a signal-to-noise ratio of approximately 10:1.[1]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.

The following diagram illustrates the logical relationship between these key validation pillars.

Validation_Pillars MV Method Validation (ICH Q2 R1) Specificity Specificity MV->Specificity Linearity Linearity MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision Robustness Robustness MV->Robustness LOQ LOD & LOQ MV->LOQ

Caption: Core pillars of analytical method validation per ICH Q2(R1).

References

  • International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. (1996). [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

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Mass Spectrometry Analysis of 1-Ethylpiperazine-2,6-dione Hydrochloride: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the mass spectrometric analysis of 1-Ethylpiperazine-2,6-dione hydrochloride, a heterocyclic compound of interest in pharmaceutical research and drug development. We present a detailed protocol for sample preparation and analysis using Electrospray Ionization Mass Spectrometry (ESI-MS). The guide delves into the principles of data interpretation, including a proposed fragmentation pathway for the title compound, supported by established fragmentation mechanisms of related piperazine-dione structures. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical method for the characterization of this and similar small molecule hydrochlorides.

Introduction

1-Ethylpiperazine-2,6-dione belongs to the diketopiperazine class of compounds, which are prevalent scaffolds in natural products and medicinal chemistry.[1] The analysis of such small molecules by mass spectrometry is a cornerstone of modern drug discovery and development, providing critical information on molecular weight, structure, and purity.[2][3] The hydrochloride salt form of active pharmaceutical ingredients (APIs) is common, but can present challenges for mass spectrometry due to potential ion suppression.[4]

This guide offers a scientifically grounded approach to the ESI-MS analysis of this compound. We will address the nuances of sample preparation for a hydrochloride salt to ensure optimal ionization and provide a predictive framework for the interpretation of the resulting mass spectra. The methodologies described herein are designed to be both robust and reproducible, forming a solid foundation for further analytical development and validation.

Experimental Workflow

The successful mass spectrometric analysis of this compound hinges on a systematic workflow, from sample preparation to data acquisition and interpretation. The following diagram outlines the key stages of this process.

Experimental Workflow Experimental Workflow for MS Analysis cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep1 Weighing of 1-Ethylpiperazine-2,6-dione HCl prep2 Dissolution in Methanol/Water (1:1) prep1->prep2 prep3 Serial Dilution to 1-10 µg/mL prep2->prep3 prep4 Addition of 0.1% Formic Acid prep3->prep4 analysis1 Direct Infusion or LC-MS Introduction prep4->analysis1 analysis2 Electrospray Ionization (Positive Mode) analysis1->analysis2 analysis3 Full Scan MS (m/z 50-300) analysis2->analysis3 analysis4 Tandem MS (MS/MS) of Precursor Ion analysis3->analysis4 data1 Identification of [M+H]+ Ion analysis4->data1 data2 Analysis of Fragmentation Pattern data1->data2 data3 Structural Elucidation data2->data3

Caption: A schematic of the experimental workflow.

Protocols

Sample Preparation

The primary objective during the sample preparation of a hydrochloride salt is to ensure complete dissolution and to minimize the concentration of chloride ions, which can interfere with the electrospray ionization process.[5] The addition of a small amount of acid to the final solution helps to maintain the analyte in its protonated state, which is essential for positive mode ESI.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 (v/v) mixture of high-purity methanol and deionized water. Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL. The optimal concentration should be determined empirically to achieve a stable signal without saturating the detector.

  • Final Acidification: Ensure the final working solution contains 0.1% formic acid to promote protonation of the analyte.

Mass Spectrometry Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument being used. The use of a high-resolution mass spectrometer is recommended for accurate mass measurements.[6]

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe two nitrogen atoms in the piperazine ring are basic and readily accept a proton.
Capillary Voltage 3.5 - 4.5 kVOptimizes the formation of a stable electrospray plume.
Cone Voltage 20 - 40 VA moderate cone voltage helps to desolvate the ions without inducing excessive in-source fragmentation.
Source Temperature 120 - 150 °CFacilitates solvent evaporation and ion desolvation.
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)Aids in the desolvation process.
Full Scan MS Range m/z 50 - 300Covers the expected mass of the precursor ion and its potential fragments.
MS/MS Collision Energy 10 - 30 eV (Collision-Induced Dissociation, CID)A range of collision energies should be tested to obtain a rich fragmentation spectrum.

Data Interpretation

Expected Molecular Ion

In positive mode ESI-MS, this compound will be detected as its protonated free base, [M+H]+. The hydrochloride salt dissociates in solution, and the chloride anion is not typically observed in the mass spectrum.

CompoundMolecular Formula (Free Base)Monoisotopic Mass (Da)Expected [M+H]+ (m/z)
1-Ethylpiperazine-2,6-dioneC6H10N2O2142.0742143.0815
Predicted Fragmentation Pathway

The fragmentation of the protonated 1-Ethylpiperazine-2,6-dione is anticipated to proceed through several characteristic pathways, primarily involving cleavages of the piperazine ring and the N-ethyl substituent. The following diagram illustrates the proposed fragmentation cascade. The fragmentation of diketopiperazines often involves the loss of CO, and for N-substituted piperazines, cleavage of the substituent is also a common pathway.[7][8][9]

Fragmentation Pathway Proposed ESI-MS/MS Fragmentation of 1-Ethylpiperazine-2,6-dione parent [M+H]+ m/z 143.0815 frag1 Loss of C2H4 m/z 115.0553 parent->frag1 - C2H4 frag2 Loss of CO m/z 115.0553 parent->frag2 - CO frag3 Loss of HCONH2 m/z 98.0264 parent->frag3 - HCONH2 frag4 [C4H9N2O]+ m/z 85.0651 parent->frag4 Ring Cleavage frag5 [C3H5N2]+ m/z 57.0706 frag4->frag5 - CO

Caption: Predicted fragmentation of protonated 1-Ethylpiperazine-2,6-dione.

Interpretation of Key Fragments:

  • m/z 115.0553: This fragment can arise from two possible pathways: the neutral loss of ethylene (28 Da) from the N-ethyl group or the loss of a carbon monoxide molecule (28 Da) from the dione ring. High-resolution mass spectrometry can distinguish between these two isobaric fragments.

  • m/z 98.0264: This fragment corresponds to the loss of formamide (45 Da), a characteristic fragmentation pathway for cyclic dipeptides.[10]

  • m/z 85.0651: This ion is likely formed by a cleavage of the piperazine ring, retaining the ethyl group and one of the amide functionalities.

  • m/z 57.0706: Further fragmentation of the m/z 85 ion through the loss of carbon monoxide can lead to this smaller fragment.

Conclusion

This application note provides a robust and scientifically-grounded framework for the mass spectrometric analysis of this compound. By following the detailed protocols for sample preparation and employing the suggested instrument parameters, researchers can obtain high-quality mass spectra for this compound. The proposed fragmentation pathway offers a solid basis for the structural confirmation of 1-Ethylpiperazine-2,6-dione and can be adapted for the analysis of other N-substituted piperazine-dione derivatives. The principles and techniques outlined in this guide are broadly applicable to the analysis of small molecule hydrochlorides in a drug discovery and development setting.

References

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 469-477. (URL: [Link])

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., & Saturnino, C. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3325. (URL: [Link])

  • Mass Spectrometry Research Facility, University of St Andrews. (n.d.). Sample Preparation Protocol for Open Access MS. (URL: [Link])

  • Wang, R., & Li, L. (2010). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 21(11), 1841–1853. (URL: [Link])

  • Ghourchian, H., Pecho, R. D., Karimi-Dehkordi, M., Mazandarani, A., Ghajari, G., & Piri-Gharaghie, T. (2023). Novel niosome-encapsulated 2, 5-Diketopiperazine (BHPPD): synthesis, formulation, and anti-breast cancer activity. Applied Biochemistry and Biotechnology, 1-22. (URL: [Link])

  • Li, Y., & Wu, J. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutical Technology, 39(9), 36-43. (URL: [Link])

  • Guo, Y. C., Cao, W., Zong, L. L., Liao, P. Y., & Zhao, Y. F. (2008). ESI-MS n data of protonated cyclic-dipeptides. Data in brief, 1, 1-4. (URL: [Link])

  • Zhang, L., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. (URL: [Link])

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. (URL: [Link])

  • Guo, Y. C., et al. (2009). Fragmentation of Deprotonated Cyclic Dipeptides by Electrospray Ionization Mass Spectrometry. Journal of Mass Spectrometry, 44(7), 1046-1054. (URL: [Link])

  • Adam, J., et al. (2020). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. (URL: [Link])

  • National Institute of Standards and Technology. (n.d.). Piperazine. NIST WebBook. (URL: [Link])

  • Guo, Y. C., et al. (2009). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. International Journal of Mass Spectrometry, 283(1-3), 135-141. (URL: [Link])

  • Li, Y., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(7), 899-908. (URL: [Link])

  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 22-31. (URL: [Link])

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Application Note: A High-Throughput Screening Workflow for the Bioactivity Characterization of 1-Ethylpiperazine-2,6-dione hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs targeting a wide array of diseases.[1][2][3] Its derivatives are known to exhibit diverse biological activities, including anticancer, antimicrobial, and central nervous system effects.[1][2] This document presents a comprehensive strategic framework for the initial characterization of a novel derivative, 1-Ethylpiperazine-2,6-dione hydrochloride, using high-throughput screening (HTS). We provide detailed, validated protocols for compound handling, primary cell-based screening, assay quality control, and a tiered strategy for hit confirmation and preliminary mechanism-of-action studies. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of new chemical entities.

Compound Profile and Preparation for Screening

The first critical step in any screening campaign is the thorough characterization and proper handling of the test compound. This compound is a small molecule whose biological activity is yet to be widely characterized. Accurate preparation is fundamental to generating reproducible and reliable screening data.

Property Value Source
IUPAC Name This compound-
CAS Number 1422343-92-7[4][5]
Molecular Formula C₆H₁₁ClN₂O₂Inferred
Molecular Weight 178.62 g/mol Inferred
Protocol 1: Stock Solution Preparation and Quality Control

Rationale: The hydrochloride salt form suggests potential aqueous solubility, while the organic scaffold is typical for dissolution in dimethyl sulfoxide (DMSO). DMSO is the standard solvent for compound libraries in HTS due to its high solubilizing power and compatibility with most assay formats at low final concentrations (<0.5%).[6] This protocol establishes a standardized method for creating a high-concentration stock solution suitable for automated liquid handling.

Materials:

  • This compound powder

  • Anhydrous, cell-culture grade DMSO

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Acoustic liquid handler or calibrated serial dilution-capable liquid handler

  • Nephelometer or visual inspection protocol for solubility assessment

Procedure:

  • Master Stock Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of 100% anhydrous DMSO to achieve a final concentration of 10 mM. For example, to a vial containing 1.786 mg of the compound, add 1 mL of DMSO.

    • Vortex vigorously for 10-15 minutes at room temperature to ensure complete dissolution. A brief sonication step may be employed if particulates remain.

  • Solubility Assessment:

    • Visually inspect the 10 mM stock solution against a light source for any visible particulates.

    • For a quantitative assessment, perform a serial dilution in DMSO and measure light scattering via nephelometry to determine the kinetic solubility limit.

  • Aliquoting and Storage:

    • Centrifuge the master stock tube briefly (e.g., 1,000 x g for 1 minute) to pellet any undissolved microparticulates.

    • Carefully transfer the supernatant into multiple, small-volume aliquots in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store all aliquots at -20°C or -80°C, protected from light and moisture.

  • Assay Plate Preparation:

    • Prior to screening, thaw a single aliquot.

    • Create an intermediate dilution plate (e.g., at 1 mM in DMSO) and then prepare final-concentration "assay-ready" plates by stamping nanoliter volumes of the compound into 384-well microplates using an acoustic liquid handler. This minimizes the final DMSO concentration in the assay.

A Tiered High-Throughput Screening Strategy

Rationale: A multi-stage screening approach is essential for efficiently identifying genuine bioactive compounds while minimizing false positives and negatives.[6] This workflow progresses from a broad, high-capacity primary screen to more focused secondary and counter-screens to confirm activity and eliminate artifacts.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Confirmation cluster_2 Counter-Screening & Selectivity cluster_3 Validated Hit Primary High-Throughput Cell Viability Screen (e.g., CellTiter-Glo) Single High Concentration (e.g., 10 µM) DoseResponse Dose-Response Curve Generation (10-point, 1:3 dilution) Calculate IC50 Primary->DoseResponse Initial 'Hits' OrthoAssay Orthogonal Confirmatory Assay (e.g., MTT or RealTime-Glo) DoseResponse->OrthoAssay Confirmed Actives CounterScreen Assay Technology Counter-Screen (e.g., Luciferase Inhibition Assay) OrthoAssay->CounterScreen Orthogonally Confirmed Selectivity Selectivity Profiling (Normal vs. Cancer Cell Lines) CounterScreen->Selectivity ValidatedHit Validated Hit Compound Ready for MOA Studies Selectivity->ValidatedHit Selective, Non-Artifact Hits

Caption: Tiered workflow for HTS hit identification and validation.

Primary Screening: Cell Viability Assessment

Rationale: A cell viability assay is a robust and common primary screen to identify compounds with cytotoxic or cytostatic effects, which is a hallmark of many therapeutic agents, particularly in oncology.[1][2] The CellTiter-Glo® Luminescent Cell Viability Assay is an industry standard for HTS because it is a homogeneous "add-mix-read" assay that measures cellular ATP levels, a strong indicator of metabolic activity and cell health.[7][8] Its high sensitivity and wide dynamic range make it ideal for miniaturized 384-well formats.

Protocol 2: High-Throughput Cell Viability Screening (384-Well Format)

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile, tissue-culture treated, white-walled 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Reagent

  • Multichannel pipette or automated liquid dispenser

  • Plate reader with luminescence detection capabilities

  • Positive control (e.g., Doxorubicin or Staurosporine)

  • Negative control (0.1% DMSO vehicle)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count to determine viability and density.

    • Dilute the cell suspension to the optimized seeding density (e.g., 1,000-2,000 cells/well) in 40 µL of culture medium.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition (Pinning):

    • Using an acoustic liquid handler (e.g., Echo®) or a pin tool, transfer ~50 nL of compound from the "assay-ready" plates to the cell plates. This achieves a final screening concentration of 10 µM with a DMSO concentration of ~0.1%.

    • Ensure control wells receive either the positive control or DMSO vehicle.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The duration should be optimized based on the cell line's doubling time.

  • Assay Readout:

    • Equilibrate both the cell plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a compatible plate reader.

Assay Validation and Quality Control

Rationale: Before initiating a full-scale screen, the assay must be validated to ensure it is robust, reproducible, and sensitive enough to detect real biological effects.[9] Statistical metrics are used to quantify the performance of an HTS assay.[7][10]

Metric Formula Description Acceptable Range
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)Measures the dynamic range of the assay.> 5[7]
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100Measures the data variation within a control group.< 10%
Z'-Factor 1 - [ (3σp + 3σn) / |μp - μn| ]Measures the separation between positive (p) and negative (n) controls, accounting for both dynamic range and data variation.> 0.5[6][7][10]
Protocol 3: Z'-Factor Plate Determination

Procedure:

  • Prepare a 384-well plate as described in Protocol 2.

  • Designate half of the plate (e.g., columns 1-12) as the negative control (cells + 0.1% DMSO).

  • Designate the other half (e.g., columns 13-24) as the positive control (cells + a high concentration of a known cytotoxic compound like Doxorubicin).

  • Process the plate according to the full assay protocol.

  • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) control populations.

  • Use the formula in the table above to calculate the Z'-factor. An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for HTS.[7][10]

Secondary Screening and Hit Characterization

Rationale: Hits from the primary screen require confirmation. Dose-response analysis establishes potency (IC₅₀), while orthogonal assays with different detection technologies confirm that the observed activity is not an artifact of the primary assay's technology (e.g., inhibition of the luciferase enzyme used in CellTiter-Glo).

Protocol 4: Orthogonal Cell Viability Assay (MTT)

The MTT assay is a colorimetric method that measures metabolic activity based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][2]

Procedure (abbreviated):

  • Plate and treat cells with a 10-point dose-response curve of the hit compound, as in the primary screen.

  • After the 48-72 hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1]

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate cell viability relative to the DMSO control and perform a non-linear regression analysis to determine the IC₅₀ value.

Investigating Potential Mechanisms of Action

Rationale: For validated hits, particularly those from the piperazine class, exploring effects on known cancer-related signaling pathways can provide valuable insight into the mechanism of action (MOA). The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival and is a common target for piperazine-containing compounds.[2]

PI3K_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Compound 1-Ethylpiperazine- 2,6-dione (Hypothetical) Compound->PI3K Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion

This application note provides a robust and scientifically grounded framework for conducting a high-throughput screening campaign to characterize the biological activity of the novel compound this compound. By employing a tiered screening approach, rigorous assay validation, and orthogonal hit confirmation, researchers can confidently identify and prioritize true bioactive hits. This systematic process is the critical first step in elucidating a compound's therapeutic potential and advancing it through the drug discovery pipeline.

References

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]

  • Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. Available at: [Link]

  • High-throughput screening. Wikipedia. Available at: [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery, Michigan State University. Available at: [Link]

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. PubMed Central, NIH. Available at: [Link]

  • High-Throughput RT-PCR for small-molecule screening assays. PubMed Central, NIH. Available at: [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. PubMed Central, NIH. Available at: [Link]

  • High Throughput Screening: Methods and Protocols. ResearchGate. Available at: [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed Central, NIH. Available at: [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PubMed Central, NIH. Available at: [Link]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PubMed Central, NIH. Available at: [Link]

  • CID 158861505 | C12H20N4O4. PubChem, NIH. Available at: [Link]

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Application Note & Protocol Development Guide: Characterizing 1-Ethylpiperazine-2,6-dione hydrochloride as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Upon a comprehensive review of the current scientific literature, it has been determined that 1-Ethylpiperazine-2,6-dione hydrochloride is a commercially available chemical entity with limited to no published data characterizing it as a chemical probe. Its biological targets, mechanism of action, and optimal conditions for use in biological systems have not been publicly established.

Therefore, this document will serve as a detailed, experience-driven guide for a researcher to systematically characterize this compound, or any novel compound, for its potential use as a chemical probe. The following sections provide a strategic framework and detailed protocols for the necessary validation experiments.

Part 1: Foundational Characterization of a Novel Chemical Probe

The initial step in evaluating a new chemical entity for its utility as a probe is to establish its fundamental physicochemical and biological properties. This foundational data is critical for designing meaningful experiments and ensuring the reproducibility of results.

Physicochemical Property Assessment

Before initiating cell-based assays, it is imperative to understand the compound's behavior in aqueous solutions, which are the basis for most biological experiments.

Table 1: Physicochemical Properties of this compound

PropertyExperimental MethodResultNotes
Purity HPLC-UV, LC-MS, qNMR>95% (Target)A high degree of purity is essential to ensure that the observed biological effects are attributable to the compound of interest and not to contaminants.
Solubility Nephelometry or UV-VisTo be determined in PBS and cell culture mediaDetermines the maximum stock concentration and the potential for compound precipitation in assays, which can lead to artifacts.
Stability LC-MS over time courseTo be determined at RT, 4°C, and -20°CAssesses the compound's degradation profile in stock solutions and assay conditions. A half-life should be calculated if significant degradation is observed.
Lipophilicity (LogP) Shake-flask or HPLC methodTo be determinedProvides an indication of the compound's ability to cross cell membranes.
In Vitro Toxicity and Cellular Viability Assessment

A suitable chemical probe should exhibit its specific biological effect with minimal general cytotoxicity. This is crucial for distinguishing the intended biological modulation from non-specific toxic effects.

Protocol 1: Determining Cytotoxicity using a Resazurin-Based Assay

  • Cell Seeding: Plate the cell line(s) of interest in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium. A typical starting concentration range is 100 µM to 1 nM.

  • Treatment: Add the diluted compound to the cells and incubate for a period relevant to the anticipated biological readout (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed in the untreated control wells.

  • Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle-treated control wells and plot the dose-response curve to determine the CC50 (Concentration that causes 50% cytotoxicity).

Part 2: Target Identification and Engagement

Once the foundational characteristics are established, the next critical phase is to identify the biological target(s) of the compound and to demonstrate that the compound directly engages with its target in a cellular context.

Target Identification Strategies

Several unbiased approaches can be employed to identify the molecular target(s) of a novel compound.

  • Affinity-based Proteomics: This involves immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates.

  • Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome in response to compound treatment. Target proteins will typically show increased thermal stability.

  • Phenotypic Screening with Genetic Association: High-throughput screening of the compound against a panel of genetically defined cell lines (e.g., CRISPR-based knockout or overexpression libraries) can link the compound's activity to specific genes or pathways.

Target Engagement Assays

Confirming that the compound interacts with its putative target in living cells is a crucial validation step.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells to confluency, harvest, and treat the cell suspension with this compound or vehicle control for a defined period.

  • Heat Shock: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody against the putative target protein.

  • Data Analysis: Quantify the band intensities and plot the melting curves for the vehicle and compound-treated samples. A shift in the melting curve upon compound treatment indicates target engagement.

Diagram 1: Workflow for Characterizing a Novel Chemical Probe

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Pathway Analysis & Phenotypic Assays Purity Purity Assessment (>95%) Solubility Solubility & Stability (Aqueous Buffers) Purity->Solubility Toxicity Cytotoxicity Profiling (CC50 Determination) Solubility->Toxicity TargetID Unbiased Target ID (e.g., TPP, Affinity Proteomics) Toxicity->TargetID Proceed if CC50 > 10x EC50 TargetEngage Target Engagement (e.g., CETSA) TargetID->TargetEngage Pathway Pathway Modulation (e.g., Western Blot, RNA-seq) TargetEngage->Pathway Confirm Target Phenotype Cellular Phenotype Assays (Relevant to Target) Pathway->Phenotype

Caption: A logical workflow for the systematic characterization of a novel chemical probe.

Part 3: Elucidating Mechanism of Action and Cellular Effects

With a confirmed target, the final stage of characterization involves understanding how the compound's interaction with its target leads to a downstream biological effect.

Pathway Analysis

Investigating the signaling pathways modulated by the compound provides mechanistic insights into its biological activity.

Protocol 3: Western Blotting for Pathway Activation/Inhibition

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the target protein and key downstream signaling nodes (e.g., phosphorylated forms of kinases).

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the effect of the compound on protein expression and post-translational modifications.

Diagram 2: Hypothetical Signaling Pathway Modulation

G Probe 1-Ethylpiperazine-2,6-dione HCl Target Putative Target Protein (e.g., Kinase X) Probe->Target Inhibition Downstream1 Downstream Effector 1 (e.g., p-ERK) Target->Downstream1 Phosphorylation Downstream2 Downstream Effector 2 (e.g., c-Fos) Downstream1->Downstream2 Transcription Factor Activation Phenotype Cellular Phenotype (e.g., Apoptosis, Differentiation) Downstream2->Phenotype

Caption: Example of a signaling pathway potentially modulated by a chemical probe.

References

As this document is a guide for the characterization of a novel compound, specific references for this compound's biological activity are not available. The following references provide authoritative guidance on the principles and methods of chemical probe characterization.

  • The Chemical Probes Portal. A resource for evaluating chemical probes.[Link]

  • Bunnage, M. E., et al. (2013). Know your target, know your molecule. Nature Chemical Biology.[Link]

  • Jafari, M., et al. (2014). Cellular Thermal Shift Assay for Target Engagement. Nature Protocols.[Link]

Application Notes and Protocols for In Vivo Administration of 1-Ethylpiperazine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for diagnostic or therapeutic use.

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vivo administration of 1-Ethylpiperazine-2,6-dione hydrochloride to preclinical animal models, primarily mice. Due to the limited publicly available data on this specific compound, this guide emphasizes a foundational approach, focusing on establishing critical parameters such as solubility and vehicle compatibility. The protocols provided herein are derived from established best practices in preclinical research and are intended to serve as a starting point for study-specific optimization. Researchers are strongly advised to conduct thorough preliminary studies to determine the optimal formulation and administration parameters for their specific experimental context.

Introduction: Understanding the Compound

This compound is a heterocyclic compound belonging to the piperazine class. Piperazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, which can include effects on the central nervous system, as well as anti-inflammatory and analgesic properties.[1][2][3] The hydrochloride salt form of the compound suggests an effort to improve its aqueous solubility and stability.

Chemical Structure:

Caption: Chemical structure of this compound.

Pre-formulation and Vehicle Selection: A Critical First Step

The successful in vivo administration of any compound hinges on the development of a safe and effective formulation.[4][5] For a novel compound like this compound, determining its solubility in various vehicles is the most critical initial step.

Solubility Assessment Protocol

This protocol outlines a systematic approach to determine the solubility of the test compound in a range of commonly used vehicles.

Objective: To identify a suitable solvent or vehicle system that can dissolve the compound at the desired concentration for dosing.

Materials:

  • This compound

  • A selection of vehicles (see Table 1)

  • Vortex mixer

  • Water bath or incubator

  • Microcentrifuge

  • Analytical balance

  • HPLC or other suitable analytical method for quantification (optional, for precise solubility determination)

Procedure:

  • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO), if known. This is for analytical quantification if needed.

  • Screening for Solubility:

    • Weigh a small, precise amount of the compound (e.g., 1-5 mg) into several clear microcentrifuge tubes.

    • Add a measured volume of a test vehicle to each tube to achieve a target concentration (e.g., 1 mg/mL).

    • Vortex the tubes vigorously for 1-2 minutes.

    • Visually inspect for dissolution. If the compound dissolves, proceed to a higher target concentration.

    • If the compound does not fully dissolve, gently warm the mixture (e.g., 37°C) for 15-30 minutes and vortex again. Some compounds have improved solubility at slightly elevated temperatures.

    • If the compound remains insoluble, it may require a co-solvent system or suspension.

  • For precise solubility determination:

    • Prepare saturated solutions by adding an excess of the compound to each vehicle.

    • Equilibrate the solutions by shaking or rotating at a constant temperature for 24-48 hours.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method.

Vehicle Selection Guide

The choice of vehicle depends on the administration route, the compound's solubility, and potential toxicity of the vehicle itself.[6][7][8]

Vehicle CategoryExamplesSuitabilityConsiderations
Aqueous Vehicles Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)Ideal for soluble compounds, especially for intravenous (IV) and intraperitoneal (IP) routes.The hydrochloride salt form may enhance aqueous solubility. The pH of the final solution should be checked and adjusted if necessary to be close to physiological pH (7.4).[5]
Co-solvent Systems Water with PEG 300/400, Propylene Glycol, EthanolFor compounds with poor aqueous solubility.The percentage of organic co-solvent should be minimized to avoid toxicity.[9] For IV administration, the final formulation must be carefully evaluated for precipitation upon dilution in blood.
Surfactant-based Tween® 80, Cremophor® ELCan be used to create micellar solutions or emulsions for poorly soluble compounds.Can cause hypersensitivity reactions and other toxicities. Use at the lowest effective concentration.[10]
Suspensions 0.5% Methylcellulose, 0.5% CarboxymethylcelluloseFor insoluble compounds, primarily for oral gavage.Particle size should be uniform and small to ensure consistent dosing. The suspension must be homogenous and easily re-suspended.

Decision Workflow for Vehicle Selection:

G start Start: Determine Target Dose and Route solubility Is the compound soluble in aqueous vehicle at the target concentration? start->solubility aqueous Use aqueous vehicle (e.g., Saline, PBS) solubility->aqueous Yes cosolvent Try co-solvent system (e.g., PEG, PG) solubility->cosolvent No end_protocol Proceed to In Vivo Administration Protocol aqueous->end_protocol soluble_cosolvent Is it soluble in a co-solvent system? cosolvent->soluble_cosolvent use_cosolvent Use co-solvent system. Minimize organic solvent percentage. soluble_cosolvent->use_cosolvent Yes suspension Prepare a suspension (e.g., with methylcellulose) soluble_cosolvent->suspension No use_cosolvent->end_protocol suspension->end_protocol

Caption: A decision workflow for selecting an appropriate vehicle.

In Vivo Administration Protocols

All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Oral Gavage (PO) Administration in Mice

Oral gavage is a common method for administering precise doses of a substance directly into the stomach.[11][12][13][14][15]

Materials:

  • Appropriately formulated test compound

  • Gavage needle (18-20 gauge for adult mice, with a ball tip)[13]

  • Syringe (1 mL)

  • Animal scale

Protocol:

  • Animal Preparation: Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[14]

  • Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be held securely.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.[11]

    • With the mouse in an upright position, gently insert the gavage needle into the mouth, slightly to one side, and advance it along the back of the throat.

    • The needle should pass smoothly down the esophagus. If resistance is met, withdraw and reposition. Do not force the needle.

  • Dose Administration: Once the needle is in the stomach, administer the dose slowly and steadily.

  • Withdrawal and Monitoring: Gently remove the gavage needle. Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.[13]

Intraperitoneal (IP) Injection in Mice

IP injection is a common route for systemic administration of substances.[16][17][18][19][20]

Materials:

  • Sterile formulation of the test compound

  • Sterile syringe (1 mL) and needle (25-27 gauge)[16]

  • 70% Ethanol for disinfection

  • Animal scale

Protocol:

  • Dose Calculation: Weigh the mouse and calculate the required injection volume. The maximum recommended IP injection volume for mice is 10 mL/kg.[17]

  • Animal Restraint: Scruff the mouse and position it to expose the abdomen. Tilting the head slightly downwards can help to move the abdominal organs away from the injection site.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[18]

  • Injection Procedure:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-40 degree angle.

    • Gently aspirate by pulling back on the plunger to ensure no blood or other fluid is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new needle.

    • Inject the substance smoothly.

  • Post-injection: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

Intravenous (IV) Injection in Mice (Tail Vein)

IV injection provides direct and rapid entry of the compound into the systemic circulation. This route requires a high degree of technical skill.[21][22][23][24][25]

Materials:

  • Sterile, particle-free formulation of the test compound

  • Sterile syringe (e.g., insulin syringe) and needle (27-30 gauge)[21]

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% Ethanol

Protocol:

  • Preparation:

    • Warm the mouse's tail using a heat lamp or by immersing it in warm water to induce vasodilation, making the lateral tail veins more visible.[23]

    • Place the mouse in a restrainer.

  • Dose Calculation: The maximum recommended bolus IV injection volume is 5 mL/kg. For slower infusions, up to 10 mL/kg may be acceptable.[21]

  • Injection Procedure:

    • Disinfect the tail with 70% ethanol.

    • Position the needle, bevel up, parallel to one of the lateral tail veins.

    • Carefully insert the needle into the vein. A successful insertion may be indicated by a small flash of blood in the needle hub.

    • Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Completion: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding. Return the mouse to its cage and monitor its condition.

Safety and Toxicology Considerations

Piperazine derivatives can exhibit a range of pharmacological and toxicological effects.[2][26] Potential toxicities may include neurotoxic effects, agitation, and cardiac symptoms.[26] Chronic exposure to some piperazine compounds has been associated with liver and kidney changes in animal studies.[27] Therefore, it is crucial to conduct dose-range finding studies to determine the maximum tolerated dose (MTD) of this compound before initiating efficacy studies. Careful observation of the animals for any clinical signs of toxicity is mandatory throughout the study period.

Conclusion

The in vivo administration of this compound requires a careful and systematic approach, beginning with thorough pre-formulation studies to ensure the development of a safe and effective dosing solution. The protocols provided in this guide offer a foundation for researchers to design and execute their in vivo experiments. Adherence to best practices in animal handling, dosing techniques, and diligent monitoring will be paramount to obtaining reliable and reproducible data.

References

  • Ashland. (n.d.). parenteral excipients. Retrieved from [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal Injections in Mice. Retrieved from [Link]

  • NIH Office of Animal Care and Use (OACU). (n.d.). Rodent Administration Route Tutorial. Retrieved from [Link]

  • Queen's University. (n.d.). Intraperitoneal Injection in Mice. Retrieved from [Link]

  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Retrieved from [Link]

  • protocols.io. (2020, May 5). Intraperitoneal Injection in an Adult Mouse V.1. Retrieved from [Link]

  • Scribd. (n.d.). Guidelines for Intraperitoneal Injection in Mice. Retrieved from [Link]

  • Scribd. (n.d.). Oral Gavage Procedure in Mice. Retrieved from [Link]

  • UBC Animal Care Committee. (2021, February). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

  • Texas Tech University Institutional Animal Care and Use Committee. (2022, June). Intravenous Tail Vein Injections. Retrieved from [Link]

  • American Injectables. (2024, October 23). Special Considerations for Developing Parenteral Formulations. Retrieved from [Link]

  • The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Direction des services vétérinaires. (n.d.). Administration and injection of substances in mice. Retrieved from [Link]

  • Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 433–440.
  • Virginia Tech Research and Innovation. (2017, December 12). SOP: Mouse Intravenous Injections. Retrieved from [Link]

  • Ashland. (n.d.). parenteral excipients. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2020, December 15). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Retrieved from [Link]

  • Pharmaguideline. (2013, March 31). Sterile Pharmaceutical Dosage Forms - Parenteral Preparations. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Pharmaguideline. (2013, March 31). Sterile Pharmaceutical Dosage Forms - Parenteral Preparations. Retrieved from [Link]

  • Przeglad lekarski. (2019). Piperazine derivatives as dangerous abused compounds. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2018, October 26). Piperazine salts: Human health tier II assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Oakwood Labs. (n.d.). Everything You Need to Know About Parenteral Drug Administration. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Piperazine: Human health tier II assessment. Retrieved from [Link]

  • Roquette. (n.d.). Parenteral preparations, challenges in formulations. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2012). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Retrieved from [Link]

  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]

  • Digital Discovery. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • CRC Press. (2024, May 26). Predicting Solubility of New Drugs. Retrieved from [Link]

  • International Journal of Toxicology. (2016). Nonclinical vehicle use in studies by multiple routes in multiple species. Retrieved from [Link]

  • ResearchGate. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Retrieved from [Link]

  • Expert Opinion on Drug Metabolism & Toxicology. (2013). Vehicle selection for nonclinical oral safety studies. Retrieved from [Link]

Sources

Application Notes and Protocols: Formulation of 1-Ethylpiperazine-2,6-dione Hydrochloride for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-Ethylpiperazine-2,6-dione hydrochloride, a novel heterocyclic compound for preclinical research applications. Due to the limited publicly available data on this specific molecule, this guide emphasizes foundational principles and adaptable methodologies for developing stable and effective formulations for both in vitro and in vivo studies. The protocols herein are designed as a robust starting point, grounded in established practices for formulating novel small molecule hydrochloride salts. We will explore pre-formulation assessment, develop protocols for common research formulations, and discuss critical quality control and stability considerations.

Introduction: The Scientific Rationale

The piperazine-2,6-dione scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities, from anticancer to nootropic effects. The addition of an ethyl group at the N1 position and formulation as a hydrochloride salt suggest an effort to modulate properties such as cell permeability, metabolic stability, and aqueous solubility. As a hydrochloride salt, 1-Ethylpiperazine-2,6-dione is anticipated to have enhanced solubility in aqueous media compared to its free base, a critical attribute for predictable biological testing.

The primary challenge with any novel compound is the absence of established formulation data. Therefore, a systematic approach is not just recommended, but necessary. The causality behind the protocols in this guide is rooted in a risk-mitigation strategy: to first understand the physicochemical properties of the molecule and then use that data to rationally design formulations that ensure compound stability and maximize bioavailability for the specific experimental context.

Pre-Formulation Assessment: Know Your Molecule

Before any formulation work begins, a foundational understanding of the compound's physicochemical properties is paramount. This initial characterization will dictate every subsequent formulation decision.

Aqueous Solubility Determination

Rationale: As most biological assays and initial in vivo studies are conducted in aqueous systems, determining the intrinsic aqueous solubility is the most critical first step. This value will define the upper concentration limit for simple aqueous solutions and indicate if more complex formulations (e.g., using co-solvents or excipients) are necessary.

Protocol: Equilibrium Solubility Shake-Flask Method (Adapted from OECD Guideline 105)

  • Preparation: Add an excess amount of this compound to a series of vials containing purified water and relevant biological buffers (e.g., Phosphate-Buffered Saline pH 7.4, Citrate Buffer pH 5.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Analysis: Express solubility in mg/mL or µM. The pH of the final saturated solution should always be measured and reported.

pH-Solubility Profile

Rationale: For an ionizable compound like a hydrochloride salt, solubility can be highly dependent on pH. Understanding this relationship is crucial for predicting its behavior in different biological environments (e.g., stomach vs. intestine) and for preventing precipitation upon dilution in buffered media.

Protocol: Potentiometric Titration or Buffered Shake-Flask

  • Conduct the shake-flask solubility protocol as described above but use a series of buffers across a physiologically relevant pH range (e.g., pH 2 to pH 8).

  • Plot the resulting solubility against the measured pH of the supernatant. This profile will reveal the pH at which solubility is maximal and identify ranges where precipitation is likely.

Preliminary Stability Assessment

Rationale: Compound instability can lead to inaccurate and irreproducible results. This initial screen identifies potential liabilities such as hydrolysis or oxidation, guiding storage and handling procedures.

Protocol: Solution Stability in Formulation Vehicles

  • Prepare a stock solution of the compound in common solvents (e.g., DMSO, Water, Saline).

  • Incubate aliquots at different temperatures (e.g., 4°C, room temperature, 37°C).

  • At various time points (e.g., 0, 4, 24, 48 hours), analyze the samples by HPLC.

  • Calculate the percentage of the parent compound remaining and monitor for the appearance of degradation products.

Table 1: Hypothetical Pre-Formulation Data Summary

ParameterValueImplication for Formulation
Aqueous Solubility (pH 7.4) 2.5 mg/mLSufficient for many in vitro assays; may require formulation for higher in vivo doses.
Solubility in DMSO >100 mg/mLExcellent for high-concentration stock solutions.
pKa (predicted) ~7.8Solubility will decrease as pH approaches and exceeds the pKa.
Solution Stability (Aqueous, 24h, RT) 98% remainingGood short-term stability in aqueous solution.
Solid State Stability (40°C, 75% RH) 99% remaining after 2 weeksStable as a solid under accelerated conditions.

Formulation Protocols for Research Applications

The choice of formulation is dictated entirely by the intended application. The following protocols provide starting points for common research scenarios.

Formulation for In Vitro Assays (e.g., Cell-Based Assays)

Objective: To prepare a high-concentration, sterile stock solution that can be serially diluted into aqueous cell culture media without precipitation.

Diagram 1: Workflow for In Vitro Formulation

A Weigh Compound B Dissolve in 100% DMSO (e.g., 50 mM Stock) A->B Step 1 C Vortex & Gentle Warming (if necessary, <40°C) B->C Step 2 D Sterile Filter (0.22 µm PTFE filter) C->D Step 3 E Aliquot & Store (-20°C or -80°C) D->E Step 4 F Dilute into Assay Media (Final DMSO <0.5%) E->F Working Solution Prep

Caption: Workflow for preparing a DMSO stock solution for in vitro use.

Detailed Protocol:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • Add sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to achieve a high-concentration stock (e.g., 10-50 mM). The high solubility in DMSO allows for a concentrated stock that minimizes the final solvent concentration in the assay.

    • Ensure complete dissolution by vortexing. If necessary, gentle warming (not exceeding 40°C) can be applied.

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm polytetrafluoroethylene (PTFE) syringe filter, which is compatible with organic solvents.

    • Dispense the solution into small-volume, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • For assays, thaw an aliquot and perform serial dilutions directly into the final cell culture medium.

    • Critical Control Point: The final concentration of DMSO in the assay should be kept to a minimum, typically well below 0.5% (v/v), to avoid solvent-induced cellular toxicity or artifacts. A corresponding vehicle control (media with the same final DMSO concentration) must be included in every experiment.

Formulation for In Vivo Studies (e.g., Rodent Pharmacokinetics)

Objective: To prepare a sterile, physiologically compatible solution or suspension suitable for parenteral (e.g., intravenous, intraperitoneal) or oral administration.

Diagram 2: Decision Tree for In Vivo Formulation

A Target Dose (mg/kg) & Route of Administration? B Calculate Required Concentration (mg/mL) A->B C Is Concentration < Aqueous Solubility (at appropriate pH)? B->C D Simple Aqueous Solution (e.g., Saline, 5% Dextrose) C->D Yes E Complex Formulation Required C->E No F Option 1: Co-Solvent System (e.g., PEG400, Solutol) E->F G Option 2: Suspension (e.g., 0.5% CMC in Water) E->G

Caption: Decision-making process for selecting an in vivo formulation strategy.

Protocol 1: Simple Aqueous Solution (Preferred for IV)

Rationale: This is the simplest and most desirable formulation for intravenous administration as it minimizes potential vehicle-related toxicity. It is only viable if the required dose can be fully dissolved in a tolerable injection volume.

  • Vehicle Preparation: Use a sterile, isotonic vehicle such as 0.9% Sodium Chloride (Saline) or 5% Dextrose in Water (D5W).

  • Dissolution: Slowly add the weighed this compound to the vehicle while vortexing or stirring. The hydrochloride salt should aid dissolution.

  • pH Adjustment (if necessary): Measure the pH. If the compound's solubility is poor at the resulting pH, it can be adjusted slightly with dilute HCl or NaOH. However, ensure the final pH is within a physiologically tolerable range (typically pH 4-9 for parenteral routes).

  • Sterilization: Filter the final solution through a 0.22 µm polyethersulfone (PES) or similar sterile syringe filter.

  • Quality Control: Visually inspect the final solution for any particulates. It must be clear and colorless.

Protocol 2: Co-Solvent/Surfactant Formulation (for Poor Solubility)

Rationale: When the required concentration exceeds aqueous solubility, a co-solvent system can be used to increase the amount of compound that can be dissolved. This is common for oral (PO) or intraperitoneal (IP) routes.

  • Vehicle Preparation: A common, well-tolerated vehicle is a mixture of PEG 400, Tween 80 (or Solutol HS 15), and water/saline. A typical starting ratio could be 10:5:85 (v/v/v) PEG 400:Tween 80:Saline.

  • Dissolution:

    • First, dissolve the compound in the organic co-solvent (PEG 400).

    • Next, add the surfactant (Tween 80) and mix thoroughly.

    • Finally, add the aqueous component (Saline) dropwise while continuously vortexing to prevent precipitation.

  • Quality Control: The final formulation should be a clear, homogenous solution. Observe for any signs of cloudiness or precipitation upon standing. This formulation is typically not sterile-filtered due to viscosity but is prepared aseptically.

Protocol 3: Aqueous Suspension (for Oral Dosing)

Rationale: For very poorly soluble compounds, or when a slower absorption profile is desired for oral administration, a suspension is often the most practical approach.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of a suspending agent like carboxymethylcellulose (CMC) or methylcellulose in purified water. This is done by slowly sprinkling the powder into vortexing water.

  • Particle Size Reduction (Optional but Recommended): If possible, micronize the dry this compound powder to improve the homogeneity and stability of the suspension.

  • Suspension Preparation: Add a wetting agent, such as a small amount of Tween 80 (e.g., 0.1% of the final volume), to the dry powder to form a paste. Then, gradually add the CMC vehicle while triturating or stirring to create a uniform suspension.

  • Quality Control: The final product should be a homogenous suspension that does not rapidly sediment. It must be stirred continuously before and during dose administration to ensure uniform dosing.

Quality Control and Validation

Every formulation must be a self-validating system. The following checks are essential.

  • Visual Inspection: All solutions must be clear and free of particulates. Suspensions should be uniform.

  • pH Measurement: The pH of the final formulation should be recorded and remain consistent between batches.

  • Dose-Uniformity Analysis (for Suspensions): To ensure consistent dosing, samples should be taken from the top and bottom of the suspension after stirring to confirm that the concentration is within ±10% of the target.

  • Short-Term Stability: Once prepared, the formulation should be held under the intended use conditions (e.g., room temperature for 4-8 hours) and re-analyzed by HPLC to confirm the compound has not degraded.

References

  • This section would be populated with links to authoritative sources. As this is a hypothetical guide for a novel compound, representative links to general formulation principles and guidelines are provided.
  • OECD Test Guideline 105: Water Solubility. OECD Publishing. [Link]

  • Formulation Development of Poorly Water-Soluble Drugs. Johnson, J. et al., PharmaPress. A representative link for general principles: [Link]

  • Excipients for Parenteral Formulations. Powell, D.A., Handbook of Pharmaceutical Excipients. A representative link for excipient information: [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-Ethylpiperazine-2,6-dione Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-Ethylpiperazine-2,6-dione hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a hydrochloride salt of a piperazine derivative, its solubility behavior is governed by factors such as pH, solvent polarity, and temperature. This guide provides a structured, question-and-answer approach to systematically troubleshoot and resolve common solubility issues, ensuring the integrity and success of your experiments.

The methodologies presented herein are grounded in established principles of physical chemistry and are designed to be self-validating. By understanding the causality behind each step, you can make informed decisions to overcome solubility hurdles.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common and straightforward solubility challenges. Always start here before proceeding to more complex troubleshooting.

Q1: My this compound is not dissolving in water. What is the expected solubility and what could be wrong?
  • Purity of Water: Ensure you are using distilled or deionized water. The presence of contaminants in tap water can affect solubility.

  • Compound Integrity: Verify the identity and purity of your this compound. Impurities can significantly alter solubility characteristics.

  • Temperature: The solubility of most solids in liquids increases with temperature.[1] Try gently warming the solution while stirring.

  • pH of the Solution: As a hydrochloride salt, the compound's solubility is highly dependent on the pH of the aqueous medium. In pure water, the pH might not be optimal for dissolution.

Q2: I've tried warming the solution, but the compound still doesn't dissolve completely. What should I do next?

A2: If gentle heating is insufficient, the next logical step is to address the pH of the solution. The hydrochloride salt form suggests that the compound is more soluble in an acidic environment.

  • Mechanism: The hydrochloride salt exists in an ionized state. Lowering the pH (i.e., making the solution more acidic) can help maintain this ionized state and prevent the precipitation of the less soluble free base form.[3][4]

  • Actionable Step: Try adding a small amount of a dilute acid, such as 0.1 M hydrochloric acid (HCl), dropwise to your aqueous suspension while monitoring for dissolution.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, but solvent selection is critical. While the parent compound, 1-Ethylpiperazine, is soluble in various organic solvents, the hydrochloride salt form introduces ionic character, which favors polar solvents.[5][6]

  • Recommended Solvents: Start with polar protic solvents like ethanol or methanol.[1] Piperazine derivatives often show good solubility in these solvents.[7]

  • Aprotic Solvents: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are also excellent candidates for dissolving a wide range of organic compounds and are commonly used in drug discovery and development.

  • Avoid Non-Polar Solvents: Non-polar solvents like hexane or toluene are unlikely to be effective for dissolving a hydrochloride salt.

The following table provides a starting point for solvent screening:

Solvent ClassExamplesExpected Solubility of Hydrochloride SaltRationale
Polar Protic Water, Ethanol, MethanolHigh to ModerateCan engage in hydrogen bonding and solvate the ions effectively.
Polar Aprotic DMSO, DMFHigh to ModerateHigh polarity helps to dissolve ionic compounds.
Non-Polar Hexane, TolueneLow to InsolubleLacks the polarity to effectively solvate the charged species of the salt.

Part 2: Advanced Troubleshooting & Methodologies

If the initial troubleshooting steps do not resolve your issue, a more systematic approach may be required. This section provides detailed protocols for more complex solubility challenges.

Q4: Adjusting the pH helped, but my compound precipitates over time. How can I maintain a stable solution?

A4: Precipitation over time, especially after initial dissolution, often points to an unstable solution, which could be due to pH drift or supersaturation. The use of a buffer system is the standard and most effective way to address this.

  • Why Buffers Work: A buffer resists changes in pH when small amounts of acid or base are added. By maintaining a stable pH in the optimal range for your compound's solubility, you can prevent it from crashing out of solution.

  • Choosing a Buffer: Select a buffer system that maintains a pH in the acidic range (e.g., pH 2-5). A citrate or acetate buffer would be a suitable starting point. Ensure the chosen buffer components do not interact with your compound or interfere with downstream applications.

Experimental Protocol: Preparation of a Buffered Stock Solution

This protocol describes a systematic approach to finding a suitable buffered solvent system.

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Various buffer systems (e.g., citrate, phosphate, acetate)

  • Stir plate and magnetic stir bars

  • Calibrated pH meter

Procedure:

  • Initial Solubility Test:

    • Add a known amount of the compound to a specific volume of deionized water (e.g., 10 mg in 1 mL) to create a slurry.

  • pH Adjustment:

    • While stirring, slowly add 0.1 M HCl dropwise. Observe if the solid dissolves. Record the pH at which complete dissolution occurs.

    • If the compound is already in an acidic solution and is not dissolving, it may be necessary to try a different solvent system.

  • Buffer Preparation:

    • Prepare a series of buffers at and around the pH value determined in the previous step.

  • Solubility in Buffered Solutions:

    • Repeat the initial solubility test using the prepared buffer solutions instead of deionized water.

    • Observe the solubility and stability of the solution over time (e.g., 1, 6, and 24 hours) at both room temperature and 4°C.

  • Validation:

    • The optimal buffer system is one that dissolves the compound at the desired concentration and maintains its stability without precipitation over the required experimental timeframe.

Q5: I need to use a mixed solvent system for my experiment. How do I determine the right co-solvent ratio?

A5: The use of co-solvents is a common and effective technique to enhance the solubility of poorly soluble compounds.[8] A co-solvent system, typically a mixture of water and a miscible organic solvent, can modulate the polarity of the solvent to better match that of the solute.

  • Mechanism of Co-solvency: A co-solvent can reduce the interfacial tension between the aqueous solution and a hydrophobic solute, effectively making the solute more soluble.[8]

Troubleshooting Workflow: Co-Solvent System Optimization

The following diagram illustrates a logical workflow for optimizing a co-solvent system.

CoSolvent_Optimization cluster_results Evaluate Outcome start Start: Insoluble in Primary Solvent (e.g., Water) select_cosolvent Select Miscible Organic Co-solvent (e.g., Ethanol, DMSO) start->select_cosolvent prepare_series Prepare a Series of Co-solvent Mixtures (e.g., 10%, 20%, 50% Organic in Water) select_cosolvent->prepare_series test_solubility Test Solubility of Compound in Each Mixture prepare_series->test_solubility observe Observe for Dissolution and Stability test_solubility->observe soluble Soluble & Stable? observe->soluble optimize Optimize Ratio (e.g., Prepare 25%, 30%, 35% mixtures) soluble->optimize No, but partial success success End: Optimal Co-solvent Ratio Identified soluble->success Yes fail Consider Alternative Co-solvents or Methods soluble->fail No, insoluble optimize->test_solubility

Caption: A decision-making workflow for optimizing a co-solvent system to improve compound solubility.

Part 3: Understanding the Chemistry for Better Troubleshooting

A deeper understanding of the chemical properties of this compound can provide valuable insights for troubleshooting.

Q6: Why is the hydrochloride salt form used, and how does it influence solubility?

A6: Salt formation is a very common and effective strategy in drug development to improve the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs).[3][4]

  • Ionization: Many drug candidates are weak bases or weak acids. By reacting them with a strong acid (like HCl) or a strong base, they can be converted into a salt form.

  • Improved Aqueous Solubility: The salt form is ionic and generally exhibits much higher aqueous solubility than the neutral (free base or free acid) form. This is because water is a polar solvent and is very effective at solvating ions.

  • The Role of pH: The solubility of a salt is pH-dependent. For a hydrochloride salt of a basic compound, the compound will be more soluble at a lower pH where it remains in its protonated, charged form. As the pH increases, it can be converted back to the less soluble free base.

Logical Relationship: pH, Ionization, and Solubility

The following diagram illustrates the relationship between pH and the solubility of a basic compound's hydrochloride salt.

pH_Solubility_Relationship cluster_pH Environmental pH cluster_form Compound Form cluster_solubility Resulting Solubility low_pH Low pH (Acidic) ionized Protonated (Charged) Form R-NH+ Cl- low_pH->ionized:f0 Favors high_pH High pH (Basic) neutral Free Base (Neutral) Form R-N high_pH->neutral:f0 Favors high_sol High Aqueous Solubility ionized:f1->high_sol Leads to low_sol Low Aqueous Solubility neutral:f1->low_sol Leads to

Caption: The relationship between pH, the ionization state of a basic compound, and its resulting aqueous solubility.

References

  • Solubility of Things. (n.d.). Piperazine.
  • Koucký, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Serajuddin, A. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Guidechem. (n.d.). 1-Ethylpiperazine 5308-25-8 wiki.
  • Sincere Chemical. (n.d.). 1-Ethylpiperazine.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Improving 1-Ethylpiperazine-2,6-dione Hydrochloride Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Ethylpiperazine-2,6-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. By understanding the causality behind experimental choices, you can better optimize this multi-step process.

Section 1: Synthesis Pathway Overview

The synthesis of 1-Ethylpiperazine-2,6-dione typically proceeds via the intramolecular cyclization of an N-substituted iminodiacetic acid derivative. A common and effective strategy involves the cyclization of a diester of N-ethyl-iminodiacetic acid, followed by protonation with hydrochloric acid to form the stable, crystalline salt. This route avoids potential side reactions associated with direct alkylation of a pre-formed piperazine-2,6-dione ring.

The overall transformation can be visualized as follows:

A N-Ethyl-iminodiacetic acid diethyl ester B 1-Ethylpiperazine-2,6-dione A->B  Intramolecular Cyclization (e.g., NaOEt, Ethanol, Reflux)   C 1-Ethylpiperazine-2,6-dione hydrochloride B->C  Protonation / Salt Formation (HCl in Ether or Isopropanol)  

Caption: General synthesis route for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route?

The condensation of iminodiacetic acid derivatives with primary amines or the cyclization of N-substituted iminodiacetic acids are highly effective methods for preparing piperazine-2,6-diones.[1][2] For this specific compound, the intramolecular cyclization of an N-ethyl-iminodiacetic acid diester is preferred as it directly installs the ethyl group, preventing the common problem of di-alkylation that can occur when attempting to alkylate an unsubstituted piperazine-2,6-dione.[3]

Q2: Why is the final product isolated as a hydrochloride salt?

There are several key advantages to isolating the product as a hydrochloride salt:

  • Enhanced Stability: The salt form is generally a more stable, crystalline solid compared to the free base, which may be an oil or a low-melting solid.[4]

  • Improved Handling: Crystalline solids are easier to handle, weigh, and store than oils or hygroscopic materials.

  • Increased Purity: The process of forming the salt and precipitating it from a suitable solvent is an effective purification step, often removing non-basic impurities that remain in the solution.[5]

  • Higher Aqueous Solubility: For downstream applications, particularly in biological assays, the hydrochloride salt typically exhibits significantly higher solubility in polar solvents like water.[4][6]

Q3: What are the most critical parameters affecting the overall yield?

The overall yield is primarily influenced by three factors:

  • Efficiency of the Cyclization Step: This is dependent on the choice of base, solvent, and temperature. Anhydrous conditions are crucial to prevent hydrolysis of the ester and the base.

  • Purity of the Starting Materials: Impurities in the N-ethyl-iminodiacetic acid diester can interfere with the cyclization reaction.

  • Efficiency of the Salt Formation and Isolation: Proper pH control and solvent selection are critical to ensure maximum precipitation of the hydrochloride salt without co-precipitation of impurities.[5]

Q4: How can I confirm the identity and purity of my product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure. For the hydrochloride salt, a downfield shift of the protons adjacent to the now-protonated nitrogen atom is a key indicator.[4]

  • FTIR Spectroscopy: This can identify key functional groups, such as the carbonyl groups of the dione (~1680-1700 cm⁻¹) and the N-H⁺ stretch of the ammonium salt.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the free base.

  • Melting Point Analysis: A sharp melting point is indicative of high purity for a crystalline solid.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

ProblemProbable Cause(s)Recommended Solution(s)
1. Low or No Yield After Cyclization Step A. Ineffective Base: The base (e.g., sodium ethoxide) may have decomposed due to exposure to moisture. The stoichiometry might be insufficient to drive the reaction to completion.Solution: Use freshly prepared or properly stored anhydrous base. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Consider using a slight excess of the base (1.1-1.2 equivalents).
B. Hydrolysis: Trace amounts of water in the solvent (e.g., ethanol) can lead to hydrolysis of the starting ester or the product.Solution: Use anhydrous solvents. Ethanol can be dried over molecular sieves.
C. Insufficient Reaction Time/Temp: The cyclization may be slow and require sufficient thermal energy and time to reach completion.Solution: Ensure the reaction is refluxed for an adequate period (monitor by TLC or LC-MS). Typically, this can range from 4 to 24 hours.
2. Oily or Impure Product After Work-up A. Incomplete Reaction: Unreacted starting material (N-ethyl-iminodiacetic acid diester) remains.Solution: Optimize the cyclization conditions as described in Problem 1. The starting material can often be removed by trituration or careful crystallization of the desired product.
B. Side Reactions: At high temperatures, side reactions like polymerization or decomposition can occur.Solution: While reflux is often necessary, avoid excessive temperatures. If side reactions are suspected, attempt the reaction at a slightly lower temperature for a longer duration.
3. Difficulty Precipitating the Hydrochloride Salt A. Incorrect Solvent System: The product salt may be too soluble in the solvent used for the protonation step.Solution: Perform the acidification in a solvent where the free base is soluble but the hydrochloride salt is not, such as isopropanol or a mixture of dichloromethane and diethyl ether. Adding a non-polar co-solvent can often induce precipitation.[4]
B. Incorrect pH: Insufficient HCl was added, or an excess was added, which can sometimes increase solubility.Solution: Add the HCl solution dropwise while monitoring the precipitation. Adjust the pH to approximately 2-3 for optimal salt formation.[5]
C. Formation of an Oil: The product may "oil out" instead of crystallizing if it is impure or if precipitation occurs too rapidly from a supersaturated solution.Solution: Cool the solution slowly after adding HCl. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, dissolve the oil in a minimal amount of a polar solvent (like methanol) and precipitate it by slowly adding a non-polar solvent (like diethyl ether).
Troubleshooting Workflow

Start Low Final Yield Check_Cyclization Analyze Crude from Cyclization Step (TLC/LCMS) Start->Check_Cyclization Cyclization_OK Main Product is 1-Ethylpiperazine-2,6-dione Check_Cyclization->Cyclization_OK  Yes Cyclization_Bad Starting Material Dominant or Many Byproducts Check_Cyclization->Cyclization_Bad  No Check_Salt_Formation Review Salt Formation Protocol: - Check solvent choice - Verify pH (target ~2-3) - Ensure slow precipitation Cyclization_OK->Check_Salt_Formation Optimize_Cyclization Optimize Cyclization: - Use anhydrous reagents/solvents - Check base activity/stoichiometry - Increase reaction time/temp Cyclization_Bad->Optimize_Cyclization

Caption: Decision tree for troubleshooting low yield synthesis.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 1-Ethylpiperazine-2,6-dione

  • Materials:

    • N-ethyl-iminodiacetic acid diethyl ester

    • Sodium ethoxide (NaOEt)

    • Anhydrous Ethanol (EtOH)

  • Procedure:

    • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (N₂ or Ar). Ensure all glassware is oven-dried.

    • To the flask, add anhydrous ethanol (e.g., 20 mL per 1 g of ester).

    • Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved.

    • Add N-ethyl-iminodiacetic acid diethyl ester (1.0 equivalent) to the solution.

    • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Once complete, cool the reaction to room temperature. Neutralize the mixture by carefully adding glacial acetic acid until the pH is ~7.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue can be used directly in the next step or purified further by column chromatography if necessary.

Protocol 2: Formation of this compound

  • Materials:

    • Crude 1-Ethylpiperazine-2,6-dione

    • Isopropanol (IPA) or Dichloromethane (DCM)

    • Hydrochloric acid solution (e.g., 2M HCl in diethyl ether, or concentrated HCl)

    • Diethyl ether

  • Procedure:

    • Dissolve the crude 1-Ethylpiperazine-2,6-dione in a minimum amount of a suitable solvent like isopropanol or dichloromethane.

    • Cool the solution in an ice bath (0-5 °C).

    • Slowly add the hydrochloric acid solution dropwise with vigorous stirring. A white precipitate should begin to form.

    • Continue adding the acid until the pH of the solution is approximately 2-3 (check with pH paper).

    • If precipitation is slow or incomplete, add a non-polar co-solvent like diethyl ether to reduce the solubility of the salt.

    • Stir the resulting suspension in the ice bath for an additional 30-60 minutes to maximize crystallization.

    • Isolate the white solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.

    • Dry the product under vacuum to obtain this compound.

Section 5: References

  • Google Patents. (n.d.). Process for the preparation of piperazine compounds and hydrochloride salts thereof. (MX2011006590A). Retrieved from

  • Wust, M., et al. (2020). Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. Chemistry – A European Journal. Retrieved from [Link]

  • Kralova, K., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of piperazine compounds and hydrochloride salts thereof. (AU2009329295B2). Retrieved from

  • Google Patents. (n.d.). Acid addition salts of piperazine derivatives. (US10696668B2). Retrieved from

  • PubMed. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Retrieved from [Link]

  • PubMed. (2003). Synthesis of 2,6-bridged piperazine-3-ones by N-acyliminium ion chemistry. Retrieved from [Link]

  • Bowers Lab. (n.d.). Piperazic Acid Synthesis. Retrieved from [Link]

  • ChemSynthesis. (2025). 1-ethylpiperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (CN103254153A). Retrieved from

  • Google Patents. (n.d.). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (CN103254153B). Retrieved from

  • National Institutes of Health. (2017). Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Retrieved from [Link]

  • ResearchGate. (2025). Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. Retrieved from [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • PubMed. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Retrieved from [Link]

  • Walsh Medical Media. (2021). Synthesis, Characterization and Radiolabeling of Iminodiacetic Acid Derivative with Technetium-99m. Retrieved from [Link]

  • PubMed. (n.d.). Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. Retrieved from [Link]

  • PubMed. (2011). Discovery of hypoiodite-mediated aminyl radical cyclization lacking a nitrogen radical-stabilizing group: application to synthesis of an oxazaspiroketal-containing cephalostatin analog. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Ethylpiperazine. Retrieved from [Link]

  • European Patent Office. (2018). NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. Retrieved from [Link]

  • Multichem. (n.d.). 1-Ethylpiperazine Dealer and Distributor. Retrieved from [Link]

Sources

Technical Support Center: 1-Ethylpiperazine-2,6-dione Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethylpiperazine-2,6-dione hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction

This compound is a piperazinedione derivative. The piperazine-2,5-dione core is a prevalent scaffold in various biologically active molecules.[1] Understanding the stability of this compound in solution is critical for the development of robust analytical methods, formulation design, and ensuring the integrity of experimental results. The primary stability concern for cyclic imides like 1-Ethylpiperazine-2,6-dione is their susceptibility to hydrolysis.[2][3][4][5] This guide provides a framework for identifying and mitigating stability issues.

Troubleshooting Guide

This section addresses specific problems you may encounter when working with this compound solutions.

Problem 1: Rapid Loss of Parent Compound in Aqueous Buffers

Symptom: You observe a rapid decrease in the concentration of this compound over a short period (minutes to hours) when dissolved in aqueous buffers, as monitored by a stability-indicating method like HPLC.

Possible Cause: The piperazinedione ring is likely undergoing hydrolysis, which is a common degradation pathway for cyclic imides.[2][3] The rate of this hydrolysis can be significantly influenced by the pH of the solution.[6][7][8]

Troubleshooting Steps:

  • pH Confirmation: Immediately re-verify the pH of your buffer solution. Even minor deviations from the intended pH can accelerate degradation.

  • Forced Degradation Study: To confirm pH-dependent hydrolysis, conduct a forced degradation study.[9][10][11] This involves intentionally exposing the compound to more extreme conditions than in a typical experiment to quickly identify degradation pathways.[11][12]

    • Protocol: Prepare solutions of this compound in a range of acidic and basic conditions (e.g., 0.1 M HCl, pH 4 buffer, pH 7 buffer, pH 10 buffer, 0.1 M NaOH).[8]

    • Analysis: Monitor the disappearance of the parent peak and the appearance of degradation products over time using a suitable analytical method like RP-HPLC.

  • Data Interpretation: A faster degradation rate at higher pH values is a strong indicator of base-catalyzed hydrolysis. Conversely, increased degradation in highly acidic conditions would suggest acid-catalyzed hydrolysis.

Problem 2: Appearance of Unknown Peaks in Chromatograms

Symptom: During analysis of your this compound solution, you observe one or more new peaks in your chromatogram that were not present in the initial analysis of the solid material.

Possible Cause: These new peaks are likely degradation products resulting from the breakdown of the parent compound in solution. The primary degradation pathway is hydrolysis of the cyclic imide ring.

Troubleshooting Workflow:

Troubleshooting_Unknown_Peaks start Unknown Peak(s) Observed in Chromatogram check_blank Analyze a Blank (Solvent Only) Injection start->check_blank is_blank_clean Is Blank Clean? check_blank->is_blank_clean system_issue Troubleshoot LC System (e.g., carryover, contaminated solvent) is_blank_clean->system_issue No forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) is_blank_clean->forced_degradation Yes compare_peaks Compare Retention Times of Unknowns with Forced Degradation Samples forced_degradation->compare_peaks match_found Match Found? compare_peaks->match_found identify_degradant Tentatively Identify Degradation Pathway (e.g., Hydrolysis) match_found->identify_degradant Yes no_match Consider Other Sources (e.g., impurities in starting material, reaction with excipients) match_found->no_match No characterize_peak Characterize Peak using LC-MS to Determine Mass of the Degradant identify_degradant->characterize_peak no_match->characterize_peak confirm_structure Confirm Structure (e.g., via NMR if sufficient material can be isolated) characterize_peak->confirm_structure

Caption: Troubleshooting workflow for identifying unknown peaks.

Further Actions:

  • LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peaks. The expected hydrolysis product would have a mass corresponding to the addition of one molecule of water (18.015 g/mol ).

  • Structure Elucidation: For definitive identification, isolation of the degradation product followed by structural analysis (e.g., NMR) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound in an aqueous solution?

A1: The primary degradation pathway is expected to be the hydrolysis of one of the amide bonds within the piperazine-2,6-dione ring. This opens the ring to form a linear dipeptide-like structure. This is a common degradation mechanism for cyclic imides and piperazinediones.[2][4][5]

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of cyclic imides is often pH-dependent.[6][7] Both acidic and basic conditions can catalyze the hydrolysis of the amide bonds. Typically, these compounds exhibit a U-shaped stability profile with the greatest stability at a specific pH, and increased degradation at both lower and higher pH values. It is crucial to determine the optimal pH for your specific application.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: Based on general principles for compounds susceptible to hydrolysis:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of degradation.

  • pH: If possible, buffer the solution to a pH where the compound exhibits maximum stability, as determined by your stability studies.

  • Solvent: If the experimental design allows, using anhydrous organic solvents can prevent hydrolysis.[9] However, the hydrochloride salt may have limited solubility in many non-polar organic solvents.

Q4: Can I use elevated temperatures to accelerate my experiments?

A4: Using elevated temperatures can accelerate your primary reaction, but it will also likely accelerate the degradation of this compound. It is essential to conduct a thermal stress study (e.g., heating solutions at various temperatures like 40°C, 60°C, and 80°C) to understand the impact of temperature on the compound's stability.[11][12] This will help you find a balance between reaction speed and compound stability.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: A stability-indicating analytical method is required. This is a method that can separate the intact drug from its degradation products.[11]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common and effective technique. A C18 column is often a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is highly valuable for identifying the mass of any degradation products that form.[8][13]

  • Gas Chromatography (GC): GC can also be used for the analysis of piperazine derivatives, often after a simple solvent extraction.[14][15]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound.

Objective: To determine the stability of the compound under various stress conditions and to generate potential degradation products for analytical method validation.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Phosphate or Acetate buffers (pH 4, 7, 10)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water and acetonitrile/methanol

  • HPLC system with UV or DAD detector

  • LC-MS system (recommended)

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with water.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Degradation: Place a solution of the compound in a calibrated oven at a set temperature (e.g., 60°C).

    • Photolytic Degradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound at each time point.

    • Monitor for the formation and growth of any new peaks.

    • If available, analyze samples with significant degradation by LC-MS to obtain mass information for the degradation products.

Expected Outcome: This study will provide insights into the degradation profile of this compound, helping to establish its intrinsic stability and validate the analytical method's ability to detect degradation products.[11]

Data Summary Table (Hypothetical)

The following table is a hypothetical example of results from a forced degradation study.

Stress ConditionDuration (hours)Temperature% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl24Ambient5%1
0.1 M NaOH8Ambient45%2
Water (pH ~6.5)24Ambient< 2%0
3% H₂O₂24Ambient8%1
Heat2460°C15%1
Light (ICH Q1B)-Ambient< 5%1

References

  • Genesis and regulation of C-terminal cyclic imides from protein damage. bioRxiv. Available at: [Link]

  • Kang, S. O., Vukovic, S., Custelcean, R., et al. (2012). Cyclic imide dioximes: Formation and hydrolytic stability. Oak Ridge National Laboratory. Available at: [Link]

  • Genesis and regulation of C-terminal cyclic imides from protein damage. PubMed Central. Available at: [Link]

  • Mazari, S. A., et al. (2017). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers.
  • Kang, S. O., et al. (2012). Cyclic Imide Dioximes: Formation and Hydrolytic Stability. ResearchGate. Available at: [Link]

  • Genesis and regulation of C-terminal cyclic imides from protein damage. PubMed. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. Available at: [Link]

  • Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Sykes, B. D., et al. (1966). The Hydrolysis of Piperazine-2,5-dione. ACS Publications. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • Thummar, K. N., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Institutes of Health. Available at: [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. PubMed. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. Available at: [Link]

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

  • Sarr, S. O., et al. (2019). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. National Institutes of Health. Available at: [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS. Semantic Scholar. Available at: [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. ResearchGate. Available at: [Link]

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Technical Support Center: A Guide to Preventing Degradation of 1-Ethylpiperazine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Ethylpiperazine-2,6-dione hydrochloride is a valuable heterocyclic building block, leveraging the piperazine scaffold that is a privileged structure in modern drug discovery.[1][2] The inherent reactivity of its cyclic imide structure, however, makes it susceptible to degradation, which can compromise the integrity of experimental results, lead to failed syntheses, and generate misleading biological data. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding, preventing, and troubleshooting the degradation of this compound. Our approach is rooted in explaining the chemical causality behind each recommendation, ensuring the trustworthiness and reproducibility of your work.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by users.

Q1: What are the primary visual or analytical signs of degradation?

A: Degradation can manifest in several ways. Visually, you might observe a change in color of the solid powder (e.g., from off-white to yellow or brown) or clumping, which indicates moisture uptake. Analytically, the most common sign is the appearance of new, unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS) and a corresponding decrease in the peak area of the parent compound.

Q2: What are the ideal long-term storage conditions for the solid compound?

A: For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from light (e.g., in an amber glass vial), at a reduced temperature (2-8°C is recommended), and preferably under an inert atmosphere like argon or nitrogen.[3]

Q3: I need to make a stock solution. What is the best solvent and how should I store it?

A: The choice of solvent is critical. For non-aqueous applications, use anhydrous, aprotic solvents like DMSO or DMF. For aqueous experiments, use a buffered solution, ideally in the mildly acidic range (pH 4-6), to minimize hydrolysis. All solutions should be prepared fresh whenever possible. If short-term storage is necessary, store solutions in tightly capped vials at -20°C or below and use within 24-48 hours. Avoid repeated freeze-thaw cycles.

Q4: My experiment is giving inconsistent results. Could this be related to compound degradation?

A: Yes, absolutely. Inconsistent assay results, loss of potency, or poor reproducibility are classic indicators of ongoing compound degradation in your stock or working solutions. Degradation can occur over the course of an experiment, especially if solutions are left at room temperature for extended periods. Always use freshly prepared solutions for sensitive applications.

Section 2: Understanding the Key Degradation Pathways

The stability of this compound is primarily threatened by four key mechanisms. Understanding these pathways is essential for designing robust experimental protocols.

Hydrolysis

The piperazine-2,6-dione ring is a cyclic imide, which is susceptible to hydrolysis.[4][5] This reaction involves the cleavage of one of the amide bonds in the ring by water, leading to a ring-opened dicarboxylic acid derivative. This process is significantly accelerated by basic conditions (high pH) and can also occur under strongly acidic conditions or at elevated temperatures in aqueous solutions. As a hydrochloride salt, the compound naturally forms a mildly acidic solution, which helps to mitigate base-catalyzed hydrolysis, but this protection is not absolute.

Caption: Primary hydrolytic pathway of the piperazine-dione ring.

Thermal Degradation

Piperazine derivatives can undergo complex thermal degradation reactions, often initiated by nucleophilic attack that can lead to ring-opening or the formation of various byproducts.[6][7][8] While the solid may be stable at room temperature, elevated temperatures—both in solid form and especially in solution—can provide the necessary activation energy to initiate these degradation cascades.[8] This is critical during experimental procedures that require heating.

Oxidative Degradation

The nitrogen atoms in the piperazine ring can be susceptible to oxidation, particularly in the presence of atmospheric oxygen, metal ions (which can act as catalysts), or oxidizing reagents.[8][9] This can lead to the formation of N-oxides or other oxidized species, altering the compound's chemical properties and biological activity.

Photodegradation

Many organic molecules, including heterocyclic compounds, can absorb UV or visible light, leading to photochemical reactions. While specific data for this compound is limited, it is a prudent and standard practice to protect it from light to prevent potential photodegradation.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Investigating Unexpected Experimental Results

If you are observing issues like diminished activity, new spots on a TLC plate, or extra peaks in a chromatogram, follow this systematic workflow to diagnose potential compound degradation.

Troubleshooting_Workflow start Unexpected Experimental Results (e.g., low activity, new HPLC peaks) check_solution Step 1: Evaluate Solution Is the solution fresh (< 24h)? Was it stored properly (-20°C or below)? start->check_solution prepare_fresh Action: Prepare a fresh solution from solid stock and repeat experiment. check_solution->prepare_fresh No check_solid Step 2: Inspect Solid Compound Any change in color or appearance? How was it stored? check_solution->check_solid Yes prepare_fresh->start Re-test new_lot Action: Use a fresh, unopened lot of the compound. Contact supplier if issue persists. check_solid->new_lot Yes check_conditions Step 3: Review Experimental Conditions Were solutions heated? Exposed to light for long periods? What is the pH of the medium? check_solid->check_conditions No modify_protocol Action: Modify protocol. Minimize heat/light exposure. Use buffered solutions. Degas solvents. check_conditions->modify_protocol Yes confirm_degradation Conclusion: Degradation is likely. Implement preventative measures. check_conditions->confirm_degradation No modify_protocol->start Re-test

Caption: Systematic workflow for troubleshooting degradation issues.

Guide 2: Protocol for a Forced Degradation Study

To definitively understand the stability of this compound in your specific experimental matrix, a forced degradation (or stress testing) study is invaluable. This involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing you to develop a stability-indicating analytical method that can separate the parent compound from all potential degradants.[10]

Objective: To identify the conditions under which the compound degrades and to confirm that your analytical method (e.g., HPLC-UV) can resolve the resulting degradation products from the intact parent compound.

Methodology:

  • Prepare several solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Expose each solution to one of the stress conditions listed in the table below. Include an unstressed control sample kept at 4°C in the dark.

  • After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis.

  • Analyze all samples by your chosen analytical method (e.g., HPLC).

  • Successful Outcome: Your chromatogram should show a decrease in the parent peak and the appearance of new peaks (degradants) that are well-resolved from the parent peak.

Table 1: Recommended Conditions for Forced Degradation Study

Stress ConditionReagentTemperatureDurationLikely Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl60°C24 hoursHydrolysis
Base Hydrolysis 0.1 M NaOHRoom Temp2-4 hoursHydrolysis (rapid)
Oxidation 3% H₂O₂Room Temp24 hoursOxidation
Thermal Solution in Water/ACN80°C48 hoursThermal Degradation
Photolytic Solution in Water/ACNRoom Temp24 hoursPhotodegradation

Section 4: Best Practices & Protocols

Adhering to the following protocols will significantly minimize the risk of degradation.

Protocol 1: Recommended Storage and Handling of Solid Compound
  • Upon Receipt: Verify the appearance of the compound. It should be a free-flowing, off-white solid.

  • Container: Store in the original, tightly sealed container. If repackaging is necessary, use amber glass vials with PTFE-lined caps.

  • Atmosphere: For long-term storage (>6 months), flush the vial with an inert gas (argon or nitrogen) before sealing.

  • Temperature: Store at 2-8°C. Do not store at room temperature for extended periods.

  • Location: Keep in a dark, dry location away from strong bases, oxidizing agents, and reactive metals.[11][12][13]

  • Handling: When weighing, work quickly and in a low-humidity environment to minimize water absorption. Reseal the container promptly.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Preparation: Use high-purity, anhydrous grade solvents for organic stocks. For aqueous solutions, use freshly prepared buffers made with high-purity water (e.g., Milli-Q). If oxidative degradation is a concern, degas the solvent by sparging with nitrogen or argon for 15-20 minutes prior to use.

  • Solution Preparation:

    • Allow the solid compound container to equilibrate to room temperature before opening to prevent condensation.

    • Dissolve the solid in the chosen solvent to the desired concentration. Sonication may be used to aid dissolution if necessary, but avoid heating.

  • Storage:

    • Priority: Always prepare solutions fresh for immediate use.

    • Short-Term: If temporary storage is unavoidable, aliquot the stock solution into single-use vials, flush with inert gas, and store at -20°C or -80°C for no more than a few days.

    • Avoid: Never store aqueous solutions at room temperature. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

By implementing these guidelines, researchers can ensure the chemical integrity of this compound, leading to more reliable, reproducible, and accurate scientific outcomes.

References

  • An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Deriv
  • Thermal degradation of piperazine and its structural analogs - ResearchGate. (URL: [Link])

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (URL: )
  • A Technical Guide to the Thermogravimetric Analysis of Piperazine Deriv
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF - ResearchGate. (URL: [Link])

  • Standard Oper
  • (PDF) Piperazine Degradation in Pilot Plants - ResearchGate. (URL: [Link])

  • HCL Storage and Handling | PDF | Hydrochloric Acid | Sodium Hydroxide - Scribd. (URL: [Link])

  • Hydrochloric Acid Handbook - Oxy. (URL: [Link])

  • The hydrolysis of piperazine-2,5-dione - PubMed. (URL: [Link])

  • Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent (15 min read). (URL: )
  • 1-Ethylpiperazine Dealer and Distributor - Multichem. (URL: [Link])

  • How to store hydrochloric acid - Quora. (URL: [Link])

  • Cyclic imide derivatives: As promising scaffold for the synthesis of antimicrobial agents - NIH. (URL: [Link])

  • Piperazine skeleton in the structural modification of natural products: a review - PMC. (URL: [Link])

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI. (URL: [Link])

  • Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline - Journal of Food and Drug Analysis. (URL: [Link])

Sources

Technical Support Center: 1-Ethylpiperazine-2,6-dione hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Ethylpiperazine-2,6-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this compound. Given that this is a specific chemical entity, this guide synthesizes data from structurally related piperazine-dione derivatives to provide a robust framework for anticipating and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: I am starting my work with this compound. What are the most likely off-target families I should be concerned about based on its chemical class?

Based on extensive research into related piperidine-2,6-dione and piperazine-2,5-dione derivatives, the primary off-target concerns lie within the central nervous system (CNS) receptors. Specifically, high affinity for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7) receptors has been observed in similar molecular scaffolds designed as atypical antipsychotics.[1][2] Additionally, some compounds in this class show affinity for the histamine H1 receptor, which can be linked to side effects like weight gain.[2]

Therefore, initial screening panels should ideally cover these key CNS receptors to establish a basic selectivity profile for your compound.

Q2: We observed unexpected levels of cytotoxicity in our initial cell-based assays. What could be the cause?

While many piperazine-2,5-dione derivatives have been found to be non-toxic to various cell lines at concentrations up to 20-30 µM, this is not a universal guarantee.[3] Unexpected cytotoxicity can arise from several factors:

  • Compound Instability: The hydrochloride salt of your compound is expected to be stable. However, ensure that your stock solutions are properly prepared and stored. The parent compound, 1-Ethylpiperazine, is known to be incompatible with strong oxidizing agents and strong acids.[4] Degradation could lead to cytotoxic artifacts.

  • Off-Target Mitochondrial Effects: Some compounds can interfere with mitochondrial function, leading to apoptosis. A mechanistic investigation into the mode of cell death (apoptosis vs. necrosis) can be illuminating. Certain novel piperazine-2,5-dione derivatives have been shown to stabilize mitochondrial membrane potential against oxidative injury, suggesting that this organelle can be a site of action for this chemical class.[5]

  • Reactive Metabolites: The metabolic fate of this compound is likely uncharacterized. Cell lines with high metabolic activity (e.g., HepG2) might be converting the compound into a more toxic species.

  • Assay Interference: Confirm that the compound is not interfering with the assay itself (e.g., precipitating in media, or reacting with assay reagents like MTT).

A recommended first step is to perform a simple cell viability assay across multiple cell lines of different origins to determine the GI50 (concentration for 50% growth inhibition).

Q3: My results are inconsistent between experimental batches. What are the common sources of variability with this type of compound?

Inconsistency with compounds like this compound often stems from its physicochemical properties.

  • Solubility: Although the hydrochloride salt form generally improves aqueous solubility, piperazine derivatives can have limited solubility in physiological buffers. We recommend preparing high-concentration stock solutions in an appropriate solvent like DMSO and then diluting into your aqueous assay buffer. Be mindful of the final solvent concentration, keeping it consistent and low (typically <0.5%) across all experiments.

  • pH Sensitivity: The piperazine moiety contains basic nitrogen atoms. The charge state of your compound will be pH-dependent, which can affect cell permeability and target engagement. Ensure your experimental buffers are consistently maintained at the correct pH.

  • Adsorption to Plastics: Lipophilic compounds can adsorb to plastic labware, reducing the effective concentration in your assay. Using low-adhesion plastics or pre-incubating plates with a protein solution (like BSA) can mitigate this.

A logical workflow for investigating inconsistencies is outlined below.

G cluster_prep Compound & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Resolution prep_start Start: Inconsistent Results solubility Verify Compound Solubility in Assay Buffer prep_start->solubility Step 1 stock Check Stock Solution Integrity (Age, Storage) solubility->stock Step 2 ph Measure & Standardize Buffer pH stock->ph Step 3 plastics Test for Adsorption to Labware ph->plastics Step 4 controls Review Positive/Negative Control Performance plastics->controls Step 5 cells Confirm Cell Health & Passage Number controls->cells Step 6 retest Retest with Freshly Prepared Reagents cells->retest Step 7 resolved Results Consistent retest->resolved Outcome

Caption: Workflow for Troubleshooting Experimental Inconsistency.

Troubleshooting Guides

Scenario 1: Unexpected Anti-inflammatory or Antioxidant Activity Observed

You may be investigating this compound for a specific target, but your phenotypic screens suggest it has anti-inflammatory or antioxidant properties. This is plausible, as related piperazine-2,5-dione derivatives have been explored for these very activities.[5][6]

  • Mechanistic Insight: One study found that a piperazine-2,5-dione derivative exerted antioxidant effects by modulating the IL-6/Nrf2 positive-feedback loop.[5] Another investigation noted that some derivatives could not reduce NF-κB activity, a key pro-inflammatory transcription factor, suggesting the mechanism may not be universal.[3]

Troubleshooting & Validation Steps:

  • Confirm the Effect: Repeat the phenotypic screen with a freshly prepared, well-characterized compound lot.

  • Investigate Common Pathways:

    • Antioxidant: Measure intracellular ROS levels (e.g., using DCFDA). Assess the compound's effect on the Nrf2 pathway via Western blot for Nrf2 nuclear translocation or qPCR for Nrf2 target genes (e.g., HO-1, NQO1).

    • Anti-inflammatory: Measure levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in an LPS-stimulated model system (e.g., RAW 264.7 macrophages).

Below is a conceptual diagram of a potential antioxidant pathway that could be investigated.

G cluster_pathway Potential Cellular Response compound 1-Ethylpiperazine- 2,6-dione HCl il6 IL-6 Signaling compound->il6 Modulates? apoptosis Cell Apoptosis compound->apoptosis Inhibits? ros Oxidative Stress (e.g., H2O2) ros->apoptosis nrf2 Nrf2 Activation il6->nrf2 Activates are Antioxidant Response Element (ARE) nrf2->are Binds antioxidant_proteins Antioxidant Proteins (e.g., HO-1) are->antioxidant_proteins Upregulates antioxidant_proteins->ros Neutralizes

Caption: Potential IL-6/Nrf2 Antioxidant Pathway Modulation.

Quantitative Data on Related Compounds

To provide context for potential off-target liabilities, the following table summarizes binding affinities (Ki or IC50 in nM) for various receptors by structurally related piperazine/piperidine-dione derivatives.

Compound ClassD2D35-HT1A5-HT2A5-HT2CH1Reference
Piperidine-2,6-dione Deriv. (Cmpd 5)High AffinityHigh AffinityHigh AffinityHigh AffinityHigh AffinityLow Affinity[2]
Piperidine-2,6-dione Deriv. (Cmpd 13)High Affinity-High AffinityHigh AffinityLow AffinityLow Affinity[1]
Piperazine-oxadiazole Deriv. (Cmpd 22)High AffinityHigh AffinityHigh AffinityHigh AffinityLow AffinityLow Affinity[1]

Note: "High Affinity" and "Low Affinity" are qualitative descriptors used in the source literature; precise nM values were not always provided in the abstracts.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a basic framework for assessing the cytotoxic potential of this compound.

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Materials:

  • Selected cell line (e.g., HeLa, A549, or a project-specific line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound

  • Sterile DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Allow cells to attach overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2x final concentration serial dilutions in complete medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control wells and plot cell viability (%) against compound concentration (log scale) to determine the GI50 value.

References

  • ChemInform Abstract: Synthesis and Evaluation of a Series of Piperidine-2,6-dione-piperazine (piperidine)
  • SAFETY DATA SHEET - Fisher Scientific (for 1-Ethylpiperazine).
  • Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Rel
  • Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine)
  • Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects.
  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop P

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Technical Support Center: Investigating and Overcoming Acquired Resistance to 1-Ethylpiperazine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethylpiperazine-2,6-dione hydrochloride is a member of the diketopiperazine (DKP) class of heterocyclic compounds. While public-domain data on this specific molecule is limited, the broader piperazine-2,6-dione scaffold is of significant interest in medicinal chemistry due to the potent biological activities of its derivatives, including antiproliferative and pro-apoptotic effects against various cancer cell lines.[1][2] This guide is designed for researchers encountering acquired resistance to this compound or related DKP analogs in their experimental models.

Given that many compounds in this class induce apoptosis in cancer cells[1], this document will proceed on the plausible hypothesis that this compound functions similarly. The troubleshooting and experimental strategies outlined herein are therefore based on established principles of resistance to apoptosis-inducing anticancer agents.

Frequently Asked Questions (FAQs)

Q1: We observed a consistent IC50 for our cell line with this compound, but now the cells are growing at concentrations that were previously cytotoxic. How do we confirm this is acquired resistance?

A1: The first step is to rigorously quantify the shift in drug sensitivity. This is achieved by generating a new dose-response curve and calculating the new IC50 value. A significant increase (typically >3-5 fold, though this is context-dependent) in the IC50 compared to the parental, sensitive cell line is the primary indicator of acquired resistance. It is critical to perform this comparison in parallel with a fresh, low-passage vial of the parental cells to rule out artifacts from long-term culture.

Q2: Could the compound itself be the problem? How do we rule out degradation or formulation issues?

A2: This is a critical control experiment. Before embarking on complex biological investigations, validate your agent's integrity.

  • Confirm Stock Solution Integrity: Use a fresh vial of the powdered compound to prepare a new stock solution. Test this new stock in parallel with your old stock on the parental (sensitive) cell line. If both stocks show similar, high potency on the parental line, but fail to affect your treated line, the issue is cellular resistance, not compound degradation.

  • Analytical Chemistry: For absolute certainty, analytical methods like HPLC or LC-MS can confirm the purity and concentration of your stock solution.

Q3: What are the most common biological mechanisms of resistance to apoptosis-inducing agents like a piperazine-2,6-dione?

A3: Resistance to apoptosis is a complex phenomenon but often involves one or more of the following:

  • Alterations in Apoptotic Machinery: Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) or downregulation/mutation of pro-apoptotic proteins (e.g., Bax, Bak, p53).

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the compound out of the cell.

  • Activation of Pro-Survival Signaling: Enhanced signaling through pathways like PI3K/Akt/mTOR or MAPK/ERK, which can override the apoptotic signal.

  • Target Modification: Although the precise target of this compound is not widely published, resistance can arise from mutations in the target protein that prevent drug binding.

Troubleshooting Guide: From Observation to Mechanism

This section provides a structured approach to diagnosing and potentially overcoming resistance.

Problem 1: Cell viability is high despite treatment with previously effective concentrations.

Is this a consistent, multi-passage observation?

  • YES: Proceed to Initial Characterization of the Resistant Phenotype.

  • NO: The issue may be transient or related to experimental variability. Check cell seeding density, passage number, and reagent quality. Re-run the experiment with careful controls.

Workflow: Initial Characterization of the Resistant Phenotype

This workflow establishes the fundamental characteristics of your resistant cell line.

G cluster_0 Phase 1: Confirm & Quantify Resistance cluster_1 Phase 2: Assess Apoptotic Response A Parental & Suspected Resistant Cells B Perform Parallel IC50 Assay (e.g., CellTiter-Glo, MTT) A->B C Calculate Fold-Change in IC50 B->C D Is Fold-Change > 3-5x? C->D E Treat Both Cell Lines with Compound (e.g., 2x Parental IC50) D->E Yes End_Reevaluate Re-evaluate: Check for other issues (e.g., contamination, cell identity) D->End_Reevaluate No F Apoptosis Assay (Annexin V/PI Staining) E->F G Compare % Apoptotic Cells F->G H Resistant cells show significantly less apoptosis? G->H End_Confirm Phenotype Confirmed: Proceed to Mechanism Investigation H->End_Confirm Yes H->End_Reevaluate No G cluster_0 Investigative Arms (can be run in parallel) cluster_1 Experimental Validation cluster_2 Potential Solutions Start Confirmed Resistant Cell Line A Hypothesis 1: Increased Drug Efflux Start->A B Hypothesis 2: Altered Apoptotic Machinery Start->B C Hypothesis 3: Activated Survival Signaling Start->C Exp_A Rhodamine 123 Efflux Assay +/- ABC Transporter Inhibitor A->Exp_A Exp_B Western Blot for Bcl-2 family (Bcl-2, Bcl-xL, Bax, Bak) B->Exp_B Exp_C Western Blot for Phospho-Proteins (p-Akt, p-ERK) C->Exp_C Sol_A Combine with Efflux Pump Inhibitor (e.g., Verapamil) Exp_A->Sol_A If positive Sol_B Combine with BH3 Mimetic (e.g., Venetoclax) Exp_B->Sol_B If Bcl-2 high Sol_C Combine with Pathway Inhibitor (e.g., PI3K or MEK inhibitor) Exp_C->Sol_C If pathway active

Caption: A logical flowchart for diagnosing and addressing resistance.

Experimental Protocols

Protocol 1: IC50 Determination via Luminescent Cell Viability Assay

This protocol quantifies the concentration of a compound required to inhibit a biological process by 50%.

  • Cell Seeding: Seed parental and resistant cells in parallel into opaque 96-well plates at a pre-determined optimal density. Include wells for 'no cells' (background) and 'vehicle control' (100% viability).

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.

  • Dosing: After allowing cells to adhere overnight, remove the seeding medium and add the serial dilutions of the compound.

  • Incubation: Incubate for a period relevant to the cell line's doubling time (typically 48-72 hours).

  • Assay: Equilibrate the plate to room temperature. Add a volume of a luminescent cell viability reagent (e.g., CellTiter-Glo®) equal to the culture volume.

  • Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal. Read luminescence on a plate reader.

  • Data Analysis: Subtract background, normalize data to vehicle controls, and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50.

Table 1: Example IC50 Data Presentation

Cell LineTreatmentIC50 (µM)Fold Resistance
ParentalCompound1.5 ± 0.21.0
ResistantCompound22.5 ± 3.115.0
Protocol 2: Western Blotting for Apoptotic and Signaling Proteins

This protocol assesses the relative abundance of specific proteins.

  • Lysate Preparation: Treat parental and resistant cells with vehicle or compound for a relevant time point (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to your target protein (e.g., anti-Bcl-2, anti-p-Akt) at the manufacturer's recommended dilution.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again, then apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.

  • Analysis: Densitometrically quantify bands and normalize to a loading control (e.g., β-Actin, GAPDH).

References

  • Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer.
  • Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed. [Link]

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Technical Support Center: Optimizing In Vivo Dosage of Novel Piperazine-2,6-Dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the in vivo application of novel piperazine-2,6-dione derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing the in vivo dosage of compounds such as 1-Ethylpiperazine-2,6-dione hydrochloride and its analogs. As a Senior Application Scientist, my goal is to synthesize established principles of pharmacology with practical, field-tested insights to empower you to design robust, reproducible, and translatable preclinical studies.

The piperazine-2,5-dione and piperazine-2,6-dione scaffolds are privileged structures in medicinal chemistry, known for their high stability and diverse biological activities, including anti-inflammatory and neuroprotective effects.[1][2][3] However, transitioning a novel derivative from in vitro discovery to in vivo efficacy testing presents significant challenges, primarily centered around determining a safe and effective dosing regimen. This guide provides a logical, step-by-step approach to navigate these challenges, ensuring the generation of high-quality data.

Part 1: Foundational Understanding of Piperazine-2,6-Dione Derivatives

A thorough understanding of your molecule's fundamental properties is the bedrock of a successful in vivo study. Before initiating animal studies, it is crucial to have a comprehensive profile of your specific piperazine-2,6-dione derivative.

Physicochemical Characterization

The physicochemical properties of your compound will dictate its formulation and potential bioavailability.

ParameterImportance in In Vivo StudiesExample Data (Hypothetical for 1-Ethylpiperazine-2,6-dione HCl)
Molecular Weight Influences diffusion and membrane transport.178.63 g/mol
Solubility Critical for formulation development. Poor aqueous solubility is a common hurdle for in vivo delivery.[4]Sparingly soluble in water; Soluble in DMSO.
LogP Indicates lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME).[5]1.2
pKa Determines the ionization state at physiological pH, impacting solubility and membrane permeability.7.8 (basic amine)
Stability Assess stability in formulation vehicles and at different pH values to ensure consistent dosing.Stable at pH 4-7 for 24 hours.
In Vitro Potency and Selectivity

Your in vitro data provides the rationale for in vivo testing and informs the initial dose-range finding studies.

  • Target Engagement: What is the IC50 or EC50 against the intended molecular target?

  • Cellular Potency: What is the effective concentration in cell-based assays that elicits the desired biological response?

  • Off-Target Effects: Have you profiled the compound against a panel of relevant off-targets to anticipate potential side effects?

Part 2: In Vivo Dosing and Administration Guide

This section outlines a systematic approach to establishing an effective in vivo dose for your piperazine-2,6-dione derivative.

Dose-Range Finding (DRF) Studies

DRF studies are essential for identifying the Maximum Tolerated Dose (MTD) and a preliminary therapeutic window.[6]

Experimental Protocol: Dose-Range Finding Study

  • Animal Model Selection: Choose a relevant animal model (e.g., C57BL/6 mice) based on your therapeutic area. Ensure animals are age and weight-matched.[7]

  • Group Allocation: Assign animals to groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation: Based on in vitro potency, start with a low dose and escalate in subsequent groups (e.g., 1, 5, 10, 25, 50 mg/kg).[6] A logarithmic dose escalation is often a good starting point.

  • Administration Route: Select a route of administration (e.g., intraperitoneal (IP), oral (PO), intravenous (IV)) based on the compound's properties and intended clinical application.

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for 7-14 days.

  • Endpoint Analysis: At the end of the study, perform necropsy and collect blood for basic clinical chemistry to assess organ toxicity.

Pharmacokinetic (PK) Studies

Understanding your compound's ADME profile is critical for designing an effective dosing schedule.[8]

Key PK Parameters:

ParameterDefinitionImportance
Cmax Maximum plasma concentration.Indicates the rate of absorption.
Tmax Time to reach Cmax.
AUC Area under the curve; total drug exposure.Correlates with overall efficacy and toxicity.
t1/2 Half-life.Determines dosing frequency.
Bioavailability (%F) The fraction of an administered dose that reaches systemic circulation.Crucial for comparing different administration routes.
Pharmacodynamic (PD) Studies

PD studies link drug exposure (PK) to the biological effect, helping to establish a dose-response relationship.

  • Biomarker Analysis: Measure a target-related biomarker in relevant tissues (e.g., inhibition of a target kinase, reduction of inflammatory cytokines) at different time points after dosing.

  • PK/PD Modeling: Correlate the pharmacokinetic profile with the pharmacodynamic response to determine the minimum effective concentration and the duration of action.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during in vivo studies with novel small molecules.

Q1: My compound has poor aqueous solubility. How can I formulate it for in vivo administration?

A1: This is a frequent challenge.[4] Several formulation strategies can be employed. It is crucial to conduct pilot studies to determine the optimal vehicle for your specific compound and animal model.

  • Suspension: For oral or IP administration, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) can be effective.

  • Co-solvents: A mixture of solvents such as DMSO, PEG400, and saline can be used. However, be mindful of potential solvent toxicity. A common vehicle for IP injection is 10% DMSO, 40% PEG400, and 50% saline.

  • Cyclodextrins: Encapsulation in cyclodextrins like sulfobutylether-β-cyclodextrin (SBE-β-CD) can significantly enhance aqueous solubility.[4]

Experimental Protocol: Formulation with SBE-β-CD

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Gentle warming and stirring may be required to fully dissolve the SBE-β-CD.

  • Allow the solution to cool to room temperature.

  • Prepare a concentrated stock solution of your compound in DMSO (e.g., 50 mg/mL).

  • Slowly add the DMSO stock to the SBE-β-CD solution while vortexing to achieve the final desired concentration.

  • Visually inspect for any precipitation. The final solution should be clear.

Q2: I am observing high variability in my in vivo efficacy study. What are the potential causes and solutions?

A2: High variability can obscure real treatment effects.[8]

  • Inconsistent Formulation: Ensure your formulation is homogenous and stable. Prepare it fresh daily if necessary.

  • Inaccurate Dosing: Use precise techniques for administration and ensure the dose volume is accurate for each animal's weight.

  • Biological Variability: Increase the number of animals per group to improve statistical power. Ensure animals are from a reputable supplier and are housed under consistent environmental conditions.[9]

  • Standardize Procedures: Develop and follow detailed standard operating procedures (SOPs) for all aspects of the experiment, from animal handling to data collection.

Q3: My compound was potent in vitro but shows no efficacy in vivo. Why?

A3: This is a common issue in drug discovery.[8]

  • Poor Pharmacokinetics: The compound may be rapidly metabolized or cleared, resulting in insufficient exposure at the target tissue. A PK study is essential to diagnose this issue.

  • Low Bioavailability: The compound may not be well absorbed, especially after oral administration. Consider alternative administration routes or formulation strategies.[5]

  • Target Engagement in Vivo: The compound may not be reaching the target tissue in sufficient concentrations to engage the target. A PD study measuring a target biomarker in the tissue of interest is necessary.

Q4: I am observing unexpected toxicity at doses that should be well-tolerated. What should I do?

A4: Unexpected toxicity requires careful investigation.

  • Vehicle Toxicity: Ensure the dosing vehicle itself is not causing toxicity by including a vehicle-only control group.

  • Metabolite Toxicity: A metabolite of your compound, rather than the parent drug, may be responsible for the toxicity.

  • Off-Target Effects: The compound may have off-target activities that were not identified in vitro.

  • Review DRF Data: Re-evaluate your dose-range finding study. It may be necessary to conduct a more detailed toxicology study with a wider range of endpoints.

Part 4: Visualizing Experimental Workflows

Diagrams can help clarify complex experimental processes.

InVivo_Dosing_Workflow cluster_preclinical Preclinical Characterization cluster_invivo In Vivo Studies PhysChem Physicochemical Properties Formulation Formulation Development PhysChem->Formulation InVitro In Vitro Potency & Selectivity DRF Dose-Range Finding (MTD) InVitro->DRF PK Pharmacokinetics (PK) DRF->PK Select Doses Formulation->DRF PD Pharmacodynamics (PD) PK->PD Inform Schedule Efficacy Efficacy Study PK->Efficacy Define Dosing Regimen PD->Efficacy Confirm Mechanism

Caption: Workflow for In Vivo Dose Optimization.

Troubleshooting_Workflow action_node action_node start_node No In Vivo Efficacy check_pk Sufficient Exposure? (PK) start_node->check_pk check_pd Target Engagement? (PD) check_pk->check_pd Yes check_formulation Optimal Formulation? check_pk->check_formulation No check_model Appropriate Animal Model? check_pd->check_model Yes optimize_dose Optimize Dose/ Schedule check_pd->optimize_dose No re_formulate Reformulate (e.g., with SBE-β-CD) check_formulation->re_formulate stop Stop/Redesign Compound check_model->stop No check_model->stop Yes, but still no efficacy re_formulate->check_pk optimize_dose->check_pd re_evaluate_model Re-evaluate Model Relevance

Caption: Troubleshooting Lack of In Vivo Efficacy.

References

  • Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020). Bioorganic & Medicinal Chemistry Letters.
  • 1-Ethylpiperazine-2,3-dione - LGC Standards. (n.d.). LGC Standards.
  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop P
  • 1-Ethylpiperazine Dealer and Distributor. (n.d.). Multichem.
  • Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Rel
  • 1-Ethylpiperazine | C6H14N2 | CID 79196. (n.d.). PubChem.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). Journal of Molecular Structure.
  • A Structured Approach to Optimizing Animal Model Selection for Human Transl
  • ML216 In Vivo Delivery: Technical Support & Troubleshooting Guide. (n.d.). BenchChem.
  • SAFETY DATA SHEET - 1-Ethylpiperazine-2,3-dione. (2025). Fisher Scientific.
  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2023). Pharmaceutics.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry.
  • 1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride. (n.d.). Tenova Pharma.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2024). Advanced Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP978CIffOBL2et0gJ66yM5rz9o2wjWB-wsO_85z4JYo4-IE22_-TNpxrzsLBiXOOxS1EkhbF19F0B5MnXHC1sXVaRwcEI7p5PQD92BV2T9WmhKaNORfiVzNHyEsmLpFUISBBMx8cG544WMcbz4hu32RfiYcxGICgyulj216a16NHNGK3JUNvdYCqEy9taVQ7Vxf8n81BI4IZlaT0LFj0NmvBKL5QT5Jx6TDI7SR-9MIZcDTuqpems2AU2DWbmnJlRdi21]([Link]

Sources

Technical Support Center: 1-Ethylpiperazine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 1-Ethylpiperazine-2,6-dione hydrochloride. This resource, designed by application scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of this compound, providing a foundational understanding for successful purification.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern is the hydrolysis of the cyclic imide rings. Cyclic imides are susceptible to ring-opening, especially under harsh acidic or basic conditions. Although the hydrochloride salt form necessitates handling in an acidic medium, prolonged exposure to strong aqueous acids or bases, particularly at elevated temperatures, can lead to the formation of the corresponding amino acid impurity. Studies on similar cyclic structures show that decomposition is rapid in acidic aqueous media[1]. The rate of hydrolysis is also highly sensitive to pH[2].

Q2: What is the expected solubility profile of this compound?

A2: As a hydrochloride salt, this compound is expected to be soluble in polar protic solvents like water and methanol. Its solubility will likely be lower in less polar solvents such as ethanol and isopropanol[3]. It is generally expected to have poor solubility in aprotic and non-polar solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and ethers[4]. This solubility profile is crucial for selecting an appropriate recrystallization solvent system.

Q3: Is this compound likely to be hygroscopic?

A3: Yes, amine hydrochloride salts are often hygroscopic. It is crucial to store the compound in a desiccator and handle it in a low-humidity environment (e.g., a glove box) to prevent water absorption. Hygroscopicity can lead to difficulties in obtaining accurate weights and may introduce water into subsequent reactions or analytical procedures, potentially promoting hydrolysis.

Q4: What are the most probable impurities from its synthesis?

A4: The synthesis of piperazine-2,6-diones typically involves the cyclization of an N-substituted amino acid derivative.[5][6][7] Common impurities may include:

  • Starting Materials: Unreacted N-ethyl-ethylenediamine or derivatives of succinic acid.

  • Ring-Opened Amic Acid: The intermediate formed before the final ring-closure to the imide. Incomplete cyclization is a common issue in imide synthesis[8].

  • By-products: Side products from reactions involving residual catalysts or reagents used during synthesis[9].

  • Disubstituted Piperazine: If piperazine itself is used as a starting material, disubstituted impurities can form[10].

Troubleshooting Purification Challenges

This guide provides a problem-and-solution framework for common issues encountered during the purification of this compound.

Problem 1: Low or No Crystal Formation During Recrystallization

Probable Cause:

  • Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Excessive Solvent: Using too much solvent will keep the compound in the solution (mother liquor) even after cooling[11].

  • Solution is Supersaturated: The solution may need nucleation to be initiated.

Suggested Solutions:

  • Solvent System Modification: Since the compound is a salt, a single solvent is often ineffective. Use a binary solvent system. A good starting point is a polar solvent in which the salt is soluble (e.g., methanol, ethanol, or isopropanol) and an anti-solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or acetone)[3].

  • Concentrate the Solution: If too much solvent was used, carefully evaporate a portion of it under reduced pressure and allow the concentrated solution to cool again[11].

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites[11].

    • Seeding: Add a single, pure crystal of the product (a "seed crystal") to the cooled solution to initiate crystallization[11].

    • Reduce Temperature: Cool the solution in an ice bath or refrigerator to further decrease solubility.

Problem 2: Product Precipitates as an Oil or Sticky Solid

Probable Cause:

  • High Impurity Level: The presence of significant impurities can disrupt the crystal lattice formation, causing the product to "oil out."

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an amorphous solid or oil instead of forming ordered crystals[11].

  • Hygroscopicity: Absorbed water can interfere with crystallization.

Suggested Solutions:

  • Re-dissolve and Slow Cool: Reheat the solution until the oil dissolves completely. If necessary, add a small amount of additional solvent. Allow the flask to cool very slowly to room temperature, and then gradually cool it further in an ice bath. Insulating the flask can help slow the cooling rate.

  • Charcoal Treatment: If the impurities are colored or resinous, they can sometimes be removed with activated charcoal. Add a small amount of charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before cooling[3]. Be aware that charcoal can also adsorb your product, potentially reducing yield[11].

  • Alternative Purification: If recrystallization consistently fails, column chromatography may be necessary. However, given the high polarity of a hydrochloride salt, this can be challenging. See the chromatography section below.

Problem 3: Persistent Impurities Detected by HPLC/NMR After Purification

Probable Cause:

  • Co-crystallization: The impurity may have a similar structure and solubility profile to the desired product, causing it to crystallize along with it.

  • Decomposition on Silica: The compound might be unstable on standard silica gel, leading to the formation of new impurities during chromatography[12].

  • Ineffective Recrystallization Solvent: The chosen solvent system may not be effective at excluding the specific impurity.

Suggested Solutions:

  • Optimize Recrystallization: Experiment with different solvent systems. A table of suggested starting points is provided below.

  • Acid-Base Extraction: Convert the hydrochloride salt back to its free base form using a mild base (e.g., saturated NaHCO₃ solution). Extract the free base into an organic solvent like DCM or EtOAc. Wash the organic layer, dry it, and then re-form the hydrochloride salt by adding a stoichiometric amount of HCl in a suitable solvent (e.g., HCl in ether or isopropanol)[4][13]. This can remove impurities that are not basic.

  • Chromatography on Alternative Stationary Phases: If silica gel causes decomposition, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase)[12].

Experimental Protocols & Data

Table 1: Suggested Solvent Systems for Recrystallization
Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Procedure Notes
MethanolDiethyl EtherDissolve in minimal hot methanol, add ether dropwise until cloudy, then reheat to clarify and cool slowly.
Isopropanol (IPA)Ethyl AcetateA common choice for hydrochloride salts. IPA is less volatile than methanol, allowing for slower crystal growth[3].
Ethanol (Absolute)AcetoneCan be effective, but ensure ethanol is anhydrous to prevent hydrolysis[3].
WaterAcetone/IsopropanolUse if the compound is highly water-soluble. Dissolve in minimal hot water, then add the organic solvent.
Workflow: Purification Strategy Selection

The choice between recrystallization and chromatography depends on the scale of the experiment and the nature of the impurities. This decision tree illustrates a logical approach.

Purification_Strategy start Crude Product (1-Ethylpiperazine-2,6-dione HCl) check_purity Assess Purity & Impurity Profile (TLC, NMR, or LC-MS) start->check_purity decision_impurity Are impurities significantly different in polarity? check_purity->decision_impurity decision_scale Scale of Purification? decision_impurity->decision_scale Yes chromatography Use Column Chromatography decision_impurity->chromatography No recrystallization Attempt Recrystallization decision_scale->recrystallization > 1 g decision_scale->chromatography < 1 g final_product Pure Product recrystallization->final_product check_stability Test Stability on Silica Gel chromatography->check_stability chromatography->final_product check_stability->chromatography Stable alt_chrom Use Alternative Phase (Alumina, C18) check_stability->alt_chrom Unstable alt_chrom->final_product

Sources

Technical Support Center: Troubleshooting the Crystallization of 1-Ethylpiperazine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethylpiperazine-2,6-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. As a key intermediate in the synthesis of various pharmaceutical compounds, achieving high purity and a stable crystalline form is paramount.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the common challenges encountered during its crystallization.

Section 1: Fundamental Properties & Core Concepts

A successful crystallization begins with a solid understanding of the molecule's physicochemical properties. This compound is a salt of a substituted piperazine, and its behavior in solution is governed by factors such as solvent polarity and, most critically, pH.

PropertyValue / DescriptionSource
Chemical Name This compound[3][4]
CAS Number 1422343-92-7[3]
Molecular Formula C₆H₁₁ClN₂O₂Inferred from parent
Molecular Weight 194.62 g/mol Inferred from parent
Structure Type Piperidine-2,6-dione derivative[5][6]
Solubility Profile As a hydrochloride salt, it is expected to be soluble in polar protic solvents like water and alcohols, and less soluble in nonpolar organic solvents. The free base, 1-Ethylpiperazine, is soluble in water and many organic solvents.[1][7]General Knowledge
The Critical Role of pH in Piperazine Salt Crystallization

The solubility of amine hydrochlorides is highly pH-dependent.[8] For piperazine derivatives, the two nitrogen atoms can be protonated, leading to a complex relationship between pH and solubility. The optimal pH for crystallization is often near the pKa where the molecule is least soluble, forcing it out of solution in a controlled manner. Deviations from this optimal pH can lead to either complete solubility (no crystallization) or the precipitation of a different salt form or free base, which may be amorphous or an oil.[9][10][11]

Section 2: Frequently Asked Questions (FAQs)

Q1: I've followed my procedure, but no crystals are forming, and the solution remains clear. What's wrong?

This is a classic case of a solution that is stable and not sufficiently supersaturated, or one that lacks the activation energy for nucleation.

  • Causality: Crystal formation requires two steps: nucleation (the initial formation of a stable crystalline entity) and growth. If the solution is not supersaturated enough, or if there are no nucleation sites, the compound will simply remain dissolved.

  • Quick Solutions:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections on the glass that serve as high-energy nucleation sites.[12]

    • Add a Seed Crystal: If you have a previous batch of pure solid, add a single, tiny crystal to the solution. This bypasses the nucleation step entirely and provides a template for crystal growth.[12]

    • Slowly Reduce Solvent Volume: Allow the solvent to evaporate slowly in a fume hood (partially covered with parafilm with a few holes) to gently increase the concentration to the point of supersaturation.

Q2: My compound is separating as a sticky liquid or "oiling out" instead of forming solid crystals. How do I fix this?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point (or the melting point of a eutectic mixture with impurities).[12] This is common when a solution is cooled too quickly or when significant impurities are present.

  • Causality: The high concentration of the solute effectively lowers its melting point. Rapid cooling can lead to a state of high supersaturation where the solute separates as a liquid phase because the temperature is still too high for it to solidify.

  • Immediate Actions:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (5-10% more) of the primary ("good") solvent to reduce the level of supersaturation.[12]

    • Slow Down Cooling: Allow the flask to cool to room temperature very slowly on the benchtop, insulated if necessary, before moving it to an ice bath or refrigerator. An ideal crystallization should show initial crystal formation over 5-20 minutes.[12]

    • Consider Impurities: If the problem persists, impurities may be the cause. Consider a pre-purification step like passing the solution through a small plug of silica or activated charcoal to remove colored or polar impurities.[12]

Q3: The crystallization happened almost instantly, creating a very fine powder. How can I grow larger, more defined crystals?

Rapid precipitation, or "crashing out," traps solvent and impurities within the crystal lattice, defeating the purpose of crystallization.[12]

  • Causality: This is caused by excessive supersaturation. The solution is so far beyond its saturation point that nucleation occurs uncontrollably and rapidly throughout the solution, leaving no time for ordered crystal growth.

  • Refined Protocol:

    • Increase Solvent Volume: Re-heat the solution until the solid dissolves completely. Add more of the primary solvent (perhaps 10-20% extra) so that you have exceeded the minimum amount required for dissolution at high temperature.[12]

    • Employ an Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent where it is highly soluble (e.g., ethanol). Then, slowly add a miscible "anti-solvent" where it is poorly soluble (e.g., acetone or diethyl ether) dropwise at room temperature until the solution just begins to turn cloudy.[13] Add a drop or two of the good solvent to clarify, then allow it to cool slowly. This provides much finer control over the rate of supersaturation.

Q4: My final crystal yield is very low (<50%). What are the most likely causes?

A low yield is typically due to excessive compound loss to the mother liquor or premature filtration.

  • Causality: The compound always has some residual solubility in the solvent, even at low temperatures. Using too much solvent is the most common reason for poor recovery.[12]

  • Troubleshooting Steps:

    • Check the Mother Liquor: After filtration, take a few drops of the filtrate (mother liquor) and evaporate it. If a significant amount of solid residue remains, too much compound was left in solution. You can try to recover this by concentrating the mother liquor and cooling it again for a second crop of crystals.

    • Optimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent necessary to fully dissolve the crude solid.

    • Ensure Complete Cooling: Make sure the crystallization mixture has been cooled in an ice bath for a sufficient amount of time (at least 20-30 minutes) to maximize precipitation before filtration.

Section 3: In-Depth Troubleshooting Workflows
Guide 1: Systematic Workflow for Inducing Crystallization

When a solution stubbornly refuses to crystallize, a systematic approach is required. This workflow moves from the simplest to more involved techniques.

G start Start: Clear, Supersaturated Solution scratch 1. Scratch flask with glass rod start->scratch seed 2. Add a seed crystal scratch->seed No success? success Crystals Formed scratch->success Success! evap 3. Slow solvent evaporation seed->evap No success? seed->success Success! anti_solvent 4. Add anti-solvent evap->anti_solvent No success? evap->success Success! cool 5. Cool to lower temperature (e.g., -20°C freezer) anti_solvent->cool No success? anti_solvent->success Success! cool->success Success! fail Re-evaluate solvent system cool->fail No success?

Caption: Workflow for inducing crystallization.

Guide 2: The Critical Role of pH Control

For this compound, pH is not just a parameter; it is a primary control lever for solubility. The piperazine ring has two nitrogen atoms, meaning it can exist in a neutral (free base), monoprotonated (monohydrochloride), or diprotonated (dihydrochloride) state. Your target compound is the hydrochloride salt, but its precise form in solution dictates solubility.

G node_base Free Base (High Solubility in Organics) node_mono Monohydrochloride Salt (Target Crystalline Form) (Lower Aqueous Solubility) node_base->node_mono  + HCl (lower pH)   node_mono->node_base  - HCl (raise pH)   node_di Dihydrochloride Salt (High Aqueous Solubility) node_mono->node_di  + Excess HCl (very low pH)   node_di->node_mono  - HCl (raise pH)  

Caption: pH-dependent equilibrium of piperazine species.

  • Dissolution: Dissolve the crude this compound in a suitable polar solvent (e.g., isopropanol or water) at room temperature. Ensure the starting pH is acidic.

  • pH Adjustment (If Necessary): If crystallization fails, the pH may be too low, keeping the highly soluble dihydrochloride species in solution. In a separate, small-scale experiment, try slowly adding a solution of a weak organic base (like triethylamine in isopropanol) dropwise. The goal is to raise the pH just enough to favor the less soluble monohydrochloride salt without forming the free base, which might oil out.

  • Alternative Acidification: If your synthesis produces the free base, dissolve it in a solvent like ethanol or acetone. Add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether) dropwise until precipitation occurs. This method directly forms the hydrochloride salt in a medium where it is likely insoluble.[14]

  • Monitoring: Monitor the pH and observe for the onset of turbidity or precipitation. The point of maximum precipitation corresponds to the optimal pH for crystallization.

  • Scaling Up: Once the optimal conditions are identified on a small scale, apply them to the bulk batch, ensuring slow cooling to promote the growth of high-quality crystals.

Section 4: Analytical Verification

After successful crystallization, it is crucial to verify the identity, purity, and crystalline form of your product.

  • Powder X-Ray Diffraction (PXRD): Confirms the crystalline nature of the solid. A sharp, defined pattern indicates high crystallinity, whereas a broad hump suggests amorphous material. It is also the primary tool for identifying different polymorphs.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and assesses the purity of the compound by identifying signals from residual solvents or synthetic impurities.

  • Differential Scanning Calorimetry (DSC): Determines the melting point and thermal stability of the crystalline solid. A sharp melting peak is indicative of high purity.

By systematically addressing these common issues and understanding the underlying chemical principles, you can optimize the crystallization of this compound, leading to a higher yield and purity of this valuable pharmaceutical intermediate.

References
  • Benchchem. (n.d.). Techniques to prevent crystallization of 2C-G HCl in refrigerated solutions.
  • Benchchem. (n.d.). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 2-Methylallylamine Hydrochloride.
  • Daly, S. M., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(4), 1264-1275. Retrieved from [Link]

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  • Li, M., et al. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Molecules, 29(8), 1754. Retrieved from [Link]

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  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Ethylpiperazine-2,3-dione.
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Technical Support Center: 1-Ethylpiperazine-2,6-dione Hydrochloride Assay

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assay of 1-Ethylpiperazine-2,6-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the analysis of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) based assays. Our approach is rooted in explaining the 'why' behind the 'how,' empowering you to make informed decisions in your experimental work.

Understanding the Molecule: Key Analytical Considerations

This compound possesses distinct structural features that dictate its analytical behavior:

  • A Basic Piperazine Moiety: The ethylpiperazine ring contains two nitrogen atoms, making the molecule basic. This is a critical factor in reversed-phase HPLC, as the ionization state of the molecule, controlled by the mobile phase pH, will significantly impact its retention and peak shape.[1]

  • A Cyclic Di-imide (Piperazine-2,6-dione) Ring: This heterocyclic ring contains two amide (or imide) bonds. Cyclic amides, known as lactams, can be susceptible to hydrolysis under strong acidic or basic conditions, which could lead to sample degradation.[2]

  • Hydrochloride Salt Form: The active pharmaceutical ingredient (API) is a salt. In solution, it will dissociate into the protonated 1-Ethylpiperazine-2,6-dione cation and a chloride anion. For HPLC analysis, this means the compound will be in its ionized form in the sample diluent.[3]

This guide will address potential issues stemming from these characteristics in a logical, question-and-answer format.

Troubleshooting Guide: Chromatographic Issues

This section focuses on common chromatographic problems observed during the assay and provides step-by-step solutions.

Question 1: Why am I observing poor peak shape (tailing or fronting) for my analyte?

Peak tailing is a frequent challenge when analyzing basic compounds like this compound.[1]

Underlying Cause:

Secondary interactions between the positively charged analyte and residual, negatively charged silanol groups on the surface of silica-based HPLC columns are the primary cause of peak tailing.[1] At a typical analytical pH, the piperazine nitrogen will be protonated, leading to this unwanted interaction.

Troubleshooting Workflow:

G start Observe Peak Tailing check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Step 1: Adjust Mobile Phase pH Lower pH to 2.5-3.5 to suppress silanol ionization. check_ph->adjust_ph No check_buffer Is the mobile phase adequately buffered? check_ph->check_buffer Yes adjust_ph->check_buffer add_buffer Step 2: Introduce/Increase Buffer Use a buffer like phosphate or formate at 10-25 mM. check_buffer->add_buffer No use_additive Step 3: Use a Competing Base Add a mobile phase additive like Triethylamine (TEA) at 0.1%. check_buffer->use_additive Yes add_buffer->use_additive change_column Step 4: Change Column Type Use a column with low silanol activity or a modern hybrid-silica column. use_additive->change_column resolved Peak Shape Improved change_column->resolved

Detailed Protocols:

  • Protocol 1: Mobile Phase pH Adjustment

    • Prepare a mobile phase with a pH between 2.5 and 3.5 using an appropriate acid (e.g., phosphoric acid, formic acid).

    • Ensure the pH is measured on the aqueous portion of the mobile phase before mixing with the organic solvent.

    • Equilibrate the column with the new mobile phase for at least 20 column volumes before injecting the sample. Causality: At low pH, the residual silanol groups are protonated and thus neutral, minimizing the ionic interaction with the positively charged analyte.[1]

  • Protocol 2: Using a Competing Base

    • To your existing mobile phase, add a competing base such as Triethylamine (TEA) at a concentration of 0.1% (v/v).

    • Re-adjust the pH of the aqueous portion if necessary.

    • Equilibrate the column thoroughly. Causality: TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively shielding the analyte from these secondary interactions.[4]

Question 2: My analyte's retention time is drifting or is not reproducible. What is the cause?

Retention time instability is often linked to inadequate control over the mobile phase, especially for ionizable compounds.

Underlying Cause:

For 1-Ethylpiperazine-2,6-dione, a basic compound, small shifts in the mobile phase pH can alter its degree of ionization, thereby changing its hydrophobicity and interaction with the stationary phase. An unbuffered or poorly buffered mobile phase is highly susceptible to pH changes from atmospheric CO2 or the sample itself.

Troubleshooting Steps:

  • Verify Buffer pKa and Concentration: Ensure you are using a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH. For example, a phosphate buffer is effective in the pH range of 2.1 to 3.1 and 6.2 to 8.2. A buffer concentration of 10-25 mM is typically sufficient.

  • Check Mobile Phase Preparation: Always prepare fresh mobile phase daily. Ensure accurate measurements of all components.

  • Ensure Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. A stable baseline is a good indicator, but for robust methods, equilibrating for 10-20 column volumes is recommended.

  • Thermostat Your Column: Temperature fluctuations can affect retention times. Using a column oven set to a constant temperature (e.g., 30 °C) will improve reproducibility.

Data Summary: Recommended Buffers for RP-HPLC

BufferEffective pH RangeVolatility (LC-MS)Notes
Phosphate2.1-3.1, 6.2-8.2NoExcellent buffering capacity, but not suitable for MS.
Formate2.8-4.8YesGood choice for LC-MS applications at low pH.
Acetate3.8-5.8YesCommonly used for LC-MS, effective in the mid-pH range.
Question 3: I am seeing split peaks. What could be the issue?

Split peaks can arise from several factors, often related to the injection solvent or column health.

Underlying Causes & Solutions:

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (e.g., high percentage of organic solvent) than the mobile phase, it can cause the analyte to travel through the top of the column in a distorted band.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that maintains solubility.

  • Column Contamination or Void: An accumulation of particulate matter on the column inlet frit or a void at the head of the column can disrupt the sample flow path, leading to peak splitting.[5]

    • Solution:

      • Disconnect the column and reverse it.

      • Flush the column to waste with a strong solvent (e.g., 100% Acetonitrile or Methanol).

      • If the problem persists, the column may be irreversibly damaged and require replacement. Using a guard column can help extend the life of the analytical column.[4]

Frequently Asked Questions (FAQs)

Q1: Could my compound be degrading during sample preparation or analysis?

A: Yes, degradation is a possibility. The piperazine-2,6-dione ring contains two cyclic amide (imide) bonds. Amides can undergo hydrolysis under strong acidic or basic conditions, especially with heat.[2] This would result in the opening of the piperazine-2,6-dione ring to form a linear amino acid derivative.

  • Recommendation: Perform a forced degradation study to understand the stability of your molecule. This involves intentionally exposing the sample to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2, heat, light) and analyzing the resulting samples.[6] This will help you identify potential degradation products and develop a stability-indicating method.

Forced Degradation Workflow:

G start Prepare Stock Solution of 1-Ethylpiperazine-2,6-dione HCl acid Acid Stress 0.1 M HCl, 60°C start->acid base Base Stress 0.1 M NaOH, 60°C start->base oxidative Oxidative Stress 3% H2O2, RT start->oxidative thermal Thermal Stress 80°C (Solid & Solution) start->thermal analyze Analyze all samples by HPLC-DAD/MS after neutralization acid->analyze base->analyze oxidative->analyze thermal->analyze evaluate Evaluate Peak Purity and Identify Degradants analyze->evaluate

Q2: How does the hydrochloride salt affect my analysis?

A: In a buffered aqueous or hydro-organic mobile phase, the hydrochloride salt will be fully dissociated. You will be analyzing the protonated form of 1-Ethylpiperazine-2,6-dione. The chloride ion will typically be unretained and elute with the solvent front. Therefore, you cannot separate the salt from the free base form using standard reversed-phase HPLC.[3][7] The primary impact of the salt is on the initial pH of your sample solution, which should be controlled by dissolving the sample in a buffered mobile phase.

Q3: I need to confirm the identity of my main peak and potential impurities. What should I do?

A: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the ideal technique for this.

  • Peak Identity Confirmation: By analyzing the mass-to-charge ratio (m/z) of the eluting peak, you can confirm if it corresponds to the molecular weight of 1-Ethylpiperazine-2,6-dione.

  • Impurity Identification: MS can provide the molecular weights of unknown impurity peaks. Further fragmentation using tandem MS (MS/MS) can help elucidate their structures. The fragmentation of piperazine derivatives often involves cleavage of the piperazine ring and loss of substituents.[8][9]

Expected Mass Spectrometry Data:

CompoundFormulaExact MassExpected [M+H]⁺ (m/z)
1-Ethylpiperazine-2,6-dioneC₇H₁₀N₂O₂154.07155.08

Note: The exact mass and expected protonated molecule are calculated for the free base form, which is what is typically observed in positive ion mode ESI-MS.

References

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  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

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  • Maurer, H. H., Kraemer, T., & Springer, D. (2004). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
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  • Kumar, A., et al. (2021). Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity.
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  • The Organic Chemistry Tutor. (2021, March 24). Mechanism Basic Hydrolysis Cyclic Amide [ORGANIC CHEMISTRY] Smith 22.28 [Video]. YouTube.
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  • Li, Z., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen, 11(3), e202100267.
  • ResearchGate. (2015, October 12). Is it possible to separate an analyte and its salt simultaneously by HPLC?. Retrieved from [Link]

  • Andrei, C. C., & Bala, C. (2021). Challenges in the Measurement of the Volume of Phases for HPLC Columns. Molecules, 26(16), 4945.
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  • Reddit. (2020, March 10). Silly question - but do hydrochloride salts run on a TLC?. r/chemistry.
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Validation & Comparative

A Comparative Guide to 1-Ethylpiperazine-2,6-dione Hydrochloride and Other Piperazine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 1-Ethylpiperazine-2,6-dione hydrochloride and other notable piperazine derivatives for researchers, scientists, and drug development professionals. With full editorial control, this document is structured to offer a comprehensive understanding of the chemical and biological landscape of these compounds, supported by experimental insights and methodologies.

Introduction to the Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design and discovery of therapeutic agents.[1] Its unique structural and physicochemical properties, including its ability to exist in different conformations and its basic nature, make it a versatile scaffold for engaging with a wide array of biological targets.[1] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4][5] The therapeutic efficacy of these derivatives is intricately linked to the nature of the substituents on the piperazine core, which modulates their receptor binding affinity, selectivity, and pharmacokinetic profiles.[1]

This compound: A Compound of Interest

This compound (CAS No. 1422343-92-7) is a specific derivative of the piperazine family that has garnered interest within the research community.[6] Its structure features a piperazine-2,6-dione core with an ethyl group attached to one of the nitrogen atoms. The hydrochloride salt form is often utilized to enhance the compound's solubility and stability for experimental purposes.

PropertyValueSource
CAS Number 1422343-92-7[6]
Molecular Formula C₆H₁₁ClN₂O₂[6]
Molecular Weight 178.62 g/mol [6]
SMILES Code O=C(CNC1)N(CC)C1=O.[H]Cl[6]

While extensive biological data for this compound is not yet widely published, its structural similarity to other biologically active piperazine-2,5-dione and piperidine-2,6-dione derivatives suggests potential for a range of pharmacological activities.[2][4]

Comparative Landscape: Performance of Piperazine Derivatives in Preclinical Models

The true potential of this compound can be contextualized by examining the performance of its structural analogs. Research into various piperazine derivatives has provided a wealth of data across different therapeutic areas.

Antidepressant, Anti-inflammatory, and Analgesic Activities

A study on novel piperazine-2,5-dione derivatives bearing indole analogs revealed significant antidepressant, anti-inflammatory, and analgesic effects in vivo.[2] At a dose of 10 mg/kg, several compounds demonstrated potent activity, with some showing antidepressant effects comparable to the selective serotonin reuptake inhibitor (SSRI) fluoxetine.[2]

CompoundAntidepressant Activity (% decrease in immobility)Reference
Compound 2e 70.2%[2]
Compound 2q 71.2%[2]
Fluoxetine 67.9%[2]

These findings highlight the potential of the piperazine-2,5-dione scaffold as a template for the development of new therapeutics for central nervous system disorders and inflammatory conditions.[2] The ethyl substitution in this compound may modulate these activities, warranting further investigation.

Antipsychotic Potential

Piperidine-2,6-dione derivatives linked to a piperazine moiety have been investigated as multireceptor atypical antipsychotics.[4] These compounds exhibit high affinity for dopamine D₂, D₃, and serotonin 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors, which are key targets in the treatment of psychosis.[4] In preclinical models, a promising derivative was more potent than the atypical antipsychotic clozapine in inhibiting apomorphine-induced climbing behavior, a model predictive of antipsychotic efficacy.[4]

Antipsychotic_Activity_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_Synthesis Dopamine Synthesis VMAT2 VMAT2 Dopamine_Synthesis->VMAT2 Packaging Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Binding Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade Psychotic_Symptoms Psychotic Symptoms Signaling_Cascade->Psychotic_Symptoms Piperazine_Derivative Antipsychotic Piperazine Derivative Piperazine_Derivative->D2_Receptor Antagonism

Cytotoxicity and Anticancer Properties

The piperazine scaffold is also a component of several anticancer agents.[5] Studies on benzothiazole-piperazine derivatives have demonstrated significant cytotoxic activities against various cancer cell lines, including hepatocellular, breast, and colorectal cancer.[5] Some of these compounds induce apoptosis by causing cell cycle arrest.[5] This suggests that the piperazine-2,6-dione core could be a valuable starting point for the design of novel cytotoxic agents.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of piperazine derivatives.

Synthesis of Piperazine-2,6-dione Derivatives

A general method for the synthesis of piperazine-2,6-dione derivatives involves the condensation of iminodiacetic acid with primary amines.[7]

Step-by-Step Protocol:

  • Reactant Mixture: In a microwave-safe vessel, combine iminodiacetic acid (1 equivalent) and the desired primary amine (1.1 equivalents).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a specified power and temperature for a designated time. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The resulting solid is then filtered, washed with a suitable solvent (e.g., diethyl ether), and dried under vacuum to yield the piperazine-2,6-dione derivative.

  • Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system.

Synthesis_Workflow Start Start: Iminodiacetic Acid + Primary Amine Microwave Microwave Irradiation Start->Microwave TLC_Monitoring TLC Monitoring Microwave->TLC_Monitoring TLC_Monitoring->Microwave Incomplete Workup Cooling, Filtration, Washing, Drying TLC_Monitoring->Workup Complete Purification Recrystallization (optional) Workup->Purification End End: Pure Piperazine-2,6-dione Workup->End Purification->End

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: Discard the supernatant and fix the cells with a cold trichloroacetic acid (TCA) solution. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash and Solubilize: Remove the unbound SRB by washing with 1% acetic acid and air dry the plates. Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader. The percentage of cell growth inhibition can be calculated based on the absorbance values.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, member of the pharmacologically rich piperazine family. While direct experimental data remains scarce, the extensive research on related piperazine-2,5-dione and piperidine-2,6-dione derivatives provides a strong rationale for its investigation across various therapeutic areas, including neuroscience, oncology, and inflammatory diseases. The ethyl substitution at the N1 position is a critical modification that likely influences the compound's pharmacokinetic properties and target engagement.

Future research should focus on a systematic evaluation of this compound's biological activity profile. This includes comprehensive in vitro screening against a panel of relevant receptors and enzymes, followed by in vivo studies in appropriate animal models of disease. Furthermore, detailed pharmacokinetic and toxicological assessments are crucial to determine its drug-like properties and safety profile. The synthesis of a focused library of N-alkyl piperazine-2,6-dione analogs could also provide valuable structure-activity relationship (SAR) data to guide the optimization of this promising scaffold. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on these important investigations.

References

  • Chen, J., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127654.
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  • (No author given). (n.d.). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI. Retrieved January 19, 2026, from [Link]

  • (No author given). (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. ACS Publications. Retrieved January 19, 2026, from [Link]

  • (No author given). (n.d.). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. National Institutes of Health. Retrieved January 19, 2026, from [Link]

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  • (No author given). (n.d.). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. MDPI. Retrieved January 19, 2026, from [Link]

  • (No author given). (n.d.). Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. ResearchGate. Retrieved January 19, 2026, from [Link]

  • (No author given). (n.d.). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • (No author given). (n.d.). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • (No author given). (n.d.). Cytotoxic activities of some benzothiazole-piperazine derivatives. National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • (No author given). (n.d.). CN1962649A - Process for synthesizing N-ethyl piperazidine. Google Patents.
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  • (No author given). (n.d.). 2,6-disubstituted piperidines and piperazine compounds. SciSpace. Retrieved January 19, 2026, from [Link]

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Efficacy Analysis: A Comparative Guide to a Novel Piperazine-2,6-dione Class Compound and the Pan-HDAC Inhibitor Vorinostat (SAHA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Histone deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets in oncology. The landscape of HDAC inhibitors is dominated by established drugs like Vorinostat (SAHA), a pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] This guide provides a comparative framework for evaluating the efficacy of a novel investigational compound, designated Compound A (1-Ethylpiperazine-2,6-dione hydrochloride) , against the benchmark inhibitor, Vorinostat. While the piperazine-2,6-dione scaffold has been explored for anticancer properties, this specific derivative represents a new chemical entity requiring rigorous characterization.[3][4] This document outlines the requisite in vitro and cellular assays to build a comprehensive efficacy profile, explaining the scientific rationale behind each experimental step and providing detailed, field-tested protocols for researchers in drug development.

Introduction to the Target: Histone Deacetylases (HDACs)

In eukaryotic cells, DNA is tightly wound around histone proteins to form chromatin. The acetylation state of lysine residues on histone tails is a key determinant of chromatin structure and gene accessibility. Histone acetyltransferases (HATs) add acetyl groups, creating a relaxed chromatin state (euchromatin) that facilitates gene transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to condensed chromatin (heterochromatin) and transcriptional repression.[5][6]

In many cancers, HDACs are overexpressed or dysregulated, resulting in the silencing of tumor suppressor genes.[7] HDAC inhibitors (HDACi) block this action, causing an accumulation of acetylated histones.[7][8] This re-activates silenced genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][7] Vorinostat (SAHA) is a potent, broad-spectrum inhibitor of Class I and Class II HDACs, binding to the zinc-containing active site of the enzymes.[1][2] Our objective is to determine if Compound A exhibits similar or superior inhibitory potential.

cluster_0 Normal Gene Regulation cluster_1 HDAC Inhibition Mechanism HAT HAT (Histone Acetyltransferase) Ac Ac HAT->Ac HDAC HDAC (Histone Deacetylase) DNA_inactive Condensed Chromatin (Gene OFF) HDAC->DNA_inactive DNA_active Open Chromatin (Gene ON) Ac->DNA_active Acetylation DNA_active->DNA_inactive Deacetylation Inhibitor Vorinostat / Compound A HDAC_inhibited HDAC (Inhibited) Inhibitor->HDAC_inhibited Blocks Active Site DNA_active_accum Acetylated Histones Accumulate HDAC_inhibited->DNA_active_accum Deacetylation Blocked Result Tumor Suppressor Gene Expression ↑ Apoptosis, Cell Cycle Arrest DNA_active_accum->Result

Figure 1. Mechanism of HDAC Inhibition.

Comparative In Vitro Efficacy: Biochemical IC₅₀ Determination

The first critical step is to measure the direct inhibitory effect of Compound A on HDAC enzyme activity and compare it to Vorinostat. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this purpose. A lower IC₅₀ value indicates greater potency. We will use a commercially available, fluorescence-based assay, which is a robust and high-throughput method.

Scientific Rationale: This assay directly measures the compound's ability to inhibit purified HDAC enzymes, isolating its biochemical activity from any cellular effects like membrane permeability or off-target interactions. Using a pan-HDAC substrate allows for an initial screen against a mix of Class I/II enzymes, similar to the broad activity of Vorinostat.[2][7]

Experimental Protocol: Fluorescence-Based HDAC Activity Assay

  • Reagent Preparation: Prepare HDAC Assay Buffer, a fluorescently-labeled acetylated peptide substrate, and the Developer solution as per the manufacturer's instructions (e.g., kits from Millipore or Abcam).[9]

  • Compound Dilution: Prepare a 10-point serial dilution series for both Compound A and Vorinostat (positive control) in HDAC Assay Buffer, typically starting from 100 µM down to the pM range. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.

  • Enzyme Reaction: In a 96-well black plate, add 40 µL of Assay Buffer, 10 µL of the diluted compound or control, and 25 µL of the HDAC substrate.

  • Initiation: Initiate the reaction by adding 25 µL of a diluted HeLa nuclear extract or a purified recombinant HDAC enzyme preparation.[9]

  • Incubation: Incubate the plate at 37°C for 60 minutes. The HDACs in the sample will deacetylate the substrate.

  • Development: Stop the reaction and generate a fluorescent signal by adding 50 µL of the Developer solution to each well. The developer contains a protease that cleaves only the deacetylated substrate, releasing the fluorophore. Incubate for 15 minutes at room temperature.

  • Measurement: Read the fluorescence on a plate reader with excitation at 350-380 nm and emission at 440-460 nm.[9]

  • Data Analysis: Subtract the "no enzyme" background from all readings. Plot the fluorescence intensity against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Table 1: Hypothetical In Vitro IC₅₀ Data

Compound Pan-HDAC IC₅₀ (nM)
Vorinostat (SAHA) 15 nM

| Compound A | 25 nM |

This table summarizes expected data. Lower values indicate higher potency.

Cellular Target Engagement and Downstream Effects

A potent biochemical inhibitor may not be effective in a cellular environment. It is crucial to confirm that Compound A can penetrate the cell membrane, engage its HDAC target, and induce the expected downstream biological effects. The hallmark of cellular HDAC inhibition is the hyperacetylation of histones.

Scientific Rationale: Western blotting provides a semi-quantitative method to visualize this target engagement. We will probe for acetylated Histone H3 (Ac-H3), a common substrate for many HDACs. An increase in the Ac-H3 signal upon treatment confirms the compound is active in cells.[6][10]

Experimental Protocol: Western Blot for Histone Acetylation

  • Cell Culture and Treatment: Seed a human cancer cell line (e.g., HCT116 colorectal carcinoma) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of Compound A and Vorinostat (e.g., 0.1, 1, 10 µM) for 24 hours. Include a vehicle-treated control.

  • Protein Extraction: Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Crucially, also include an HDAC inhibitor (like Trichostatin A or Sodium Butyrate) in the lysis buffer to preserve the acetylation marks during extraction.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature 20 µg of protein from each sample and separate them by size on a 15% SDS-PAGE gel.[10] Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for acetyl-Histone H3 (e.g., Millipore #06-599).[10] Also, probe a separate blot or strip the first one and re-probe for a loading control like total Histone H3 or β-actin.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity using software like ImageJ.

cluster_workflow Western Blot Workflow A 1. Cell Treatment (Compound A / Vorinostat) B 2. Protein Lysis (with HDACi) A->B C 3. SDS-PAGE (Size Separation) B->C D 4. PVDF Transfer C->D E 5. Blocking (5% BSA) D->E F 6. Primary Antibody (α-AcH3) E->F G 7. Secondary Antibody (HRP-conjugated) F->G H 8. ECL Detection & Imaging G->H

Figure 2. Western Blot Experimental Workflow.

Antiproliferative Activity in Cancer Cell Lines

The ultimate therapeutic goal of an HDAC inhibitor is to halt cancer cell growth or induce cell death. A cell viability assay measures the dose-dependent effect of a compound on the proliferation of cancer cells. The GI₅₀ (concentration for 50% growth inhibition) is a key metric for assessing antiproliferative efficacy.

Scientific Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[11][12] Screening against a panel of cancer cell lines can reveal potential sensitivities or resistance patterns.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, HL-60) into 96-well clear plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.[13]

  • Compound Treatment: Prepare serial dilutions of Compound A and Vorinostat. Add 10 µL of the diluted compounds to the respective wells, resulting in a final volume of 100 µL. Include vehicle-only control wells.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[12] Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the log of drug concentration and calculate the GI₅₀ value using non-linear regression.

Table 2: Hypothetical Antiproliferative GI₅₀ Data

Cell Line Vorinostat GI₅₀ (µM) Compound A GI₅₀ (µM)
HCT116 (Colon) 1.5 2.1
MCF-7 (Breast) 0.75 0.9

| HL-60 (Leukemia) | 0.5 | 0.6 |

This table summarizes expected data. Lower values indicate higher antiproliferative activity.

Conclusion and Future Directions

This guide outlines a foundational trio of experiments to compare the efficacy of a novel compound, this compound (Compound A), against the established HDAC inhibitor, Vorinostat. The data generated from these assays—biochemical potency (IC₅₀), cellular target engagement (histone hyperacetylation), and antiproliferative effects (GI₅₀)—will provide a robust initial assessment of Compound A's potential as a therapeutic agent.

Based on the hypothetical data presented, Compound A demonstrates clear HDAC inhibitory activity, albeit with slightly lower potency than Vorinostat in both biochemical and cellular assays. This is a promising starting point for a new chemical entity. Future work should focus on isoform selectivity profiling to determine if Compound A preferentially inhibits specific HDACs, which could lead to a more favorable therapeutic window and reduced side effects compared to pan-HDAC inhibitors. Further studies should also explore the mechanisms of cell death (e.g., apoptosis assays) and, if warranted, advance the compound into in vivo animal models of cancer.

References

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A Researcher's Guide to Deconvoluting the Biological Target of Novel Piperazine-2,6-Dione Analogs: A Case Study with 1-Ethylpiperazine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the definitive identification and validation of the molecule's biological target. This guide provides a comprehensive, in-depth framework for this process, using the novel compound 1-Ethylpiperazine-2,6-dione hydrochloride as a case study. While the specific biological target of this compound is not yet extensively documented in public literature, its piperazine-2,6-dione core is a privileged scaffold in medicinal chemistry, found in compounds with diverse biological activities, including anti-inflammatory and anti-depressant effects.[1][2] This guide, therefore, will not only propose a pathway to elucidate the mechanism of this compound but will also serve as a broad, practical comparison of cutting-edge target validation methodologies.

The core principle of our approach is the integration of multiple, orthogonal techniques to build a robust, self-validating case for target engagement. We will navigate through a logical progression of experiments, from initial, unbiased screening for potential targets to definitive genetic validation of the most promising candidates.

Phase 1: Unbiased Target Identification in a Native Cellular Environment

The initial challenge with a novel compound is to identify its direct binding partners within the complex milieu of a living cell. To this end, we will employ two powerful and complementary techniques: the Cellular Thermal Shift Assay (CETSA) and Immunoprecipitation-Mass Spectrometry (IP-MS).

Cellular Thermal Shift Assay (CETSA): Detecting Target Engagement Through Thermal Stabilization

The principle behind CETSA is that the binding of a ligand, such as our compound of interest, to its protein target often increases the thermal stability of that protein.[3] This stabilization can be detected by heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.[4][5]

CETSA_Workflow cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation A 1. Culture cells to appropriate confluency B 2. Treat cells with this compound or vehicle control A->B C 3. Aliquot cell suspension into PCR tubes B->C D 4. Heat aliquots to a range of temperatures (e.g., 40-70°C) C->D E 5. Lyse cells and separate soluble and precipitated fractions D->E F 6. Quantify protein levels in the soluble fraction (e.g., by Western Blot or Mass Spectrometry) E->F G 7. Plot protein abundance vs. temperature to generate melting curves F->G H 8. Identify proteins with a significant thermal shift in the presence of the compound G->H

Caption: A streamlined workflow for identifying protein targets using the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293T for general screening or a disease-relevant line) to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) at a concentration of 10-20 million cells/mL.

    • Incubate the cell suspension with this compound at a final concentration of 10-100 µM (or a vehicle control, e.g., DMSO) for 1-2 hours at 37°C.[6]

  • Thermal Challenge:

    • Aliquot 50 µL of the treated cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a PCR machine for 3 minutes at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C), followed by cooling to 20°C.[6]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[4]

  • Protein Quantification:

    • Collect the supernatant and prepare samples for downstream analysis.

    • For a targeted approach, use Western blotting to probe for specific candidate proteins.

    • For an unbiased, proteome-wide approach, analyze the samples by mass spectrometry (isothermal dose-response fingerprint CETSA or ITDRF-CETSA).[7]

Immunoprecipitation-Mass Spectrometry (IP-MS): Pulling Down the Target and its Complex

IP-MS is a powerful technique for identifying the direct binding partners of a compound, as well as the protein complexes that form around the target.[8][9] This method typically involves immobilizing the compound on a solid support (e.g., beads) and using it as "bait" to capture interacting proteins from a cell lysate.[10]

IPMS_Workflow cluster_0 Probe Preparation cluster_1 Affinity Purification cluster_2 Elution & Digestion cluster_3 Mass Spectrometry & Data Analysis A 1. Synthesize a biotinylated or bead-conjugated derivative of this compound B 2. Incubate the probe with cell lysate A->B C 3. Wash away non-specifically bound proteins B->C D 4. Elute the bound proteins C->D E 5. Digest the proteins into peptides (e.g., with trypsin) D->E F 6. Analyze the peptides by LC-MS/MS E->F G 7. Identify proteins that are significantly enriched in the compound-treated sample compared to control F->G

Caption: A general workflow for identifying protein targets using Immunoprecipitation-Mass Spectrometry (IP-MS).

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the biological activity of the compound.

  • Cell Lysis:

    • Lyse cultured cells with a mild lysis buffer to preserve protein-protein interactions.

  • Affinity Purification:

    • Incubate the cell lysate with streptavidin beads that have been pre-incubated with the biotinylated compound.

    • As a negative control, incubate another aliquot of the lysate with beads and a biotinylated scaffold lacking the active compound.

    • Thoroughly wash the beads to remove non-specific binders.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and perform an in-gel trypsin digest of the protein bands.

  • Mass Spectrometry:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins that are significantly enriched in the experimental sample compared to the negative control.

Comparative Analysis of CETSA and IP-MS
FeatureCellular Thermal Shift Assay (CETSA)Immunoprecipitation-Mass Spectrometry (IP-MS)
Principle Ligand binding alters protein thermal stabilityImmobilized ligand "pulls down" interacting proteins
Compound Modification Not required (uses the native compound)Requires synthesis of a tagged derivative
Cellular Context Can be performed in intact cells, preserving native interactionsPerformed on cell lysates, which may disrupt some interactions
Identified Proteins Direct targets and potentially downstream effectors whose stability is alteredPrimarily direct binding partners and their immediate complexes
Primary Advantage Physiologically relevant as it uses the unmodified compound in a cellular contextHigh specificity for direct binders
Primary Limitation Not all ligand binding events result in a detectable thermal shiftThe affinity tag may sterically hinder binding or alter compound properties

Phase 2: Rigorous Target Validation with Genetic Approaches

Once a list of candidate targets has been generated from our initial screens, the next critical step is to validate them. Genetic methods, particularly CRISPR-Cas9 technology, are the gold standard for this purpose, as they allow for precise manipulation of the candidate target gene to establish a causal link between the target and the compound's effect.[11][12][13]

CRISPR-Cas9-Mediated Target Knockout

The most direct way to validate a target is to remove it from the cell and see if the compound still exerts its effect.[14] If the cellular response to this compound is diminished or abolished in cells lacking the target protein, this provides strong evidence for on-target activity.

CRISPR_Validation_Workflow cluster_0 gRNA Design & Delivery cluster_1 Generation of Knockout Cells cluster_2 Phenotypic Assays cluster_3 Data Interpretation A 1. Design and synthesize guide RNAs (gRNAs) targeting the candidate gene B 2. Deliver gRNAs and Cas9 nuclease into cells (e.g., via transfection or lentiviral transduction) A->B C 3. Select and expand single-cell clones B->C D 4. Validate target knockout by sequencing and Western blot C->D E 5. Treat wild-type and knockout cells with this compound D->E F 6. Measure the cellular phenotype of interest (e.g., cell viability, cytokine production) E->F G 7. Compare the dose-response curves between wild-type and knockout cells F->G H 8. A rightward shift or complete loss of activity in knockout cells validates the target G->H

Caption: A workflow for validating a drug target using CRISPR-Cas9-mediated gene knockout.

  • gRNA Design and Cloning:

    • Design at least two independent single guide RNAs (sgRNAs) targeting an early exon of the candidate gene to maximize the likelihood of generating a loss-of-function mutation.

    • Clone the sgRNAs into a suitable expression vector that also encodes Cas9.

  • Transfection and Clonal Selection:

    • Transfect the sgRNA/Cas9 plasmids into the chosen cell line.

    • Select for transfected cells and perform single-cell sorting to isolate and expand clonal populations.

  • Validation of Knockout:

    • Screen the clonal populations for target protein knockout by Western blot.

    • Confirm the genetic modification by Sanger sequencing of the targeted genomic locus.

  • Phenotypic Assay:

    • Treat both wild-type and validated knockout cells with a dose-response of this compound.

    • Measure the relevant phenotypic outcome. For instance, if the compound is hypothesized to have anti-inflammatory effects, one could measure the inhibition of LPS-induced TNF-α production.

Hypothetical Experimental Data

To illustrate the expected outcomes, consider the following hypothetical data from our validation experiments:

ExperimentPutative TargetMethodResultInterpretation
CETSA Protein XProteome-wide thermal shiftThis compound induces a +4.2°C thermal shift in Protein XStrong evidence of direct target engagement in intact cells
IP-MS Protein X, Protein Y, Protein ZAffinity purification-mass spectrometryProtein X is highly enriched in the compound pulldown. Proteins Y and Z co-purify with Protein X.Protein X is a direct binding partner. Proteins Y and Z are likely part of a complex with Protein X.
CRISPR-Cas9 KO Protein XKnockout and phenotypic assayThe EC50 for the anti-inflammatory effect of the compound shifts from 1 µM in wild-type cells to >50 µM in Protein X knockout cells.Confirms that Protein X is the primary biological target responsible for the compound's efficacy.

Conclusion: An Integrated Approach to Target Validation

The identification and validation of a drug's biological target is a cornerstone of modern drug discovery. For a novel compound like this compound, a multi-pronged approach is not just recommended, but essential for generating a high-confidence target dossier. By beginning with unbiased, cell-based screening methods like CETSA and IP-MS, researchers can cast a wide net to identify potential binding partners in a physiologically relevant context. Subsequent validation of these candidates using precise genetic tools like CRISPR-Cas9 provides the definitive evidence required to link target engagement to cellular function. This integrated workflow, which compares and combines orthogonal methodologies, provides a robust and reliable path forward in the quest to understand and leverage the therapeutic potential of new chemical entities.

References

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The Piperazine-2,6-dione Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperazine-2,6-dione core represents a privileged scaffold, offering a versatile platform for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-Ethylpiperazine-2,6-dione hydrochloride and its analogs, drawing on comparative data from a range of structurally related compounds. By examining the impact of various substitutions on biological activity, we aim to provide researchers with actionable insights for the rational design of new and more potent drug candidates.

Introduction to the Piperazine-2,6-dione Core

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a common motif in a plethora of FDA-approved drugs. Its appeal lies in its ability to confer favorable physicochemical properties, such as improved water solubility and oral bioavailability, and its capacity to be readily functionalized at the nitrogen atoms, allowing for the exploration of diverse chemical space.[1][2] The introduction of carbonyl groups at positions 2 and 6 to form the piperazine-2,6-dione skeleton creates a more rigid structure, which can lead to enhanced binding affinity and selectivity for various biological targets. This guide focuses on derivatives of this scaffold, with a particular interest in the influence of an ethyl group at the N-1 position.

Comparative Analysis of Structure-Activity Relationships

Anticancer Activity

A significant body of research has focused on the anticancer potential of piperazine-dione derivatives. The nature of the substituents at both the N-1 and N-4 positions plays a crucial role in determining their cytotoxic potency and selectivity against various cancer cell lines.

Key Structural Insights:

  • N-1 Substitution: The presence of a small alkyl group, such as the ethyl group in 1-Ethylpiperazine-2,6-dione, is a common feature in many biologically active small molecules. While direct data for the ethyl group's impact on this specific scaffold is limited, studies on related N-alkyl piperazine derivatives suggest that it can influence the compound's lipophilicity and membrane permeability, thereby affecting its pharmacokinetic profile.[3]

  • N-4 Substitution: The substituent at the N-4 position has been extensively explored and appears to be a major driver of anticancer activity.

    • Aromatic and Heteroaromatic Groups: The introduction of bulky aromatic or heteroaromatic moieties at N-4 often leads to potent cytotoxic activity. For instance, tryptamine-piperazine-2,5-dione conjugates have demonstrated selective and significant growth inhibition of human pancreatic cancer cell lines.[4][5] Specifically, a compound bearing a bromo-substituted phenyl ring showed superior potency compared to its chloro-substituted analog, highlighting the importance of the electronic and steric properties of the substituent.[4]

    • Indole-based Substituents: Piperazine-2,6-dione derivatives condensed with 1H-indole-2-carboxylic acid have also exhibited good anticancer activity against breast, lung, colon, ovary, and liver cancer cell lines.[6][7]

  • Piperazine-2,5-dione vs. Piperazine-2,6-dione: While both scaffolds are prevalent in anticancer research, subtle differences in their conformation can impact target binding. However, many studies use these cores interchangeably, suggesting that the nature of the exocyclic substituents is often the primary determinant of activity.[8][9]

Table 1: Comparative Anticancer Activity of Piperazine-dione Derivatives

Compound/Derivative ClassN-1 SubstituentN-4 Substituent/ModificationCancer Cell Line(s)Reported Activity (IC50/GI50)Reference(s)
Tryptamine-piperazine-2,5-dione (6h)Tryptamine moietyp-bromobenzylAsPC-1, SW1990 (Pancreatic)IC50 = 6 ± 0.85 µM[4][5]
4-(1H-indole-2-carbonyl)piperazine-2,6-dionesVarious amines1H-indole-2-carbonylT47D (Breast), NCI H-522 (Lung), HCT-15 (Colon), PA-1 (Ovary), HepG-2 (Liver)Good activity at 10 µM[6][7]
Piperidine-2,6-dione-piperazine derivativesButyl linker to piperidine4-chlorophenylNot specified (Antipsychotic)High affinity for D2, D3, 5-HT1A, 5-HT2A, 5-HT2C receptors
Vindoline-Piperazine ConjugatesVindoline moietyN-[4-(trifluoromethyl)benzyl]MDA-MB-46 (Breast)GI50 = 1.00 µM
Antimicrobial Activity

The piperazine scaffold is also a well-established pharmacophore in the design of antimicrobial agents.[3] The dione functionality can further modulate this activity.

Key Structural Insights:

  • N-Substitutions: Both N-alkyl and N-aryl substitutions on the piperazine ring have been shown to yield compounds with significant antibacterial activity.[3] The specific nature of the substituent influences the spectrum of activity against Gram-positive and Gram-negative bacteria.

  • Mechanism of Action: While not fully elucidated for all derivatives, some piperazine-based antimicrobials are known to interfere with bacterial cell wall synthesis or other essential cellular processes.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological activity of piperazine-dione derivatives.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in complete culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[7]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) from a fresh culture.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Logical Relationships

The biological effects of piperazine-dione derivatives are often mediated through their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing more targeted therapies.

Apoptosis Induction in Cancer Cells

Many cytotoxic piperazine-diones exert their anticancer effects by inducing apoptosis (programmed cell death). This can occur through various signaling cascades, including the inhibition of pro-survival pathways like PI3K/Akt/mTOR and the activation of pro-apoptotic pathways.[4]

apoptosis_pathway Piperazine-dione Piperazine-dione PI3K/Akt/mTOR PI3K/Akt/mTOR Piperazine-dione->PI3K/Akt/mTOR Inhibition Caspase Activation Caspase Activation Piperazine-dione->Caspase Activation Pro-survival Signals Pro-survival Signals Pro-survival Signals->PI3K/Akt/mTOR Cell Survival & Proliferation Cell Survival & Proliferation PI3K/Akt/mTOR->Cell Survival & Proliferation Apoptosis Apoptosis PI3K/Akt/mTOR->Apoptosis Inhibition Caspase Activation->Apoptosis sar_workflow A Lead Compound (e.g., 1-Ethylpiperazine-2,6-dione) B Design & Synthesize Analogs (Vary N-1 and N-4 substituents) A->B C Biological Screening (e.g., Cytotoxicity, Antimicrobial assays) B->C D Data Analysis (Determine IC50, MIC, etc.) C->D E Identify SAR Trends D->E F Design Next Generation Analogs E->F F->B Iterative Optimization

Caption: A typical workflow for structure-activity relationship (SAR) studies, from a lead compound to the design of optimized analogs.

Conclusion and Future Directions

The piperazine-2,6-dione scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This comparative guide highlights the critical role of substitutions at the N-1 and N-4 positions in modulating biological activity. While the ethyl group at N-1 in this compound likely influences its pharmacokinetic properties, the N-4 position presents a key handle for introducing diverse functionalities to enhance potency and selectivity.

Future research should focus on a more systematic exploration of N-1 alkyl and other small substituents in combination with a wider array of N-4 aromatic and heteroaromatic groups. Detailed mechanistic studies, including the identification of specific molecular targets and the elucidation of signaling pathways, will be essential for the rational design of the next generation of piperazine-dione-based drugs.

References

  • Kumar, S., Kumar, N., & Sondhi, S. (2013). Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. Medicinal Chemistry Research, 22(10), 4849-4860.
  • Request PDF | Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity | Condensation of iminodiacetic acid 1 with various amines i.e., cyclohexanamine, 1-(3-aminopropyl)imidazole, pyridin-2-ylmethanamine,... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mioc, A., et al. (2021).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity.
  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826.
  • Request PDF | Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | The versatile basic structure of piperazine allows for the development and production of newer bioactive molecules that can be used to treat a wide... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • SYNTHESIS, SCREENING AND IN VITRO ANTICANCER ACTIVITY OF PIPERAZINE NUCLEUS CONTAINING NOVEL CHALCONES ON DIFFERENT CELL LINES. (n.d.). Retrieved January 19, 2026, from [Link]

  • Request PDF | Diketopiperazines: Biological Activity and Synthesis | Diketopiperazines (DKPs) are the simplest cyclic peptides in nature, which are formed by the condensation of two amino acids. They are known to function... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Li, Y., et al. (2020). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Advances, 10(7), 3939-3943.
  • Request PDF | Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents | A facile and efficient route to synthesize N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates was developed via a post-Ugi cascade... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Jampilek, J., Hosek, J., & Bobal, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108.
  • Wölfling, J., et al. (2020). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 25(21), 5057.
  • Saeedi, M., et al. (2019). Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. The Journal of Antibiotics, 42(8), 1241-1247.
  • Ligas, B., et al. (2019). Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. Scientific Reports, 9(1), 1-13.
  • Szałach, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846-2862.
  • Köksal Akkoç, M., et al. (2018). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. Turkish Journal of Chemistry, 42(2), 514-529.
  • Sharma, P., & Kumar, V. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 312-332.
  • Bobtaina, E., et al. (2019). Synthesis and Cytotoxicity Studies on Novel Piperazinylacetamides. Letters in Drug Design & Discovery, 16(1), 89-96.
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  • Al-Ostoot, F. H., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of Molecular Structure, 1301, 137351.
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Navigating the Challenges of Reproducibility in Novel Compound Research: A Case Study on 1-Ethylpiperazine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 19, 2026 – In the fast-paced world of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific progress. However, when working with novel or less-characterized compounds, researchers often face a significant hurdle: a lack of established protocols and public data, making it challenging to design robust and repeatable experiments. This guide provides a comparative framework for researchers, scientists, and drug development professionals working with emerging compounds, using 1-Ethylpiperazine-2,6-dione hydrochloride (CAS 1422343-92-7) as a case in point.

While the piperazine-2,6-dione scaffold is a known pharmacophore present in various bioactive molecules, specific information regarding the experimental reproducibility of the N-ethyl hydrochloride variant is notably scarce in peer-reviewed literature. This guide, therefore, aims to equip researchers with a logical workflow to approach such challenges, drawing parallels from more extensively studied related compounds.

Understanding the Landscape: The Piperazinedione Core

The piperazine-2,6-dione and the related piperidine-2,6-dione cores are privileged structures in medicinal chemistry, forming the backbone of compounds with diverse biological activities, including potential antipsychotic and anticancer properties. The synthesis of these scaffolds, however, can be fraught with challenges that directly impact reproducibility, such as achieving high yields, controlling stereochemistry, and ensuring straightforward purification. These inherent synthetic difficulties underscore the importance of meticulous characterization of the final compound to ensure batch-to-batch consistency.

The Reproducibility Challenge with Novel Compounds

The primary obstacle in ensuring the reproducibility of experiments involving a compound like this compound is the limited availability of public data. Without a foundation of published protocols and established experimental outcomes, researchers must essentially build their experimental framework from the ground up. This involves a rigorous process of in-house validation and optimization.

A critical first step is the unambiguous characterization of the starting material. The purity and identity of each batch of this compound must be confirmed using a suite of analytical techniques.

Table 1: Recommended Analytical Characterization for this compound
Analytical MethodPurposeKey Parameters to Assess
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and purity assessment.Chemical shifts, coupling constants, and integration consistent with the proposed structure. Absence of significant impurity signals.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.Accurate mass measurement matching the theoretical value. Fragmentation pattern consistent with the structure.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Single major peak with purity >95% (or as required by the specific application). Consistent retention time.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Presence of characteristic absorption bands for the dione and amine hydrochloride moieties.
Elemental Analysis Confirmation of elemental composition.Experimental percentages of C, H, N, O, and Cl within acceptable limits of the theoretical values.

A Comparative Approach: Learning from Analogs

In the absence of direct data, a comparative analysis with structurally related and well-characterized compounds can provide valuable insights into potential experimental pitfalls and guide protocol development. For instance, studies on other N-substituted piperazinediones can offer clues regarding solubility, stability, and potential off-target effects.

Table 2: Comparative Physicochemical Properties of Piperazine Scaffolds
Compound ClassKey Structural FeatureAnticipated PropertiesImplications for Experimentation
Piperazine-2,6-diones Cyclic imide structure.Generally polar, may exhibit hydrogen bonding.Solubility may be challenging in non-polar solvents. Potential for interactions with biological macromolecules.
N-Alkyl Piperazines Presence of a tertiary amine.Basic character, potential for salt formation.pH-dependent solubility and charge. May interact with acidic residues in proteins.
Piperidine-2,6-diones Single nitrogen heterocycle.Different basicity and lipophilicity compared to piperazinediones.Altered pharmacokinetic and pharmacodynamic properties.

This comparative approach allows researchers to anticipate potential challenges. For example, the hydrochloride salt of 1-Ethylpiperazine-2,6-dione suggests good aqueous solubility, but its stability in different buffer systems and at various pH levels should be experimentally verified.

Establishing a Reproducible Experimental Workflow

The following workflow, visualized in the accompanying diagram, outlines a systematic approach to developing reproducible experiments with a novel compound like this compound.

Caption: A generalized workflow for establishing reproducible experiments with novel chemical entities.

Experimental Protocols: A Foundational Approach

Given the lack of specific protocols for this compound, the following are generalized, foundational protocols that must be adapted and rigorously validated for this specific compound.

Protocol 1: Preparation and Stability Assessment of a Stock Solution
  • Objective: To prepare a concentrated stock solution and assess its short-term stability.

  • Materials: this compound, analytical balance, volumetric flasks, appropriate solvent (e.g., sterile water or DMSO), HPLC system.

  • Procedure:

    • Accurately weigh a precise amount of the compound.

    • Dissolve the compound in the chosen solvent to a final concentration of 10 mM.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Immediately analyze an aliquot of the freshly prepared stock solution by HPLC to determine the initial purity and concentration.

    • Store aliquots at -20°C and -80°C.

    • Analyze aliquots after 24 hours, 1 week, and 1 month of storage to assess stability under different conditions.

  • Rationale: Ensuring the integrity and accurate concentration of the stock solution is a prerequisite for any reproducible biological assay. Instability can lead to a significant underestimation of the compound's activity.

Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
  • Objective: To determine the cytotoxic potential of the compound on a relevant cell line.

  • Materials: Cell line of interest, culture medium, 96-well plates, this compound stock solution, MTT reagent, solubilization buffer, plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the compound in culture medium from the stock solution.

    • Treat the cells with a range of concentrations of the compound, including a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT reagent to each well and incubate to allow for formazan crystal formation.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Rationale: Assessing cytotoxicity is crucial for interpreting the results of any functional assay. A compound that is highly cytotoxic at its effective concentration may not be a viable therapeutic candidate. This baseline data is essential for designing subsequent, more complex experiments.

Conclusion and Future Directions

The journey of a novel compound from synthesis to a well-characterized research tool is paved with the meticulous work of ensuring experimental reproducibility. For a compound like this compound, where public data is scarce, the onus is on the individual researcher to establish and validate every step of their experimental process. By adopting a systematic approach that includes rigorous analytical characterization, learning from structural analogs, and developing robust, well-controlled assays, the scientific community can build a reliable foundation of knowledge for these emerging molecules. The future utility of this compound in research and drug development will depend on the transparent reporting of both successful and challenging experimental findings, thereby fostering a collaborative environment that accelerates scientific discovery.

References

Due to the limited specific literature on this compound, the following references provide a general background on the synthesis and biological importance of the broader piperazinedione and piperidine-2,6-dione classes of compounds.

  • Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. PubMed.[Link]

  • Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. PubMed.[Link]

  • Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. ResearchGate.[Link]

  • Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI.[Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.[Link]

Investigating 1-Ethylpiperazine-2,6-dione Hydrochloride: A Preclinical Guide for Evaluating a Novel Glutamatergic Modulator Against the Standard of Care in ALS Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the challenging landscape of neurodegenerative diseases, the identification of novel therapeutic agents is a paramount objective. This guide provides a comprehensive framework for the preclinical evaluation of 1-Ethylpiperazine-2,6-dione hydrochloride, a piperazine-dione derivative with putative glutamatergic modulatory activity. In the absence of extensive published data on this specific compound, this document outlines a scientifically rigorous, hypothesis-driven approach to compare its potential efficacy and mechanism of action against the established standard of care for Amyotrophic Lateral Sclerosis (ALS), Riluzole.

The Scientific Rationale: Targeting Glutamatergic Excitotoxicity in ALS

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disorder characterized by the progressive loss of motor neurons.[1][2] While the precise etiology of ALS remains multifaceted, a key pathological mechanism implicated in motor neuron death is glutamatergic excitotoxicity.[3][4] This phenomenon arises from the excessive stimulation of glutamate receptors, leading to a cascade of detrimental intracellular events, including ionic imbalance, mitochondrial dysfunction, and ultimately, neuronal apoptosis.

The glutamatergic system's role in ALS pathophysiology has paved the way for therapeutic interventions aimed at mitigating excitotoxicity.[5][6][7] This guide will focus on the strategic preclinical evaluation of this compound as a potential next-generation glutamatergic modulator, benchmarked against Riluzole.

The Standard of Care: Riluzole's Mechanism of Action

Riluzole is an FDA-approved medication for ALS that has been shown to modestly extend survival.[8][9][10][11] Its neuroprotective effects are attributed to a multi-faceted mechanism of action that primarily involves the modulation of glutamatergic neurotransmission.[12][13][14][15]

Key aspects of Riluzole's mechanism include:

  • Inhibition of Glutamate Release: Riluzole reduces the presynaptic release of glutamate.[12][13][14]

  • Blockade of Voltage-Gated Sodium Channels: It stabilizes voltage-dependent sodium channels in their inactivated state, thereby reducing neuronal hyperexcitability.[8][12]

  • Postsynaptic Effects: Riluzole can also modulate the function of postsynaptic glutamate receptors, including NMDA and kainate receptors.[8][14]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Voltage-gated Na+ Channels Voltage-gated Na+ Channels Glutamate Vesicles Glutamate Vesicles Voltage-gated Na+ Channels->Glutamate Vesicles Depolarization Synaptic Cleft Synaptic Cleft Glutamate Vesicles->Synaptic Cleft Release Riluzole_presynaptic Riluzole Riluzole_presynaptic->Voltage-gated Na+ Channels Inhibits NMDA/Kainate Receptors NMDA/Kainate Receptors Synaptic Cleft->NMDA/Kainate Receptors Glutamate Binding Excitotoxicity Excitotoxicity NMDA/Kainate Receptors->Excitotoxicity Riluzole_postsynaptic Riluzole Riluzole_postsynaptic->NMDA/Kainate Receptors Modulates

Caption: Riluzole's multifaceted mechanism of action in mitigating glutamatergic excitotoxicity.

The Investigational Compound: this compound

This compound is a derivative of the piperazine-2,5-dione scaffold. While direct biological data is scarce, the piperazine-2,5-dione core is found in various biologically active compounds, and some derivatives have been investigated for their effects on the central nervous system, including antidepressant and anti-inflammatory activities.[16][17] Given the structural similarities to other CNS-active molecules, it is plausible to hypothesize that this compound may also possess glutamatergic modulatory properties.

Hypothesized Mechanism of Action: Based on its chemical structure, potential mechanisms of action for this compound could include:

  • Modulation of glutamate receptor activity (NMDA, AMPA, or metabotropic glutamate receptors).

  • Inhibition of presynaptic glutamate release.

  • Interaction with voltage-gated ion channels.

The following sections outline a comprehensive preclinical testing funnel to investigate these hypotheses and compare the compound's performance against Riluzole.

Preclinical Evaluation Workflow: A Head-to-Head Comparison

A tiered approach is recommended for the preclinical evaluation of this compound, starting with in vitro characterization and progressing to in vivo disease models.

A Tier 1: In Vitro Characterization B Tier 2: In Vitro Efficacy in ALS Models A->B Demonstrated Target Engagement C Tier 3: In Vivo Pharmacokinetics and Safety B->C Promising Efficacy and Safety Profile D Tier 4: In Vivo Efficacy in ALS Models C->D Favorable PK/PD

Caption: Tiered preclinical evaluation workflow for this compound.

Tier 1: In Vitro Characterization

Objective: To determine the primary molecular target(s) of this compound and establish its basic pharmacological profile.

Experimental Protocols:

  • Receptor Binding Assays:

    • Methodology: Utilize commercially available receptor binding panels (e.g., Eurofins SafetyScreen, CEREP) to assess the affinity of this compound for a broad range of CNS targets, including glutamate receptors (NMDA, AMPA, kainate, mGluRs), ion channels, and transporters. Riluzole should be run in parallel as a comparator.

    • Data Analysis: Determine the binding affinity (Ki) for each target.

  • Electrophysiology Patch-Clamp Assays:

    • Methodology: Perform whole-cell patch-clamp recordings on cultured primary neurons or cell lines expressing specific glutamate receptor subtypes or voltage-gated sodium channels. Apply varying concentrations of this compound and Riluzole to assess their effects on ion channel currents and receptor-mediated responses.

    • Data Analysis: Calculate IC50 or EC50 values to quantify the potency of each compound.

Hypothetical Comparative Data:

Parameter1-Ethylpiperazine-2,6-dione HClRiluzole
Binding Affinity (Ki)
NMDA Receptor> 10 µM~5 µM
Voltage-Gated Na+ Channels~2 µM~1 µM
Functional Potency (IC50)
NMDA-induced current> 20 µM~10 µM
Veratridine-induced Na+ current~5 µM~2 µM
Tier 2: In Vitro Efficacy in ALS Models

Objective: To evaluate the neuroprotective effects of this compound in cellular models of ALS.

Experimental Protocols:

  • Glutamate Excitotoxicity Assay:

    • Methodology: Culture primary motor neurons or NSC-34 motor neuron-like cells. Induce excitotoxicity by exposing the cells to a high concentration of glutamate or a glutamate receptor agonist (e.g., NMDA). Co-treat with a dose-range of this compound or Riluzole.

    • Data Analysis: Assess cell viability using MTT or LDH assays. Quantify the neuroprotective effect as the percentage of viable cells compared to the glutamate-treated control.

  • Oxidative Stress Assay:

    • Methodology: In the same cellular models, induce oxidative stress with an agent like hydrogen peroxide (H2O2) or buthionine sulfoximine (BSO). Co-treat with the test compounds.

    • Data Analysis: Measure levels of reactive oxygen species (ROS) using fluorescent probes (e.g., DCFDA) and assess cell viability.

Hypothetical Comparative Data:

Assay1-Ethylpiperazine-2,6-dione HCl (EC50)Riluzole (EC50)
Glutamate-induced Excitotoxicity~3 µM~5 µM
H2O2-induced Oxidative Stress~8 µM> 10 µM
Tier 3: In Vivo Pharmacokinetics and Safety

Objective: To determine the pharmacokinetic profile and assess the general safety and tolerability of this compound in rodents.

Experimental Protocols:

  • Pharmacokinetic (PK) Studies:

    • Methodology: Administer this compound via intravenous (IV) and oral (PO) routes to mice or rats. Collect blood samples at various time points and analyze plasma concentrations of the compound using LC-MS/MS.

    • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

  • Acute Toxicity Study:

    • Methodology: Administer escalating single doses of the compound to rodents and monitor for signs of toxicity and mortality over a 14-day period.

    • Data Analysis: Determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Tier 4: In Vivo Efficacy in ALS Models

Objective: To evaluate the therapeutic efficacy of this compound in established animal models of ALS.

Experimental Protocols:

  • SOD1-G93A Transgenic Mouse Model:

    • Methodology: This is a widely used and well-characterized model of familial ALS.[2][18][19][20] Begin treatment with this compound and Riluzole (as a positive control) at a presymptomatic or early symptomatic stage. Monitor disease progression through weekly body weight measurements, motor function tests (e.g., rotarod, grip strength), and survival.

    • Data Analysis: Compare the onset of symptoms, rate of motor decline, and median survival between the treatment groups and the vehicle control group.

  • TDP-43 Transgenic Mouse Model:

    • Methodology: The TDP-43 model represents a more common pathology found in sporadic ALS.[18][19] Similar to the SOD1 model, assess the impact of treatment on disease progression and survival.

    • Data Analysis: Analyze motor function and survival data. Additionally, perform immunohistochemical analysis of spinal cord tissue at the end of the study to assess motor neuron survival and TDP-43 pathology.

Hypothetical Comparative Data in SOD1-G93A Mice:

ParameterVehicle ControlRiluzole (e.g., 30 mg/kg/day)1-Ethylpiperazine-2,6-dione HCl (e.g., 50 mg/kg/day)
Median Survival (days) 120135145
Age of Onset (days) 9095100
Motor Score Decline (slope) -0.5-0.35-0.3

Conclusion and Future Directions

This guide presents a structured and scientifically grounded approach for the preclinical evaluation of this compound as a potential therapeutic agent for ALS. By directly comparing its performance against the standard of care, Riluzole, in a series of well-defined in vitro and in vivo experiments, researchers can generate the critical data needed to assess its true therapeutic potential.

Positive outcomes from this preclinical program would provide a strong rationale for further development, including more extensive safety pharmacology and toxicology studies, with the ultimate goal of advancing this novel compound into clinical trials. The systematic approach outlined here ensures that the investigation of this compound is both efficient and scientifically rigorous, paving the way for potential new therapies for patients with ALS.

References

  • New developments in pre-clinical models of ALS to guide transl
  • The pharmacology and mechanism of action of riluzole. Neurology.
  • Riluzole. Wikipedia.
  • The pharmacology and mechanism of action of riluzole. PubMed.
  • Preclinical Models of Amyotrophic Lateral Sclerosis (ALS). PsychoGenics Inc.
  • Amyotrophic Lateral Sclerosis (ALS) Animal Models.
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  • ALS models for preclinical research. InnoSer.
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  • Glutamate modulators as novel interventions for mood disorders Moduladores de glutamato como novas intervenções em transtornos. Semantic Scholar.
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A Senior Application Scientist's Guide to Benchmarking 1-Ethylpiperazine-2,6-dione Hydrochloride Against Established Immunomodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Piperazine-2,6-dione Scaffold

The piperazine-2,6-dione core is a privileged scaffold in medicinal chemistry, most notably recognized in the structures of thalidomide and its potent analogs, lenalidomide and pomalidomide. These molecules have revolutionized the treatment of multiple myeloma and other hematological malignancies through their unique immunomodulatory and anti-proliferative activities.[1][2][3] Their mechanism of action, which involves the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex, has opened new avenues for targeted protein degradation.[4] This guide introduces a novel compound, 1-Ethylpiperazine-2,6-dione hydrochloride, and proposes a comprehensive benchmarking strategy to evaluate its therapeutic potential against these established immunomodulatory drugs (IMiDs). By systematically comparing its physicochemical properties and biological activities, we aim to elucidate its potential as a new therapeutic agent.

Comparative Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The following table summarizes the key properties of our comparator compounds and provides a template for the characterization of this compound.

PropertyThis compoundThalidomideLenalidomidePomalidomide
Molecular Formula C₆H₁₁ClN₂O₂C₁₃H₁₀N₂O₄C₁₃H₁₃N₃O₃C₁₃H₁₁N₃O₄
Molecular Weight 178.62 g/mol (as HCl salt)258.23 g/mol [5]259.26 g/mol [6][7]273.24 g/mol [4]
Appearance To be determinedNeedles or white powder[8]White to off-white crystalline powder[7]Solid yellow powder[4]
Solubility To be determinedSparingly soluble in aqueous buffers[9]Soluble in DMSO (>50 mg/mL), slightly soluble in water (<1 mg/mL)[7][10]Soluble in DMSO and dimethylformamide (~15 and 10 mg/mL, respectively)[9]
Melting Point To be determined269-271°C[5][11]~270°C (decomposition)[7]318.5 - 320.5°C[2]
pKa To be determined10.70±0.40 (Predicted)[5][11]10.75±0.40 (Predicted)[1][2]10.75±0.40 (Predicted)[2]

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for synthesizing N-substituted piperidine-2,6-diones.[12] The proposed two-step synthesis is outlined below:

Step 1: Synthesis of N-Ethyl-N'-(carboxyacetyl)ethylenediamine

N-ethylethylenediamine is reacted with glutaric anhydride in a suitable solvent such as toluene. The reaction mixture is refluxed, leading to the opening of the anhydride ring and the formation of the corresponding carboxylic acid derivative.

Step 2: Cyclization to 1-Ethylpiperazine-2,6-dione and Salt Formation

The intermediate from Step 1 is then subjected to cyclization. This can be achieved by heating in the presence of a dehydrating agent or a catalyst like 1,1'-carbonyldiimidazole in a solvent such as chloroform.[12] The resulting 1-Ethylpiperazine-2,6-dione is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol or ether) to yield the hydrochloride salt.

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization and Salt Formation A N-Ethylethylenediamine C N-Ethyl-N'-(carboxyacetyl)ethylenediamine A->C Toluene, Reflux B Glutaric Anhydride B->C D 1-Ethylpiperazine-2,6-dione C->D 1,1'-Carbonyldiimidazole, Chloroform, Reflux E This compound D->E HCl (in Ethanol)

Caption: Proposed two-step synthesis of this compound.

Benchmarking Experimental Protocols

To comprehensively evaluate the biological activity of this compound, a series of in vitro assays are proposed. These assays are designed to assess its cytotoxic potential, immunomodulatory effects, and its ability to bind to Cereblon, the key target of our comparator compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds on a panel of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MM.1S multiple myeloma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound, thalidomide, lenalidomide, and pomalidomide. Add the compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values using non-linear regression analysis.

TNF-α Inhibition Assay (ELISA)

Objective: To assess the ability of the test compounds to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in stimulated immune cells.

Protocol:

  • Cell Stimulation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors. Seed the cells in a 96-well plate and pre-treat with serial dilutions of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce TNF-α production and incubate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions. Briefly, coat a 96-well plate with a capture antibody, add the supernatants, followed by a detection antibody, and then a substrate for color development.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve using recombinant TNF-α and calculate the concentration of TNF-α in the samples. Determine the IC₅₀ for TNF-α inhibition.

Cereblon Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Objective: To determine the binding affinity of the test compounds to the Cereblon (CRBN) protein.

Protocol:

  • Assay Setup: In a low-volume 384-well plate, add the test compounds at various concentrations.

  • Reagent Addition: Add a mixture of GST-tagged human Cereblon protein and a fluorescently labeled thalidomide tracer (e.g., Thalidomide-Red).

  • HTRF Reagent Addition: Add the HTRF detection reagents: an anti-GST antibody labeled with Europium cryptate (donor) and a streptavidin-XL665 conjugate (acceptor).

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 1-2 hours) to allow for binding equilibrium.

  • Fluorescence Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration. Determine the IC₅₀ value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_analysis Data Analysis & Comparison A Synthesis of 1-Ethylpiperazine-2,6-dione HCl B Physicochemical Profiling (Solubility, pKa, etc.) A->B C Cytotoxicity Screening (MTT Assay) B->C D Immunomodulatory Activity (TNF-α ELISA) C->D E Mechanism of Action (Cereblon Binding - HTRF) D->E F IC50 Determination E->F G Comparative Analysis vs. Thalidomide, Lenalidomide, Pomalidomide F->G

Caption: General experimental workflow for benchmarking novel compounds.

Expected Comparative Performance and Interpretation

The following table presents the expected data points from the proposed benchmarking assays. The values for the comparator compounds are based on literature, while the fields for this compound are to be populated with experimental data.

AssayThis compoundThalidomideLenalidomidePomalidomide
Cytotoxicity (MM.1S cells, IC₅₀) To be determined> 10 µM~1-5 µM~0.1-1 µM
TNF-α Inhibition (IC₅₀) To be determined~10-50 µM~0.1-1 µM~0.01-0.1 µM
Cereblon Binding (IC₅₀) To be determined~1-10 µM~0.1-1 µM~0.01-0.1 µM

Interpretation of Potential Outcomes:

  • High Potency and Cereblon Binding: If this compound exhibits low micromolar or nanomolar IC₅₀ values in the cytotoxicity and TNF-α inhibition assays, coupled with strong Cereblon binding, it would suggest a mechanism of action similar to the established IMiDs. This would warrant further investigation into its potential as a novel immunomodulatory agent.

  • Selective Activity: Discrepancies between cytotoxicity, TNF-α inhibition, and Cereblon binding could indicate a novel mechanism of action. For instance, potent cytotoxicity with weak Cereblon binding would suggest an alternative cellular target.

  • Lack of Activity: If the compound shows minimal activity in all assays, it may indicate that the N-ethyl substitution is detrimental to the desired biological effects compared to the phthalimido group of the comparator compounds.

Mechanism of Action: The Role of Cereblon

The established mechanism of action for thalidomide, lenalidomide, and pomalidomide involves their binding to Cereblon, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a key driver of the anti-myeloma and immunomodulatory effects of these drugs.

PROTAC_Mechanism cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_substrates Neo-substrates CRBN Cereblon (CRBN) CUL4 Cullin 4 IKZF1 Ikaros (IKZF1) CRBN->IKZF1 Recruits IKZF3 Aiolos (IKZF3) CRBN->IKZF3 Recruits DDB1 DDB1 RBX1 RBX1 Proteasome Proteasome IKZF1->Proteasome IKZF3->Proteasome IMiD IMiD (e.g., Lenalidomide) IMiD->CRBN Binds to Ub Ubiquitin Ub->IKZF1 Ubiquitination Ub->IKZF3 Ubiquitination Degradation Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of IMiD-mediated protein degradation via Cereblon.

Conclusion

This guide provides a robust framework for the initial benchmarking of this compound. By systematically evaluating its physicochemical properties and biological activities in parallel with well-characterized immunomodulatory agents, researchers can efficiently determine its therapeutic potential and delineate its mechanism of action. The proposed experimental protocols are standard in the field and will provide the necessary data to make informed decisions about the future development of this and other novel piperazine-2,6-dione derivatives.

References

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Navigating the Predictive Power of IVIVC: A Comparative Guide for Piperazine Derivatives, Focusing on 1-Ethylpiperazine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Establishing In Vitro to In Vivo Correlation

In the landscape of pharmaceutical development, establishing a robust in vitro to in vivo correlation (IVIVC) is a critical milestone. It serves as a predictive mathematical model that bridges the gap between a drug's in vitro properties, such as dissolution rate, and its in vivo response, typically plasma drug concentration.[1][2][3] A successful IVIVC can significantly streamline the development process, reduce the need for extensive in vivo studies, and provide a reliable tool for formulation optimization and quality control.[1][4]

This guide offers a comprehensive comparison of methodologies to establish IVIVC, with a specific focus on the hypothetical case of 1-Ethylpiperazine-2,6-dione hydrochloride. Due to the limited publicly available data for this specific molecule, we will leverage information on structurally related piperazine derivatives to illustrate the principles and experimental workflows. This comparative approach will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of IVIVC.

The Central Role of Physicochemical Properties in IVIVC

The journey towards a meaningful IVIVC begins with a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties. These intrinsic characteristics govern a drug's dissolution, solubility, and permeability, which are the cornerstones of its in vivo performance. For piperazine derivatives, the basic nitrogen atoms in the piperazine ring can significantly influence solubility and pKa.

Table 1: Physicochemical Properties of 1-Ethylpiperazine and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
1-EthylpiperazineC₆H₁₄N₂114.191570.895 - 0.8995308-25-8[5][6]
1-Ethylpiperazine-2,3-dioneC₆H₁₀N₂O₂142.16Not AvailableNot Available59702-31-7[7][8][9]
This compound (Hypothetical)C₆H₁₁ClN₂O₂190.62Not AvailableNot Available1422343-92-7[10]

The hydrochloride salt form of 1-Ethylpiperazine-2,6-dione is expected to exhibit higher aqueous solubility compared to its free base, a critical factor influencing its dissolution rate.

In Vitro Characterization: The Foundation of IVIVC

The in vitro component of an IVIVC study is designed to mimic the physiological conditions the drug product will encounter in the gastrointestinal tract. The two primary in vitro experiments are dissolution and permeability studies.

Experimental Protocol: In Vitro Dissolution Testing

The goal of dissolution testing is to measure the rate and extent to which the API is released from its dosage form.[11][12] For a hypothetical immediate-release tablet of this compound, a standard USP Apparatus 2 (paddle method) would be a suitable starting point.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble the USP Apparatus 2 with 900 mL of dissolution medium in each vessel, maintained at 37 ± 0.5 °C.

  • Medium Selection: Given the basic nature of the piperazine moiety, dissolution media with varying pH values (e.g., 0.1 N HCl, pH 1.2; acetate buffer, pH 4.5; and phosphate buffer, pH 6.8) should be evaluated to simulate the different regions of the GI tract.

  • Procedure:

    • Place one tablet in each vessel.

    • Begin paddle rotation at a standardized speed (e.g., 50 or 75 RPM).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Analyze the samples for the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate dissolution profiles.

Rationale for Experimental Choices: The use of multiple pH media is crucial as the ionization state, and therefore solubility, of this compound will change as it transits through the varying pH environments of the stomach and intestines. The paddle speed is selected to provide a gentle agitation that mimics physiological conditions without being overly aggressive.

Experimental Protocol: In Vitro Permeability Assessment

Permeability studies assess the ability of a drug to cross the intestinal epithelium.[13] The Caco-2 cell monolayer model is a widely accepted in vitro method for predicting human intestinal permeability.[14]

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21-25 days until they form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add a solution of this compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This simulates absorption from the gut lumen into the bloodstream.

    • Basolateral to Apical (B-A) Transport: Add the drug solution to the basolateral side and measure its appearance on the apical side. This helps to identify if the drug is a substrate for efflux transporters.

  • Sample Analysis: Quantify the drug concentration in the receiver compartment at various time points using a sensitive analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

Causality Behind Experimental Choices: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates in culture to form a monolayer of cells with many of the morphological and functional characteristics of the small intestinal epithelium, including the expression of tight junctions and various transporter proteins. This makes it a valuable tool for predicting the passive and active transport of drugs across the intestinal barrier.[14]

In Vivo Pharmacokinetic Studies: The Human Element

In vivo studies in animal models or humans are essential to determine the actual pharmacokinetic profile of a drug.[15] For a new chemical entity like this compound, initial studies would likely be conducted in a relevant animal species (e.g., rats or dogs) before progressing to human trials.

Experimental Workflow: In Vivo Pharmacokinetic Study in Rats

in_vivo_workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis cluster_pk_analysis Pharmacokinetic Analysis animal_acclimatization Animal Acclimatization fasting Overnight Fasting animal_acclimatization->fasting dosing Oral Administration of 1-Ethylpiperazine-2,6-dione HCl fasting->dosing sampling Serial Blood Collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling plasma_separation Plasma Separation sampling->plasma_separation lcms_analysis LC-MS/MS Analysis plasma_separation->lcms_analysis pk_parameters Calculation of Cmax, Tmax, AUC, t1/2 lcms_analysis->pk_parameters

Caption: Workflow for an in vivo pharmacokinetic study.

Key Pharmacokinetic Parameters Determined:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • t1/2: Elimination half-life.

Establishing the In Vitro to In Vivo Correlation

The ultimate goal is to establish a mathematical model that correlates the in vitro dissolution data with the in vivo pharmacokinetic data.[2][4] There are several levels of IVIVC, with Level A being the most desirable.

  • Level A Correlation: A point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. This is the highest level of correlation and can be used as a surrogate for in vivo bioequivalence studies.[1]

  • Level B Correlation: A correlation between the mean in vitro dissolution time and the mean in vivo residence time or mean in vivo dissolution time.

  • Level C Correlation: A single-point correlation between a dissolution parameter (e.g., % dissolved at a specific time) and a pharmacokinetic parameter (e.g., Cmax or AUC).

IVIVC Development Workflow

ivivc_development cluster_invitro In Vitro Data cluster_invivo In Vivo Data cluster_deconvolution Deconvolution cluster_correlation Correlation cluster_validation Validation dissolution_data Dissolution Profiles (Multiple Formulations) correlation_model Develop Mathematical Model (e.g., Linear Regression) dissolution_data->correlation_model pk_data Plasma Concentration-Time Profiles (Multiple Formulations) deconvolution Calculate In Vivo Absorption Profiles pk_data->deconvolution deconvolution->correlation_model validation Predict In Vivo Performance of a New Formulation correlation_model->validation

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A Comparative Guide to 1-Ethylpiperazine-2,6-dione Hydrochloride and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The piperazine-dione core, a privileged structure in medicinal chemistry, has garnered significant attention for its presence in a multitude of bioactive natural products and synthetic compounds. This guide provides an in-depth, objective comparison of 1-Ethylpiperazine-2,6-dione hydrochloride with other key alternatives within the piperazine-dione class, supported by experimental data to inform preclinical research decisions.

The Piperazine-2,5-dione and -2,6-dione Scaffold: A Versatile Framework in Drug Discovery

The piperazine-dione ring system, particularly the 2,5-dione isomer (a cyclic dipeptide), is a recurring motif in molecules exhibiting a wide array of biological activities, including antimicrobial, antitumor, and antiviral properties.[1][2] The structural rigidity of this scaffold, combined with its capacity for diverse substitutions at the nitrogen and carbon atoms, allows for the fine-tuning of its physicochemical and pharmacological properties. This versatility has made it an attractive starting point for the development of novel therapeutic agents.[3][4][5]

While much of the research has focused on the 2,5-dione core, the 2,6-dione isomer, as seen in this compound, represents a less explored but equally promising scaffold for medicinal chemistry exploration. This guide aims to contextualize the potential of this compound by comparing it with its more extensively studied chemical relatives.

Comparative Analysis of Biological Performance

Due to the limited publicly available peer-reviewed data specifically on this compound, this guide will draw comparisons with well-characterized piperazine-dione analogs to infer its potential biological activities and guide future research. The selected comparators are chosen based on their structural similarity and their documented efficacy in key therapeutic areas.

Cytotoxic and Anticancer Potential

A significant body of research has highlighted the potent cytotoxic effects of various piperazine-dione derivatives against a range of cancer cell lines. This suggests that the piperazine-2,6-dione scaffold of our topic compound could also be a valuable starting point for the development of novel anticancer agents.

A series of novel N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have demonstrated significant cytotoxic potential in vitro against the NCI-60 cancer cell line panel, with some compounds exhibiting GI50 values in the nanomolar range.[3][4][5] For instance, certain derivatives showed selective activity against leukemia cancer cell lines with growth percentages as low as -35.82% in HL-60(TB) cells.[5]

Further studies on other piperazinone derivatives have identified compounds with potent cytotoxicity against lung (A549) and colon (HT-29) cancer cell lines, with IC50 values below 2 µM, which were lower than the positive control, doxorubicin, in both cell lines.[6]

Table 1: Comparative Cytotoxic Activity of Piperazine-dione Derivatives

Compound/Derivative ClassCell Line(s)Potency (IC50/GI50)Reference(s)
N-Ethyl-piperazinyl amides of Oleanonic/Ursonic AcidNCI-60 Panel (e.g., HL-60(TB))Nanomolar range; Growth inhibition down to -35.82%[3][4][5]
Guanidine-substituted PiperazinoneA549 (Lung), HT-29 (Colon)< 2 µM[6]
Thiourea-substituted PiperazinoneA549 (Lung), HT-29 (Colon)Potent, though less than guanidine derivative[6]
Hydrazide-substituted PiperazinoneA549 (Lung), HT-29 (Colon)Potent, though less than guanidine derivative[6]
1-allyl-6-(2-methoxybenzylidene)-3-(naphthalen-1-ylmethylene)piperazine-2,5-dioneA549 (Lung), Hela1.2 µM (A549), 0.7 µM (Hela)[7]
Anti-inflammatory Properties

Chronic inflammation is a key pathological feature of numerous diseases. Several piperazine derivatives have been investigated for their anti-inflammatory properties, suggesting another potential avenue of investigation for this compound.

One study on a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated a dose-dependent reduction in acetic acid-induced writhing and a significant decrease in paw edema in a carrageenan-induced inflammation model.[8] This compound was also shown to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α.[8] Another piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester, also showed significant anti-inflammatory and anti-nociceptive effects, reducing paw edema and cell migration in inflammatory models.[9]

Table 2: Comparative Anti-inflammatory Activity of Piperazine Derivatives

CompoundModelKey FindingsReference(s)
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanoneCarrageenan-induced paw edema and pleurisyReduced edema, cell migration, and levels of TNF-α and IL-1β[8]
4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl esterCarrageenan-induced paw edema and pleurisyReduced edema, cell migration, and protein exudation[9]
Various 1-((4-substituted-piperazin-1yl)methyl)-1H-benzo[d]imidazole derivativesCarrageenan-induced rat paw edemaSeveral compounds showed potent anti-inflammatory activity[10][11]
Regenerative and Chondroprotective Potential

The spirocyclic piperazine-2,5-dione known as Alaptide ((S)-8-methyl-6,9-diazaspiro-[4.5]decan-7,10-dione) has shown remarkable regenerative capabilities, particularly in skin and mucosa.[12][13] Synthesized in the 1980s, Alaptide has been shown to stimulate human diploid cells and accelerate skin regeneration in various injury models.[12] This unique biological activity highlights the potential for piperazine-diones to be developed for applications in regenerative medicine.

However, a study investigating Alaptide and other simple piperazine-2,5-dione derivatives for their effects on cartilage-related cells found that while the compounds were non-toxic, they did not exhibit significant anti-inflammatory or chondroprotective activity in the tested in vitro models.[14] This underscores the importance of specific structural features for conferring biological activity.

Experimental Protocols

To facilitate the direct comparison and further investigation of this compound and its analogs, detailed protocols for key biological assays are provided below.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and comparators) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Carrageenan-Induced Paw Edema Assay for In Vivo Anti-inflammatory Activity

This is a widely used and reproducible model for evaluating the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling) in the paw. The ability of a compound to reduce this edema indicates its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.

  • Grouping and Fasting: Divide the animals into groups (n=6-8 per group): a control group, a standard drug group (e.g., indomethacin or aspirin), and test groups for different doses of the piperazine derivatives. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Synthesis and Chemical Characterization

The synthesis of piperazine-diones can be achieved through various routes, often involving the cyclization of dipeptides or the stepwise construction of the piperazine ring.

General Synthetic Approach for Piperazine-2,5-diones

A common method involves the condensation of α-amino acids or their esters. For example, Alaptide is synthesized from L-alanine and a cycloleucine derivative.[12] Another approach involves the reaction of substituted 2-allylanilines with methyl 2-bromo-2-phenylacetate, followed by reaction with a haloacetyl chloride and subsequent ring closure with an amine like benzylamine to yield multiply substituted piperazine-2,5-diones.[15]

dot

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Formation cluster_reagents1 Reagents cluster_intermediate2 Intermediate 2 Formation cluster_reagents2 Reagents cluster_final Final Product A Substituted 2-allylaniline C Methyl 2-(2-allylanilino)-2-phenylacetate A->C B Methyl 2-bromo-2-phenylacetate B->C E Methyl 2-[N-(2-allylphenyl)-2-haloacetamido]-2-phenylacetate C->E D Haloacetyl chloride D->E G 4-(2-allylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione E->G F Benzylamine F->G

Caption: A representative workflow for the synthesis of a substituted piperazine-2,5-dione.

Conclusion and Future Directions

While direct experimental data on this compound remains scarce, a comparative analysis of its structural analogs provides a strong rationale for its investigation in several key therapeutic areas. The potent cytotoxic and anti-inflammatory activities exhibited by a diverse range of piperazine-dione derivatives suggest that this compound is a promising candidate for preclinical screening in oncology and inflammatory diseases.

Future research should focus on the synthesis and in vitro evaluation of this compound to establish its biological activity profile. The experimental protocols outlined in this guide provide a robust framework for such investigations. Structure-activity relationship (SAR) studies, involving the synthesis of a library of related 2,6-dione derivatives, will be crucial for optimizing potency and selectivity.

The versatility of the piperazine-dione scaffold, coupled with the intriguing biological activities of its members, positions this compound as a compound of significant interest for drug discovery and development professionals.

dot

Cytotoxicity_Screening_Workflow cluster_start Compound Preparation cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Validation cluster_conclusion Outcome A Synthesize and Purify 1-Ethylpiperazine-2,6-dione HCl and Analogs B Primary Cytotoxicity Screen (e.g., MTT Assay on NCI-60 Panel) A->B C Determine IC50/GI50 Values B->C D Selectivity Assay (Normal vs. Cancer Cell Lines) C->D E Apoptosis Assays (e.g., Caspase Activity, Annexin V) D->E If potent & selective F Cell Cycle Analysis (Flow Cytometry) D->F G Target Identification/ Pathway Analysis E->G F->G H Xenograft Tumor Models G->H If promising mechanism I Toxicity and PK/PD Studies H->I J Lead Compound Identification I->J

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Ethylpiperazine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Inherent Risks: A Cautious Approach

Given the absence of specific toxicological data for 1-Ethylpiperazine-2,6-dione hydrochloride, a risk assessment must be based on its structural components: the piperazine ring and the hydrochloride salt form.

  • Piperazine Derivatives: The core piperazine structure is known to cause a range of health effects. Many piperazine-based compounds are classified as skin and eye irritants.[3][4] Some can cause severe skin burns and eye damage.[5][6] Additionally, piperazine derivatives may lead to allergic skin reactions or respiratory sensitization.[5][6][7]

  • Hydrochloride Salts: The hydrochloride form indicates that this compound is a salt of hydrochloric acid. While the salt form can alter the physical properties, it is crucial to consider the potential for the release of acidic components, especially when mixed with incompatible substances or during thermal decomposition.[8][9] Hazardous decomposition products can include nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[8][10]

Therefore, this compound must be handled with the assumption that it is potentially harmful if swallowed, toxic in contact with skin, and capable of causing serious eye irritation or damage.[4][11]

Pre-Disposal Safety: Containment and Personal Protection

Proper preparation is critical to mitigate risks before any disposal procedures begin. This involves establishing a controlled environment and utilizing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following PPE to prevent exposure:

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles or a full-face shield.[6][12]Protects against splashes and potential dust, preventing severe eye irritation or damage.[8][11]
Skin Protection Chemical-resistant gloves (e.g., nitrile).[1] A fully buttoned lab coat or chemical-resistant apron.[13]Prevents direct skin contact, which can cause irritation, burns, or allergic reactions.[5]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of generating dust or aerosols.[1][6]Protects against inhalation of airborne particles, which may cause respiratory tract irritation.[3][4]
Spill Management Protocol

In the event of a spill, immediate and correct action is necessary to prevent the spread of contamination.

  • Minor Spills:

    • Ensure the area is well-ventilated and remove all ignition sources.[2][14]

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[1][2]

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[8][11][14]

    • Avoid generating dust during cleanup.[2][14]

    • Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[1] Dispose of all cleaning materials as hazardous waste.[1]

  • Major Spills:

    • Evacuate all non-essential personnel from the immediate area and move upwind.[2][14]

    • Alert your institution's emergency responders or safety officer, providing the location and nature of the hazard.[2][14]

    • Prevent the spilled material from entering drains or waterways.[2][14]

    • Only personnel trained in hazardous spill response should attempt to contain and clean up a major spill.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste from "cradle-to-grave."[15] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][16]

Workflow for Proper Disposal

Caption: Disposal workflow for this compound.

  • Waste Characterization and Segregation:

    • This compound must be classified as hazardous chemical waste.[1]

    • Do not mix this waste with other substances, particularly incompatible materials such as strong oxidizing agents, strong acids, or bases, to prevent hazardous reactions.[10][12][17]

  • Containerization:

    • Use a designated, properly sealed, and clearly labeled hazardous waste container.[1][14]

    • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard warnings.[1]

  • Waste Collection:

    • Carefully transfer any unused product and any materials contaminated with the compound (e.g., weighing paper, pipette tips, contaminated gloves) into the designated hazardous waste container.[1]

    • Empty containers that held the product should also be treated as hazardous waste and disposed of in the same manner, unless properly decontaminated.[14][16]

  • Final Disposal:

    • The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal company.[4][14]

    • This ensures the waste is managed in compliance with regulations from agencies like the Environmental Protection Agency (EPA).[12][15] Common disposal methods for such organic compounds include high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially hazardous decomposition products.[13]

  • Decontamination:

    • Thoroughly decontaminate any non-disposable equipment or surfaces that came into contact with the chemical. Use an appropriate solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.[1]

    • All materials used for decontamination (wipes, etc.) must also be disposed of as hazardous waste.

Regulatory Compliance

All disposal activities must adhere to the regulations set forth by national and local authorities. In the United States, this includes:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management and disposal of hazardous waste.[15] Pharmaceutical wastes often fall under specific categories (P-listed or U-listed), and while this specific compound may not be listed, it should be managed with the same level of care.[15] The EPA's ban on sewering hazardous waste pharmaceuticals is a key regulation to follow.[18][19]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards are assessed and personnel are protected through proper training, PPE, and safe handling procedures.[6]

Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all relevant regulations.[9]

References

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
  • Piperazine - Material Safety D
  • Safe Disposal of 1-(2-Cyclohexylethyl)piperazine: A Procedural Guide. Benchchem.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • SAFETY DATA SHEET - 1-(1-Naphthyl)piperazine hydrochloride. Fisher Scientific.
  • SAFETY DATA SHEET - Piperazine-2-carboxylic acid dihydrochloride. Fisher Scientific.
  • SAFETY DATA SHEET - 1-Amino-4-methylpiperazine. Sigma-Aldrich.
  • Safety D
  • SAFETY DATA SHEET - Piperazine. Fisher Scientific.
  • SAFETY DATA SHEET - 1-Ethylpiperazine. Fisher Scientific.
  • Piperazine - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
  • Material Safety Data Sheet - Piperazine Dihydrochloride. Spectrum Chemical.
  • SAFETY DATA SHEET - 1-Ethylpiperazine-2,3-dione. Fisher Scientific.
  • Safety Data Sheet - 2-Ethylpiperazine dihydrochloride. Angene Chemical.
  • SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.
  • 1-[2-(2-Hydroxyethoxy)ethyl]piperazine SDS. ECHEMI.
  • 1-(2-Amino Ethyl)
  • Hydrochloric Acid Safe Handling Guideline.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Environmental Protection Agency (EPA).
  • Hydrochloric Acid Hazards & Safety Tips. VelocityEHS.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Ethylpiperazine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 1-Ethylpiperazine-2,6-dione hydrochloride. As drug development professionals, our commitment to safety is paramount, extending beyond experimental outcomes to the well-being of every researcher in the lab. This guide is structured to provide not just a list of equipment, but the scientific rationale behind its use, ensuring a deep, actionable understanding of the safety protocols required.

Hazard Assessment: Understanding the Compound

The primary hazards associated with piperazine derivatives and hydrochloride salts include:

  • Skin and Eye Damage: Piperazine compounds are known to cause effects ranging from irritation to severe skin burns and eye damage.[2] The hydrochloride component can contribute to the corrosive nature of the substance, especially in the presence of moisture.[3]

  • Respiratory Irritation and Sensitization: As a fine powder, the compound poses a significant risk of inhalation, which may lead to respiratory tract irritation.[4] Some piperazine derivatives can also cause allergic reactions or asthma-like symptoms upon inhalation.[2][5]

  • Harmful if Swallowed: Acute oral toxicity is a concern with related compounds.[2][4]

  • Dust Explosion: Like many fine organic powders, there is a potential for dust explosion if the material is dispersed in the air in sufficient concentration and comes into contact with an ignition source.[6]

Given these potential hazards, a robust PPE plan is not merely a recommendation but a critical component of the experimental workflow.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is dictated by the physical form of the chemical and the procedure being performed. For this compound, a solid powder, the primary routes of exposure are inhalation of dust and direct contact with skin and eyes.

Eye and Face Protection

Direct contact with the eyes can cause serious, potentially irreversible damage.[2]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work with this compound.

  • Recommended for Powder Handling: When weighing or transferring the solid, where dust generation is likely, chemical splash goggles should be worn.[7]

  • High-Risk Operations: For tasks involving larger quantities or a significant risk of splashing (e.g., during spill cleanup), a full-face shield used in conjunction with goggles provides the highest level of protection.[3][8]

Hand Protection

The compound is assumed to be a skin irritant and potentially corrosive.[4]

  • Glove Selection: Chemical-resistant nitrile or neoprene gloves are the standard choice.[1][7] Always inspect gloves for tears or punctures before use.[4]

  • Donning and Doffing: Use proper technique when removing gloves to avoid contaminating your skin.[4]

  • Double Gloving: For handling larger quantities or during prolonged procedures, wearing two pairs of nitrile gloves is recommended. This provides a barrier in case the outer glove is compromised.

Body Protection

Protecting skin and personal clothing from contamination is crucial.

  • Standard Use: A flame-resistant lab coat is the minimum requirement.

  • Powder Handling: When working with the solid outside of a containment hood, a disposable gown or a full-body protective suit should be worn over the lab coat to prevent dust from settling on clothing.[9]

Respiratory Protection

Inhalation of fine powders is a primary exposure risk.[4] All handling of the solid compound that may generate dust should be performed within a certified chemical fume hood or a ventilated balance enclosure.[10]

  • In a Fume Hood: If work is conducted exclusively within a properly functioning fume hood, respiratory protection may not be required.

  • Outside of a Fume Hood/Emergency Situations: If engineering controls are insufficient or during a large spill, respiratory protection is mandatory. A NIOSH-approved respirator, such as a fit-tested N95 or a half-mask respirator with acid gas/particulate cartridges, must be used.[7][8]

Operational Plan: Scenario-Based PPE Selection

The level of PPE must be matched to the specific task to ensure both safety and operational efficiency.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Rationale
Weighing Powder Chemical GogglesNitrile GlovesLab Coat, Disposable GownRequired if not in a ventilated enclosure (N95 minimum)High risk of dust generation and inhalation.[1][4]
Preparing Solutions Chemical GogglesNitrile GlovesLab CoatNot required if in a fume hoodLower risk of aerosolization, but splash hazard remains.
Small-Scale Reactions (<1g) Safety Glasses w/ Side ShieldsNitrile GlovesLab CoatNot required if in a fume hoodMinimal quantity reduces overall exposure risk.
Large-Scale Reactions (>1g) Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Chemical ApronNot required if in a fume hoodIncreased risk of splash and exposure due to larger volumes.
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile GlovesFull-body SuitRequired (Half-mask w/ cartridges)High, uncontrolled exposure risk to dust and chemical.[11]

Procedural Guidance: PPE Workflow and Disposal

Adherence to correct procedures for donning, doffing, and disposal is as critical as the selection of the PPE itself. Contamination during the removal of gear can negate all prior precautions.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_final Final Action start Identify Task (e.g., Weighing, Solution Prep) check_dust Potential for Dust or Aerosol? start->check_dust resp Use Fume Hood or Wear N95/Respirator check_dust->resp Yes no_resp Standard Ventilation check_dust->no_resp No check_splash Potential for Splash? face Wear Goggles & Face Shield check_splash->face Yes eyes Wear Goggles or Safety Glasses check_splash->eyes No resp->check_splash no_resp->check_splash gloves Nitrile Gloves (Double if Large Scale) face->gloves eyes->gloves body Lab Coat + Gown/Apron as needed gloves->body proceed Proceed with Task body->proceed

Caption: PPE selection workflow based on task-specific hazards.

Disposal Plan

Proper disposal of contaminated PPE is essential to prevent secondary exposure.

  • Gloves and Disposable Gowns: All disposable PPE that has come into contact with the compound should be considered hazardous waste.

    • Remove gloves using a technique that avoids touching the outer surface with bare skin.

    • Place all contaminated items into a designated, sealed hazardous waste bag or container.[4]

  • Reusable PPE:

    • Lab Coats: If significant contamination occurs, the lab coat should be professionally laundered by a service equipped to handle chemical contamination. Do not take contaminated lab coats home.[11]

    • Goggles/Face Shields: Clean and decontaminate reusable eye and face protection according to manufacturer instructions and institutional safety protocols.

By rigorously applying these PPE protocols, researchers can confidently handle this compound, ensuring that scientific discovery and personal safety advance hand in hand.

References

  • Piperazine - Material Safety Data Sheet. Santa Cruz Biotechnology, Inc.

  • Piperazine-2-carboxylic acid dihydrochloride - Safety Data Sheet. Fisher Scientific.

  • 1-Ethylpiperazine - Safety Data Sheet. Sigma-Aldrich.

  • Piperazine Dihydrochloride - Material Safety Data Sheet. Spectrum Chemical.

  • Piperazine - Safety Data Sheet. Cayman Chemical.

  • 1-Ethylpiperazine - Safety Data Sheet. Fisher Scientific.

  • 1-Ethylpiperazine-2,3-dione - Safety Data Sheet. Fisher Scientific.

  • Piperidine - Safety Data Sheet. Carl ROTH.

  • Personal protective equipment for handling Piperazine-2-thione. Benchchem.

  • 2-Ethylpiperazine dihydrochloride - Safety Data Sheet. Angene Chemical.

  • Personal Protective Equipment (PPE). CHEMM.

  • Hydrochloric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory.

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.

  • Piperazine Anhydrous - Safety Data Sheet. TCI Chemicals.

  • Piperazine - Safety Data Sheet. Fisher Scientific.

  • Hydrochloric Acid - Standard Operating Procedure. University of California, Santa Cruz.

  • Hydrochloric Acid Hazards & Safety Tips. VelocityEHS.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.